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  • Product: 2-(2-Chloroethoxy)acetyl Chloride
  • CAS: 39229-33-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: Synthesis, Properties, and Applications in Pharmaceutical Development

This guide provides a comprehensive technical overview of 2-(2-Chloroethoxy)acetyl Chloride, a key bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Chloroethoxy)acetyl Chloride, a key bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, purification, characterization, and critical applications, with a focus on providing actionable, field-proven insights.

Strategic Importance in Synthesis

2-(2-Chloroethoxy)acetyl chloride holds a significant position in the synthetic chemist's toolbox due to its dual reactivity. The presence of a highly reactive acyl chloride group allows for the facile formation of esters, amides, and ketones, while the chloroethoxy moiety provides a handle for subsequent nucleophilic substitution reactions. This orthogonal reactivity makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents. A prime example of its application is in the synthesis of the widely-used second-generation antihistamine, Cetirizine, where derivatives of 2-(2-chloroethoxy)acetic acid are crucial intermediates.[1][2]

Synthesis of 2-(2-Chloroethoxy)acetyl Chloride: A Two-Stage Approach

The synthesis of 2-(2-Chloroethoxy)acetyl chloride is most effectively approached in two distinct stages: the preparation of the precursor, 2-(2-chloroethoxy)acetic acid, followed by its conversion to the target acyl chloride.

Stage 1: Synthesis of 2-(2-Chloroethoxy)acetic Acid

The precursor acid can be synthesized via the oxidation of 2-(2-chloroethoxy)ethanol. A robust and scalable method involves direct oxidation using nitric acid in an aqueous medium.[3] This method is advantageous due to the low cost of reagents and straightforward work-up.

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetic Acid [3]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a gas absorption device, chill the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Add 12.45 g (0.1 mol) of 2-(2-chloroethoxy)ethanol to the flask. While maintaining the temperature, slowly add a solution of 9.7 mL (0.1 mol) of concentrated nitric acid diluted with 24.9 mL of water.

  • Reaction: Allow the reaction to stir at a controlled temperature for 18-24 hours.

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction with an organic solvent, and removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Cooling during nitric acid addition: The oxidation reaction is exothermic. Initial cooling is crucial to control the reaction rate and prevent runaway reactions.

  • Aqueous medium: Using water as a solvent is not only cost-effective and environmentally friendly but also helps to moderate the reaction temperature.

  • Gas absorption device: The reaction can produce nitrogen oxides as byproducts. A gas trap is essential for safety and environmental considerations.

Stage 2: Synthesis of 2-(2-Chloroethoxy)acetyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[4][5] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5]

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetyl Chloride [4]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a gas trap (to neutralize HCl and SO₂), add 1.39 g (10.0 mmol) of 2-(2-chloroethoxy)acetic acid.

  • Reagent Addition: To the flask, add 8.0 mL of thionyl chloride and one drop of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 60°C for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting crude 2-(2-chloroethoxy)acetyl chloride is often used in the next step without further purification. For applications requiring high purity, the product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Thionyl Chloride: It is a highly effective chlorinating agent for carboxylic acids, and its byproducts are gaseous, which drives the reaction to completion and simplifies purification.[5]

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent, thus accelerating the reaction.[6]

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Therefore, the use of flame-dried glassware and anhydrous reagents is critical to prevent the decomposition of the product.

  • Gas Trap: The reaction evolves toxic and corrosive gases (HCl and SO₂), which must be neutralized in a basic solution (e.g., NaOH solution).

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Acyl Chloride Formation 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol Oxidation Oxidation 2-(2-Chloroethoxy)ethanol->Oxidation Nitric Acid / Water Nitric Acid / Water Nitric Acid / Water->Oxidation 2-(2-Chloroethoxy)acetic Acid 2-(2-Chloroethoxy)acetic Acid Oxidation->2-(2-Chloroethoxy)acetic Acid Chlorination Chlorination 2-(2-Chloroethoxy)acetic Acid->Chlorination Thionyl Chloride / DMF (cat.) Thionyl Chloride / DMF (cat.) Thionyl Chloride / DMF (cat.)->Chlorination 2-(2-Chloroethoxy)acetyl Chloride 2-(2-Chloroethoxy)acetyl Chloride Chlorination->2-(2-Chloroethoxy)acetyl Chloride

Caption: Two-stage synthesis of 2-(2-Chloroethoxy)acetyl Chloride.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-(2-Chloroethoxy)acetyl Chloride is essential for its safe handling, storage, and application.

Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)acetyl Chloride

PropertyValueSource(s)
Molecular Formula C₄H₆Cl₂O₂[7]
Molecular Weight 156.99 g/mol [7]
CAS Number 39229-33-9[7]
Appearance Light yellow oil[8]
Boiling Point 89 °C @ 14 Torr[9]
Density 1.3319 g/cm³ @ 20 °C[9]
Storage Conditions Inert atmosphere, 2-8°C, hygroscopic[8]

Spectroscopic Characterization:

While publicly available spectra are limited, the expected spectroscopic data can be inferred from the structure and data from suppliers who offer analytical services.[1][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals: a triplet corresponding to the two protons of the -CH₂Cl group, a triplet for the two protons of the -OCH₂- group adjacent to the chloroethyl group, and a singlet for the two protons of the -COCH₂- group. A reported ¹H NMR spectrum shows a triplet at 3.67 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule. The carbonyl carbon will appear at the lowest field.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The most characteristic absorption will be a strong C=O stretching band for the acyl chloride, typically in the region of 1780-1815 cm⁻¹. C-O and C-Cl stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, CO, and cleavage of the ether linkage.

Safety and Handling

2-(2-Chloroethoxy)acetyl Chloride is a corrosive and reactive compound that requires careful handling in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Lachrymator: Vapors are irritating to the eyes and respiratory tract.

  • Water Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas. All equipment must be dry, and the compound should be stored under an inert atmosphere.

Work-up and Purification Considerations:

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride (b.p. 76 °C) can be removed by rotary evaporation. A trap containing a basic solution should be used to neutralize the evolved gases.[10][11]

  • Distillation: For high-purity material, fractional distillation under reduced pressure is the preferred method of purification. Care must be taken to avoid decomposition at high temperatures.

Safe Handling Workflow:

SafeHandling Start Start Don PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don PPE Fume Hood Work in a Well-Ventilated Fume Hood Don PPE->Fume Hood Anhydrous Conditions Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Fume Hood->Anhydrous Conditions Reaction Perform Synthesis Anhydrous Conditions->Reaction Quenching Careful Quenching (if applicable) Reaction->Quenching Workup Work-up Under Inert Atmosphere Quenching->Workup Purification Purification (e.g., Distillation) with Appropriate Traps Workup->Purification Storage Store Under Inert Atmosphere at 2-8°C Purification->Storage End End Storage->End

Caption: Workflow for the safe handling of 2-(2-Chloroethoxy)acetyl Chloride.

Applications in Drug Development

The bifunctional nature of 2-(2-Chloroethoxy)acetyl Chloride makes it a versatile building block in the synthesis of pharmaceuticals. Its ability to introduce a chloroethoxy acetyl moiety is particularly useful for constructing molecules with desired pharmacokinetic and pharmacodynamic properties.

A prominent example of its utility is in the synthesis of Cetirizine , a potent and selective H1-receptor antagonist. In the synthesis of Cetirizine, derivatives of 2-(2-chloroethoxy)acetic acid, such as the corresponding ester or amide, are reacted with 1-[(4-chlorophenyl)phenylmethyl]piperazine.[12][13] The resulting intermediate is then hydrolyzed to yield Cetirizine.[12] The 2-(2-chloroethoxy)acetyl chloride itself can be used to readily prepare these necessary ester or amide intermediates.

Conclusion

2-(2-Chloroethoxy)acetyl Chloride is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery and development. Its synthesis from readily available starting materials is straightforward, provided that appropriate safety precautions are taken. A thorough understanding of its properties and reactivity allows for its effective use in the construction of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this important synthetic intermediate in their work.

References

  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. (2024). ResearchGate. Retrieved from [Link]

  • Cetirizine. (n.d.). Wikipedia. Retrieved from [Link]

  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]

  • Processes for the synthesis of levocetirizine and intermediates for use therein. (2009). Google Patents.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Reddit. Retrieved from [Link]

  • N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. (2021). ResearchGate. Retrieved from [Link]

  • 2-(2-Chloroethoxy)acetyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.). Google Patents.
  • CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Chloride - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved from [Link]

  • Easy Route to Thionyl Chloride SOCl2. (2007). Sciencemadness.org. Retrieved from [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (n.d.). DTIC. Retrieved from [Link]

  • Preparation of acetyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: A Bifunctional Reagent for Advanced Synthesis

Abstract: This guide provides an in-depth analysis of 2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9), a versatile bifunctional reagent crucial in modern organic and medicinal chemistry. We will explore its chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of 2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9), a versatile bifunctional reagent crucial in modern organic and medicinal chemistry. We will explore its chemical identity, reactivity profile, synthetic applications, and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's utility as a molecular linker and building block in the synthesis of complex chemical entities.

Core Chemical Identity and Physicochemical Properties

2-(2-Chloroethoxy)acetyl chloride is a valuable intermediate in organic synthesis, primarily due to its dual reactive sites: a highly electrophilic acyl chloride and a nucleophilically susceptible alkyl chloride.[1] This unique combination allows for sequential or orthogonal chemical modifications, making it an ideal linker molecule.

Chemical Identifiers

The fundamental identity of a chemical reagent is established by its universally recognized identifiers and structural representation.

IdentifierValueSource
CAS Number 39229-33-9[2][3][4][5]
IUPAC Name 2-(2-chloroethoxy)acetyl chloride[6]
Molecular Formula C₄H₆Cl₂O₂[2][3]
Molecular Weight 156.99 g/mol [6]
Canonical SMILES C(CCl)OCC(=O)Cl[3][6]
InChI Key RTSGMUHVJLAAAU-UHFFFAOYSA-N[3][6]
Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource
Appearance Colorless to Light Yellow Oil[3][4]
Storage Temperature 2-8°C, Refrigerator[3][4]
Key Characteristics Hygroscopic; Reacts violently with water[3]
Solubility Reacts with water and alcohols[7][8]

Reactivity Profile and Synthetic Utility

The synthetic power of 2-(2-Chloroethoxy)acetyl chloride stems from its bifunctionality. The two chlorine atoms are in distinct chemical environments, leading to different reactivities.

  • Acyl Chloride: This functional group is highly reactive and serves as an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively.[9]

  • Alkyl Chloride: The primary chloroethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups, such as azides, cyanides, or for coupling with other molecular fragments.[1]

This dual reactivity enables chemists to use the molecule as a versatile linker, tethering two different molecular entities or introducing a functionalizable spacer into a target molecule.

G cluster_0 Acyl Chloride Reactivity cluster_1 Alkyl Chloride Reactivity main 2-(2-Chloroethoxy)acetyl Chloride C(CCl)OCC(=O)Cl acyl_prod Amide / Ester Formation main->acyl_prod alkyl_prod Alkylated Product main->alkyl_prod acyl_nuc Nucleophile (e.g., R-NH₂, R-OH) acyl_nuc->acyl_prod Nucleophilic Acyl Substitution alkyl_nuc Nucleophile (e.g., N₃⁻, CN⁻) alkyl_nuc->alkyl_prod Sₙ2 Substitution G start Starting Material A (e.g., an amine) intermediate Intermediate Product (Amide Linkage Formed) start->intermediate Step 1: Acylation reagent 2-(2-Chloroethoxy)acetyl Chloride reagent->intermediate step2 Intramolecular Cyclization or Reaction with Molecule B intermediate->step2 Step 2: Sₙ2 Reaction final Final Complex Molecule step2->final

Generalized workflow for using the reagent as a linker.

Experimental Protocol: General Procedure for Amide Formation

The following is a representative, self-validating protocol for the acylation of a primary amine. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize an N-substituted-2-(2-chloroethoxy)acetamide.

Materials:

  • Primary Amine (1.0 eq)

  • 2-(2-Chloroethoxy)acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Inert Atmosphere: Assemble a round-bottom flask with a magnetic stir bar and septum. Purge the flask with an inert gas (Nitrogen or Argon).

    • Causality: The acetyl chloride is highly sensitive to moisture (hygroscopic) and will hydrolyze rapidly. An inert atmosphere prevents this decomposition.

  • Reagent Dissolution: Dissolve the primary amine (1.0 eq) and the base (e.g., Et₃N, 1.5 eq) in anhydrous DCM.

    • Causality: The base is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Anhydrous solvent is essential to prevent hydrolysis of the acyl chloride.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Slowly add 2-(2-Chloroethoxy)acetyl chloride (1.1 eq) dropwise via syringe.

    • Causality: The reaction is highly exothermic. Cooling prevents side reactions and ensures controlled formation of the desired product. A slight excess of the acylating agent ensures full consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Causality: TLC provides a simple, real-time validation that the reaction has gone to completion.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The water quench removes any remaining acyl chloride. The acid wash removes excess amine base, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Critical Safety and Handling Mandates

2-(2-Chloroethoxy)acetyl chloride is a hazardous substance and must be handled with stringent safety precautions in a controlled laboratory environment.

GHS Hazard Summary
Hazard ClassGHS CodeDescriptionSource
Skin CorrosionH314Causes severe skin burns and eye damage[3][6][10]
Respiratory IrritationH335May cause respiratory irritation[6]
Water ReactivityEUH014Reacts violently with water[10]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors. [11]* Eye Protection: Chemical safety goggles and a full-face shield are mandatory. [12]* Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before use. [12]* Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed. [10]* Emergency Measures: An eyewash station and safety shower must be immediately accessible. [7][11]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. [7]The container must be kept under an inert atmosphere (e.g., nitrogen). [7]Keep away from water, moisture, alcohols, bases, and metals. [7]* Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

References

  • Pharmaffiliates. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • ResearchGate. (2024). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

Sources

Foundational

Unraveling the Dual-Action Mechanism of 2-(2-Chloroethoxy)acetyl Chloride: A Technical Guide for Researchers

Introduction: A Bifunctional Reagent of Strategic Importance 2-(2-Chloroethoxy)acetyl chloride is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and chemical biology. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent of Strategic Importance

2-(2-Chloroethoxy)acetyl chloride is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and chemical biology. Its unique structure, featuring two distinct reactive centers—a highly electrophilic acyl chloride and a moderately reactive chloroethyl ether—endows it with a dual mechanism of action. This allows for a sequential or potentially concerted reaction cascade, making it a valuable tool for the synthesis of complex molecules and for probing biological systems. This in-depth technical guide will elucidate the core mechanistic principles of 2-(2-Chloroethoxy)acetyl chloride, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness its reactivity. We will explore its role as both an acylating and an alkylating agent, its application in constructing heterocyclic scaffolds, and its utility as a protein cross-linking agent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount to its effective application. The key characteristics of 2-(2-Chloroethoxy)acetyl chloride are summarized below.

PropertyValueSource
CAS Number 39229-33-9[1][2]
Molecular Formula C4H6Cl2O2[3]
Molecular Weight 157.00 g/mol [2]
Appearance Power[4]
Boiling Point 89 °C @ 14 Torr[3]
Density 1.3319 g/cm³ @ 20 °C[3]

Part 1: The Primary Mechanism - Nucleophilic Acyl Substitution

The most immediate and kinetically favored reaction of 2-(2-Chloroethoxy)acetyl chloride is the nucleophilic acyl substitution at the carbonyl carbon. The presence of two highly electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon renders it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5]

Reaction with Amines: The Formation of Amides

The reaction of 2-(2-Chloroethoxy)acetyl chloride with primary and secondary amines is a rapid and often exothermic process that leads to the formation of a stable amide bond. This reaction is a cornerstone of its utility in both organic synthesis and the modification of biological macromolecules.

The mechanism proceeds through a well-established nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom, yielding the final amide product and a salt of the base.[5][6]

G tetrahedral_intermediate tetrahedral_intermediate tetrahedral_intermediate2 tetrahedral_intermediate2 protonated_amide protonated_amide protonated_amide2 protonated_amide2

Figure 1. Mechanism of N-acylation with 2-(2-Chloroethoxy)acetyl Chloride.

Experimental Protocol: N-Acylation of an Amine

This protocol provides a general method for the N-acylation of an amine using 2-(2-Chloroethoxy)acetyl chloride in an aqueous phosphate buffer, a method that is both efficient and environmentally benign.[5]

Materials:

  • Amine (e.g., aniline, benzylamine)

  • 2-(2-Chloroethoxy)acetyl Chloride

  • 0.1 M Phosphate buffer (pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) in the 0.1 M phosphate buffer.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 2-(2-Chloroethoxy)acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate.

  • Collect the product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

AmineReaction Time (min)Yield (%)
Aniline1592
4-Methylaniline1594
4-Methoxyaniline1595
4-Chloroaniline2090
Benzylamine1592

Table adapted from reference[5].

Part 2: The Secondary Mechanism - Alkylation and Cyclization

Following the initial acylation, the chloroethoxy moiety of the newly formed amide introduces a second reactive site, capable of undergoing nucleophilic substitution. This sets the stage for either intermolecular alkylation, leading to cross-linking, or intramolecular cyclization.

Intermolecular Alkylation: A Tool for Protein Cross-Linking

In the context of biological systems, the chloroethyl group can be attacked by nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine. This results in the formation of a stable covalent bond, effectively cross-linking different parts of a protein or different proteins in a complex. This SN2 reaction is a powerful tool for studying protein-protein interactions and protein structure.

The rate of this reaction is dependent on the nucleophilicity of the amino acid side chain and the accessibility of the residue within the protein structure. Cysteine residues are particularly reactive towards chloroacetyl groups.

Intramolecular Cyclization: Formation of Morpholin-3-ones

A significant and often intended reaction pathway for N-substituted 2-(2-chloroethoxy)acetamides is intramolecular cyclization. Under basic conditions, the amide nitrogen, once deprotonated, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This results in the formation of a six-membered morpholin-3-one ring. This cyclization is a key step in the synthesis of various heterocyclic compounds.

G amide_anion amide_anion amide_anion2 amide_anion2

Figure 2. Intramolecular cyclization to form a morpholin-3-one derivative.

Part 3: Application in Drug Synthesis - The Case of Loxapine

The dual reactivity of 2-(2-Chloroethoxy)acetyl chloride is elegantly exploited in the synthesis of the antipsychotic drug loxapine. While the full synthesis is a multi-step process, a key transformation involves the construction of the dibenzoxazepine core. In a simplified representation of a plausible synthetic route, an intermediate derived from a condensation reaction is further reacted to form a key intermediate (Compound IV), which possesses the core heterocyclic structure of loxapine.[7] This is achieved through a reduction and condensation reaction.[7] The final step involves the reaction of this intermediate with N-methylpiperazine to yield loxapine.[7]

G

Figure 3. Simplified synthetic scheme for Loxapine.

Part 4: Application in Chemical Biology - Protein Cross-Linking and Analysis

The bifunctional nature of 2-(2-Chloroethoxy)acetyl chloride makes it a valuable tool for chemical proteomics. It can be used to covalently link interacting proteins or different domains of the same protein that are in close proximity. The general workflow for such an experiment is as follows:

Experimental Workflow: Protein Cross-Linking with 2-(2-Chloroethoxy)acetyl Chloride
  • Reaction: The protein or protein complex of interest is incubated with 2-(2-Chloroethoxy)acetyl chloride under controlled conditions (pH, temperature, and concentration). The acylation reaction will likely occur first, followed by the slower alkylation step.

  • Quenching: The reaction is stopped by adding a quenching reagent, such as Tris or glycine, which will react with any remaining unreacted 2-(2-Chloroethoxy)acetyl chloride.

  • Enzymatic Digestion: The cross-linked protein is then digested with a protease, such as trypsin, which cleaves the protein into smaller peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry (MS). Cross-linked peptides will have a characteristic mass shift corresponding to the mass of the cross-linker minus the elements of water.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides and the specific amino acid residues involved in the cross-link. This information can then be used to map protein-protein interaction sites or to provide distance constraints for protein structure modeling.

G

Figure 4. General workflow for protein cross-linking and analysis.

Conclusion: A Versatile Tool with a Predictable, Dual Mechanism

2-(2-Chloroethoxy)acetyl chloride is a powerful bifunctional reagent whose utility stems from its predictable and sequential reactivity. The highly reactive acyl chloride provides a rapid and efficient means of forming amide bonds, while the chloroethoxy group offers a handle for subsequent alkylation or intramolecular cyclization. This dual-action mechanism has been effectively leveraged in the synthesis of complex pharmaceuticals like loxapine and provides a valuable tool for chemical biologists seeking to probe protein structure and interactions. A thorough understanding of the underlying mechanistic principles—nucleophilic acyl substitution, SN2 alkylation, and intramolecular cyclization—is essential for researchers to effectively design experiments and interpret results when employing this versatile molecule.

References

  • CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google P
  • Identification of Protein Modifications by Mass Spectrometry. (URL: not available)
  • Scheme 2. Synthesis of N-chloro cyclic secondary amides. - ResearchGate. (URL: [Link])

  • Identification of modified proteins by mass spectrometry - PubMed. (URL: [Link])

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing). (URL: [Link])

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  • Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation - YouTube. (URL: [Link])

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (URL: [Link])

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation - OUCI. (URL: [Link])

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  • . (URL: not available)

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (URL: [Link])

  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate. (URL: [Link])

  • (PDF) A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation - ResearchGate. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: not available)
  • WO2006034414A2 - Loxapine analogs and methods of use thereof - Google P
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  • N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates - MDPI. (URL: [Link])

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - NIH. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to the Reactivity and Stability of 2-(2-Chloroethoxy)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Bifunctional Linchpin in Synthesis 2-(2-Chloroethoxy)acetyl chloride is a formidable reagent in the synthetic chemist's arsenal, p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Linchpin in Synthesis

2-(2-Chloroethoxy)acetyl chloride is a formidable reagent in the synthetic chemist's arsenal, prized for its dual-reactive nature.[1] At its core, it is an acyl chloride, a class of compounds known for their high reactivity. However, the presence of a chloroethyl ether tail bestows upon it a second, distinct reactive center. This bifunctionality allows it to act as a versatile building block or linker, enabling the strategic connection and elaboration of molecular frameworks.[1] Its application is particularly prominent in medicinal chemistry, where it serves as a key intermediate in the synthesis of complex pharmaceuticals, including the widely used antihistamine, cetirizine.[1] Understanding the nuanced reactivity and inherent stability challenges of this molecule is paramount for its safe, efficient, and successful application in research and development.

This guide provides a deep dive into the chemical behavior of 2-(2-Chloroethoxy)acetyl chloride, moving beyond simple reaction schemes to explain the causality behind its reactivity, the protocols for its controlled use, and the necessary precautions for its handling and storage.

Molecular Identity and Key Properties

A clear understanding of the molecule's fundamental properties is the foundation for predicting its behavior.

PropertyValueSource
Chemical Name 2-(2-Chloroethoxy)acetyl chloride[2][3]
CAS Number 39229-33-9[4][5]
Molecular Formula C₄H₆Cl₂O₂[2][3]
Molecular Weight 156.99 g/mol [2]
Appearance Colourless to Light Yellow Oil[5][6]
Boiling Point 89 °C (at 14 Torr)[3]
Density ~1.33 g/cm³[3][7]

The Dichotomy of Reactivity: A Tale of Two Electrophiles

The synthetic utility of 2-(2-Chloroethoxy)acetyl chloride stems from its two electrophilic sites: the highly reactive acyl chloride carbon and the less reactive carbon of the chloroethyl group. The significant difference in their electrophilicity is the key to achieving selective transformations.

The Acyl Chloride: The Primary Site of Attack

The carbonyl carbon of the acyl chloride is the molecule's dominant reactive center. The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms render this carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[8]

Reactions at this site proceed via a well-established Nucleophilic Acyl Substitution mechanism, often referred to as an addition-elimination pathway.[8][9]

Amidation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 1. Dissolve amine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM. Prep2 2. Cool solution to 0 °C in an ice bath. Prep1->Prep2 React1 3. Add 2-(2-chloroethoxy)acetyl chloride (1.1 eq) dropwise via syringe. Prep2->React1 React2 4. Maintain temperature at 0 °C during addition. React1->React2 React3 5. Stir at 0 °C for 1 hr, then warm to room temp. React2->React3 Work1 6. Quench with water/brine. React3->Work1 Work2 7. Extract with organic solvent, dry, and concentrate. Work1->Work2 Work3 8. Purify via column chromatography or recrystallization. Work2->Work3

Caption: Experimental Workflow for a Controlled Amidation Reaction.

Methodology:

  • Inert Setup: Assemble a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet.

  • Initial Charge: Charge the flask with the amine and anhydrous DCM. Add the triethylamine.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction. [10]4. Reagent Addition: Add the 2-(2-Chloroethoxy)acetyl chloride dropwise to the cooled solution over 15-30 minutes. A rapid addition can lead to uncontrolled exotherms and side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Choices:

  • Anhydrous Solvent: Prevents hydrolysis of the acyl chloride.

  • Inert Atmosphere: Prevents atmospheric moisture from degrading the reagent.

  • Low Temperature (0 °C): Controls the high reactivity and exothermicity of the acylation reaction, minimizing side-product formation.

  • Dropwise Addition: Maintains a low instantaneous concentration of the acyl chloride, ensuring better temperature control and selectivity.

  • Base (Triethylamine): Acts as a scavenger for the HCl produced during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. [11][10]

Safety and Handling: A Mandate for Caution

The hazardous nature of 2-(2-Chloroethoxy)acetyl chloride requires strict adherence to safety protocols.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [2][7][12]* H335: May cause respiratory irritation. [2]* EUH014: Reacts violently with water. [12] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [13]* Skin Protection: Wear a lab coat and handle with chemical-resistant gloves (e.g., butyl rubber or nitrile). Inspect gloves before use. [13]* Respiratory Protection: All manipulations must be performed in a properly functioning chemical fume hood. [14][15]* Workplace: An eyewash station and safety shower must be readily accessible. [15] Spill & Emergency Procedures:

  • Spills: Evacuate the area. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for disposal. Do not use water. [16]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [12][15]* Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [12][15]

Conclusion

2-(2-Chloroethoxy)acetyl chloride is a powerful and versatile synthetic intermediate, but its utility is directly linked to an appreciation of its reactive and hazardous nature. Its bifunctional character—a highly reactive acyl chloride for primary transformations and a chloroethyl group for secondary modifications—offers significant advantages in complex molecule synthesis. Success hinges on rigorous control of reaction conditions, particularly the exclusion of moisture and the management of temperature. By adhering to the principles of chemical reactivity and the stringent safety protocols outlined in this guide, researchers can effectively and safely harness the synthetic potential of this valuable compound.

References

  • Benchchem. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [Link].

  • ResearchGate. (2017). Figure 1: shows the reaction between aryl amine and chloroacetyl chloride to give... Retrieved from [Link].

  • Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link].

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link].

  • Benchchem. (n.d.). Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride.
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link].

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Yella, R. (2015). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synfacts, 11(08), 0799.
  • Reddit. (2024-09-14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link].

  • Frontiers. (2023-07-31). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Retrieved from [Link].

  • The Lucas Channel. (2021-12-15). Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles [Video]. YouTube. Retrieved from [Link].

  • AVESİS. (2018-11-02). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link].

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Foundational

Mass Spectrometry (MS) Analysis: Elucidating Fragmentation Pathways

An In-depth Technical Guide to the Spectral Analysis of 2-(2-Chloroethoxy)acetyl Chloride This guide provides a comprehensive analysis of the expected spectral data for 2-(2-Chloroethoxy)acetyl Chloride (CAS No: 39229-33...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-(2-Chloroethoxy)acetyl Chloride

This guide provides a comprehensive analysis of the expected spectral data for 2-(2-Chloroethoxy)acetyl Chloride (CAS No: 39229-33-9), a bifunctional molecule of interest in organic synthesis and drug development.[1][2] As a reactive acyl chloride, careful consideration of its structure and handling is paramount for accurate characterization. This document is intended for researchers, scientists, and professionals who require a deep understanding of its spectroscopic signature for identification, purity assessment, and reaction monitoring.

The structure, Cl-CH₂-CH₂-O-CH₂-CO-Cl, contains several key features that give rise to a distinct spectroscopic fingerprint: an acyl chloride, an ether linkage, and a primary alkyl chloride. We will explore how these functional groups manifest in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Electron Ionization Mass Spectrometry (EI-MS) of 2-(2-Chloroethoxy)acetyl Chloride is expected to yield a complex spectrum due to the presence of two chlorine atoms and multiple potential cleavage sites. The presence of chlorine is a powerful diagnostic tool, as its two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1.[3]

Key Predictive Insights:

  • Molecular Ion (M⁺): The molecular formula is C₄H₆Cl₂O₂.[1] The monoisotopic mass is 156.0 Da (for the molecule with two ³⁵Cl atoms).[2] Due to the two chlorine atoms, the molecular ion region will exhibit a characteristic pattern of three peaks:

    • M⁺ (m/z 156): Contains two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

    • (M+2)⁺ (m/z 158): Contains one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M⁺ peak.

    • (M+4)⁺ (m/z 160): Contains two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺ peak.

  • Primary Fragmentation: The most common fragmentation pathways for acyl chlorides involve the loss of the chlorine radical to form a stable acylium ion.[4] Alpha-cleavage and cleavage around the ether oxygen are also highly probable.

Predicted Mass Spectrometry Data

m/z (³⁵Cl)Predicted Fragment IonStructural FormulaNotes on Interpretation
156 / 158 / 160[M]⁺[C₄H₆Cl₂O₂]⁺Molecular ion cluster, showing the characteristic 3-peak pattern for a molecule with two chlorine atoms.[3]
121 / 123[M - Cl]⁺[C₄H₆ClO₂]⁺Loss of a chlorine radical from the acyl chloride is a very common fragmentation pathway, forming an acylium ion. The M/M+2 pattern confirms the presence of one remaining chlorine.
93 / 95[C₂H₄OCl]⁺[CH₂OCH₂Cl]⁺Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage).
63 / 65[C₂H₄Cl]⁺[CH₂CH₂Cl]⁺Cleavage of the ether C-O bond.
63[COCl]⁺[C(O)Cl]⁺Formation of the chloroacylium ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential tool for the rapid identification of key functional groups. For 2-(2-Chloroethoxy)acetyl Chloride, the most prominent and diagnostic feature is the carbonyl (C=O) stretch of the acyl chloride.

Key Predictive Insights:

  • Carbonyl (C=O) Stretch: The C=O bond in acyl chlorides is one of the highest-frequency carbonyl absorptions. The strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond, causing it to absorb at a high wavenumber, typically above 1800 cm⁻¹.[5][6] This peak is expected to be very strong and sharp.

  • Ether (C-O-C) Stretch: The asymmetric C-O-C stretching vibration of the ether will appear in the fingerprint region and is expected to be a strong band.[7]

  • Alkyl Halide (C-Cl) Stretch: The presence of two C-Cl bonds will result in absorptions in the lower fingerprint region.[6]

  • Alkyl (C-H) Stretch: The sp³ C-H stretching from the three methylene groups will appear just below 3000 cm⁻¹.

Predicted Infrared (IR) Data

Wavenumber (cm⁻¹)Vibrational ModeIntensityCausality and Interpretation
~1810C=O Stretch (Acyl Chloride)Strong, SharpThis high-frequency absorption is highly characteristic of the acyl chloride functional group.[8] Its position is higher than esters or ketones due to the inductive effect of the chlorine atom.[6][9]
2880-2990C-H Stretch (Alkyl)MediumCorresponds to the symmetric and asymmetric stretching of the C-H bonds on the three methylene (CH₂) groups.
~1120C-O-C Stretch (Ether)StrongRepresents the asymmetric stretching of the ether linkage, a key structural feature.[7]
650-750C-Cl StretchMedium-StrongCorresponds to the stretching vibrations of the two carbon-chlorine bonds. This band can sometimes be complex.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The molecule has three distinct sets of methylene protons, each with a unique chemical shift and splitting pattern.

Key Predictive Insights:

  • Cl-CH₂- (a): These protons are adjacent to a chlorine atom. They will be downfield due to the deshielding effect of the chlorine.

  • -CH₂-O- (b): These protons are adjacent to an ether oxygen, which is also an electron-withdrawing group, shifting them downfield.

  • -O-CH₂-COCl (c): These protons are adjacent to both an ether oxygen and are alpha to the acyl chloride carbonyl group. This combined deshielding effect will likely shift this signal the furthest downfield.

  • Coupling: The two adjacent methylene groups, (a) and (b), will couple with each other, resulting in triplet splitting patterns for both signals, assuming a first-order spectrum. The protons at (c) have no adjacent protons and will therefore be a singlet.

Predicted ¹H NMR Data (in CDCl₃)

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationCausality and Interpretation
aCl-CH₂ -~3.75Triplet (t)2HDeshielded by the adjacent chlorine atom. The typical range for R-CH₂-Cl is 3.6-3.8 ppm.[10][11] It is split into a triplet by the two neighboring protons at (b).
b-CH₂ -O-~3.95Triplet (t)2HDeshielded by the adjacent ether oxygen. It is split into a triplet by the two neighboring protons at (a).
c-O-CH₂ -COCl~4.40Singlet (s)2HStrongly deshielded by both the adjacent ether oxygen and the acyl chloride carbonyl group. No adjacent protons results in a singlet. The protons alpha to the carbonyl in chloroacetyl chloride appear at ~4.4 ppm.[12]
¹³C NMR Spectroscopy

The molecule possesses four unique carbon atoms, each of which will give rise to a distinct signal in the ¹³C NMR spectrum.

Key Predictive Insights:

  • Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.

  • Carbons Bonded to Heteroatoms: The carbons bonded to oxygen and chlorine will also be deshielded and appear downfield from a typical alkane carbon.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon PositionPredicted δ (ppm)Causality and Interpretation
C =O~168This downfield shift is characteristic of an acyl chloride carbonyl carbon.[8]
-O-C H₂-COCl~75This carbon is attached to an oxygen and is alpha to a carbonyl, resulting in a significant downfield shift.
-C H₂-O-~70Attached to an ether oxygen. Data from the analogous 2-(2-chloroethoxy)ethanol shows a similar carbon at ~71 ppm.[13]
Cl-C H₂-~42Attached to a chlorine atom. Data from the analogous 2-(2-chloroethoxy)ethanol shows this carbon at ~43 ppm.[13]

Experimental Protocols and Methodologies

Acquiring high-quality spectral data for a reactive compound like 2-(2-Chloroethoxy)acetyl Chloride requires meticulous sample handling to prevent degradation.

Sample Handling and Preparation (Self-Validating System)

The primary directive is the exclusion of moisture. Acyl chlorides readily hydrolyze to the corresponding carboxylic acid, which would introduce significant artifacts into all spectra (e.g., a broad O-H stretch in the IR, altered chemical shifts in NMR).

  • Protocol:

    • All glassware (vials, syringes, NMR tubes) must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • The compound should be stored and handled under an inert atmosphere.

    • Use anhydrous deuterated solvents (e.g., CDCl₃, packaged over molecular sieves) for NMR analysis.

    • For IR, a neat sample can be analyzed between two salt plates (NaCl or KBr) in a moisture-free environment (e.g., a glove box or under a nitrogen blanket).

    • For GC-MS, the sample must be dissolved in a dry, inert solvent like dichloromethane.[4]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for using multimodal spectroscopy to confirm the identity and purity of 2-(2-Chloroethoxy)acetyl Chloride.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample Sample of 2-(2-Chloroethoxy)acetyl Chloride IR FT-IR Spectroscopy Sample->IR Anhydrous Prep MS GC-MS Analysis Sample->MS Dry Solvent NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Anhydrous CDCl₃ IR_Data Observe C=O stretch at ~1810 cm⁻¹? IR->IR_Data MS_Data Observe M, M+2, M+4 at 156, 158, 160 m/z? MS->MS_Data NMR_Data Confirm 3 signals (2H each) in ¹H NMR with expected shifts and coupling? NMR->NMR_Data Conclusion Structure Confirmed IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for structural confirmation.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
  • Hunt, I. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. University of Calgary.
  • Reddit. (2024). How to identify an Acyl Chloride in an IR spectra? r/chemhelp.
  • Guidechem. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride 39229-33-9 wiki.
  • Boghean, B. (2014, November 22). Interpreting IR Scans Exp 12 Friedel Crafts Acylation. YouTube.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. National Center for Biotechnology Information.
  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry and Biochemistry.
  • Wikipedia. (n.d.). Acyl chloride.
  • BLD Pharm. (n.d.). 39229-33-9|2-(2-Chloroethoxy)acetyl chloride.
  • Chemistry Blog. (n.d.). Infrared spectra of acid chlorides.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • Sigma-Aldrich. (n.d.). 2-(2-chloroethoxy)acetyl chloride.
  • ChemicalBook. (2023). 2-(2-Chloroethoxy)acetyl Chloride.
  • NIH. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. PMC.
  • King's Centre for Visualization in Science. (2014). Acetyl Chloride.
  • Ambeed.com. (n.d.). 39229-33-9 | 2-(2-Chloroethoxy)acetyl chloride.
  • Benchchem. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride.
  • Organic Chemistry Data. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Pharmaffiliates. (n.d.). CAS No: 39229-33-9 | Product Name: 2-(2-Chloroethoxy)acetyl chloride.
  • NIST. (n.d.). Acetyl chloride. NIST WebBook.
  • Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • University of Wisconsin. (n.d.). NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NIST. (n.d.). Ethanol, 2-(2-chloroethoxy)-. NIST WebBook.
  • ECHEMI. (n.d.). 2-(2-Chloroethoxy)acetyl chloride.
  • ChemicalBook. (n.d.). Chloroacetyl chloride(79-04-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-(2-chloroethoxy)acetyl chloride.
  • ChemicalBook. (n.d.). Chloroacetyl chloride(79-04-9)IR1.
  • NIST. (n.d.). Acetyl chloride, chloro-. NIST WebBook.
  • MDPI. (n.d.). Spectral Analysis of Ceres' Main Linear Features.
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Exploratory

Mastering the Bifunctional Reagent: A Guide to the Solubility and Safe Handling of 2-(2-Chloroethoxy)acetyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword In the landscape of modern drug discovery and complex organic synthesis, th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and complex organic synthesis, the mastery of our chemical tools is paramount. Reagents are not mere entries in a catalog; they are dynamic entities with distinct personalities—personalities defined by their reactivity, solubility, and inherent hazards. 2-(2-Chloroethoxy)acetyl chloride is one such reagent. Its bifunctional nature, possessing both a reactive acyl chloride and a versatile chloroethoxy moiety, makes it an invaluable linker and building block. However, this utility is counterbalanced by its significant reactivity and corrosive properties.

This guide is born from extensive field experience and a deep respect for the chemistry we practice. It is designed to move beyond a simple recitation of safety data, offering instead a framework of understanding. We will explore not just what to do, but why we do it—from selecting the appropriate solvent to executing a safe and effective quench. The goal is to empower you, the researcher, to handle this potent reagent with the confidence and foresight that ensures both the integrity of your experiment and the safety of your laboratory.

Part 1: The Solubility Profile of 2-(2-Chloroethoxy)acetyl Chloride

A reagent's solubility is the foundation of its utility in a reaction. For 2-(2-Chloroethoxy)acetyl chloride, its solubility is dictated by its high reactivity, particularly the electrophilic nature of the acyl chloride group.

Solvent Compatibility and Rationale

The primary rule when working with any acyl chloride is the strict avoidance of protic solvents. The lone pair of electrons on the oxygen or nitrogen of protic solvents makes them effective nucleophiles that will readily attack the electrophilic carbonyl carbon of the acyl chloride. This leads to a rapid, often violent, and exothermic reaction that consumes the reagent and generates corrosive hydrogen chloride gas.[1][2][3][4][5]

Based on this principle and extensive laboratory application, the solubility characteristics can be summarized as follows:

Table 1: Solvent Selection for 2-(2-Chloroethoxy)acetyl Chloride

Solvent ClassRecommended SolventsSolubility & CompatibilityCausality and Field Insights
Aprotic Non-Polar Dichloromethane (DCM), ChloroformHigh / Excellent DCM is often the solvent of choice. Its polarity is sufficient to dissolve the reagent and many substrates, yet it is highly inert to the acyl chloride functionality. Its volatility (Boiling Point: ~40°C) simplifies post-reaction workup and purification.[6]
Aprotic Polar Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)High / Good (with caution) While highly soluble, these solvents must be rigorously anhydrous. THF can contain peroxide impurities and should be freshly distilled or sourced from a sealed, dry container. DMF, while an excellent solvent, has a high boiling point, which can complicate product isolation.
Protic Solvents Water, Alcohols (Methanol, Ethanol), AminesREACTIVE - DO NOT USE These substances will react immediately and exothermically to form the corresponding carboxylic acid, ester, or amide, respectively.[7][8] This reaction is uncontrollable for use as a solvent system and presents a significant safety hazard.[2]

Part 2: Field-Proven Handling and Safety Protocols

The hazards associated with 2-(2-Chloroethoxy)acetyl chloride—primarily its corrosivity and violent reaction with water—are entirely manageable with proper engineering controls, personal protective equipment, and procedural discipline.[9][10] It is classified as causing severe skin burns and eye damage.[1][9][10]

Mandatory Personal Protective Equipment (PPE)

Working with this reagent requires a defense-in-depth approach to PPE. Each layer of protection is critical to prevent contact with the liquid or its corrosive vapors.

PPE_Workflow cluster_ppe Hierarchy of Protective Measures cluster_personal Personal Protective Equipment (PPE) FumeHood Primary Control: Certified Chemical Fume Hood Face Eye & Face Protection FumeHood->Face Body Body & Hand Protection p1 Respiratory Respiratory Protection (When Required) p2 Details_Resp • NIOSH-Approved Respirator  with Acid Gas Cartridges • Use based on risk assessment  (e.g., handling large quantities, spills) Details_Face • Chemical Splash Goggles (ANSI Z87.1) • Full-Face Shield Details_Body • Flame-Resistant Lab Coat • Double-Gloved (Nitrile or Butyl Rubber) • Closed-Toe Shoes & Full-Length Pants

Caption: Hierarchy of controls for handling 2-(2-Chloroethoxy)acetyl Chloride.

Storage and Stability

To maintain the reagent's integrity and prevent hazardous decomposition, proper storage is non-negotiable.

  • Moisture Exclusion: The compound is extremely sensitive to moisture and hydrolyzes readily.[11] It must be stored in a tightly sealed container with a PTFE-lined cap.

  • Inert Atmosphere: For long-term storage, the container headspace should be flushed with an inert gas like argon or nitrogen.[1][9][11]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration (2-8°C) is recommended.[12][13] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Experimental Workflow: Safe Quenching and Waste Neutralization

The most critical phase of handling is the post-reaction workup. The reactive acyl chloride must be safely neutralized ("quenched") before it comes into contact with the wider environment or aqueous waste streams. A slow, controlled quench is essential.

Step-by-Step Quenching Protocol:

  • Preparation: Before starting your reaction, prepare a quenching vessel. This should be a flask or beaker, larger than your reaction vessel, containing a stirred, dilute solution of a weak base (e.g., 1 M sodium bicarbonate) in an ice bath.

  • Cooling: Once your primary reaction is complete, cool the reaction vessel in a separate ice bath. This reduces the rate of the subsequent exothermic quench.

  • Controlled Addition: Using a dropping funnel or pipette, add the cooled reaction mixture slowly and dropwise to the vigorously stirred, cold bicarbonate solution. Causality: This slow addition is the most critical step. It allows the heat generated from the exothermic hydrolysis to dissipate safely and controls the rate of HCl gas evolution.[14][15] A rapid addition can cause violent gas evolution, splashing, and a dangerous temperature spike.

  • Verification: After the addition is complete, allow the mixture to stir for 15-20 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, slowly add more bicarbonate solution.

  • Disposal: The now-neutralized mixture can be worked up as required (e.g., extraction). Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers according to your institution's guidelines.

Quenching_Workflow cluster_workflow Safe Quenching Workflow Logic start Reaction Complete cool_reaction Cool Reaction Mixture (0-5 °C) start->cool_reaction add_to_quench Slow, Dropwise Addition of Reaction Mixture to Base cool_reaction->add_to_quench prepare_quench Prepare Cold, Stirred Weak Base (e.g., NaHCO₃) prepare_quench->add_to_quench control Control Exotherm & Gas Evolution add_to_quench:f0->control CRITICAL STEP verify Verify Neutral/Basic pH add_to_quench->verify workup Proceed to Workup/ Extraction verify->workup dispose Dispose of Neutralized Waste (Follow EHS Guidelines) workup->dispose

Caption: Logical flow for the safe quenching of 2-(2-Chloroethoxy)acetyl Chloride reactions.

Part 3: Mechanistic Underpinnings of Reactivity

Understanding the reaction mechanism provides the ultimate rationale for the handling precautions. The chemistry of 2-(2-Chloroethoxy)acetyl chloride is dominated by the electrophilicity of the carbonyl carbon.

Nucleophilic Acyl Substitution: The Core Mechanism

The carbon of the acyl chloride is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making the carbon highly electrophilic (electron-deficient) and susceptible to attack by nucleophiles.[16][17]

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:

  • Addition: The nucleophile (e.g., water, alcohol, amine) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[7][18][19]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.[5][18] A final deprotonation step then yields the final product and HCl.

This mechanism explains why the reagent is so reactive and why hydrogen chloride is always a byproduct when reacting with protic species.

Conclusion

2-(2-Chloroethoxy)acetyl chloride is a powerful tool for chemical synthesis, but its power demands respect and informed handling. By understanding its solubility profile, adhering rigorously to PPE and storage requirements, and executing a controlled, methodical quenching procedure, researchers can harness its synthetic potential safely and effectively. The principles outlined in this guide—grounded in mechanistic understanding and practical experience—provide a robust framework for integrating this valuable reagent into any research program.

References

  • Western Carolina University: Standard Operating Procedure for the use of Acetyl chloride. Details PPE and handling procedures for a similar reactive acyl chloride, highlighting its violent reaction with water. [Link]

  • PubChem: 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. National Institutes of Health database entry detailing chemical properties, safety, and hazard classifications. [Link]

  • KGROUP - Virginia Tech Chemistry Department: Quenching Reactive Substances. Outlines general procedures for safely quenching reactive materials, including acid chlorides. [Link]

  • Chemos GmbH & Co.KG: Safety Data Sheet: Acetyl chloride. A safety data sheet for a similar compound outlining hazards and protective measures. [Link]

  • Yufeng: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Discusses various methods for quenching acid chlorides, including water, alcohol, and base quenching. [Link]

  • Reddit r/Chempros: Removing oxalyl chloride from acid chloride intermediate. A discussion among chemists that mentions quenching acid chlorides with water or methanol. [Link]

  • Chemistry Steps: Reactions of Acid Chlorides (ROCl) with Nucleophiles. Provides a clear overview of the wide range of reactions acyl chlorides undergo with various nucleophiles. [Link]

  • The Lucas Channel (YouTube): Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. A video explaining the reaction mechanism. [Link]

  • Pharmaffiliates: 2-(2-Chloroethoxy)acetyl chloride. Notes the compound is useful in organic synthesis. [Link]

  • Chemistry LibreTexts: 20.17: Reactions of Acid Chlorides. Explains why acyl chlorides are susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. [Link]

  • Wikipedia: Chloroacetyl chloride. Describes the general properties and reactivity of acyl chlorides, noting that reaction with protic compounds generates hydrochloric acid. [Link]

  • "Chemical properties of Acetyl Chloride" (YouTube): A video explaining the reactions of acetyl chloride with weak nucleophiles like water and alcohols. [Link]

  • Reddit r/Chempros: Any tips on cleaning up SO2Cl2 chlorination reactions?. A discussion mentioning quenching thionyl chloride (a related reagent) by pouring it over ice. [Link]

  • Google Patents (CN101844978A):Synthesis method of 2-(2-chloroethoxy) acetic acid. Describes the related carboxylic acid as soluble in water and organic solvents like alcohol and ether.
  • Chemistry LibreTexts: Addition & Elimination Reactions in Acyl Chlorides. Provides a detailed step-by-step general mechanism for nucleophilic addition-elimination. [Link]

  • Chemguide: Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Explains the reason for the electrophilicity of the carbonyl carbon in acyl chlorides. [Link]

  • "Acyl Chlorides - formation and hydrolysis mechanism" (YouTube): A video detailing the general three-step pattern of reactions at a carbonyl carbon: nucleophilic attack, intermediate formation, and leaving group departure. [Link]

  • Chemistry LibreTexts: Reactions of Acyl Chlorides with Water. Describes the instant, exothermic reaction with cold water and the two-stage addition-elimination mechanism. [Link]

Sources

Foundational

2-(2-Chloroethoxy)acetyl Chloride derivatives and analogs

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: Synthesis, Reactivity, and Applications in Modern Chemistry Executive Summary 2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: Synthesis, Reactivity, and Applications in Modern Chemistry

Executive Summary

2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and material science. Its unique structure, featuring a highly reactive acyl chloride and a versatile chloroethyl ether moiety, allows for its use as a sophisticated building block and linker molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and core reactivity. It further details safe handling procedures, explores the synthesis of key derivatives such as amides and esters, and discusses its application in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages of this powerful intermediate.

Introduction to the Core Moiety: 2-(2-Chloroethoxy)acetyl Chloride

2-(2-Chloroethoxy)acetyl chloride (CAS No. 39229-33-9) is a valuable intermediate compound in organic synthesis.[1] Its utility stems from its bifunctional nature. The acyl chloride group provides a site for rapid acylation of nucleophiles, while the chloroethyl group offers a secondary reactive handle for subsequent nucleophilic substitution reactions. This dual reactivity enables its function as a molecular linker or spacer, facilitating the precise assembly of complex molecules.[2] This capability is widely exploited in the synthesis of pharmaceuticals and other high-value chemical entities.[2]

Chemical Identity and Properties

The fundamental properties of 2-(2-Chloroethoxy)acetyl chloride are summarized below. It is typically encountered as a light yellow oil.[3]

PropertyValueSource
CAS Number 39229-33-9[4][5]
Molecular Formula C₄H₆Cl₂O₂[1][3][4]
Molecular Weight 156.99 g/mol [4]
Boiling Point 202.7°C at 760 mmHg
Density 1.299 g/cm³
InChIKey RTSGMUHVJLAAAU-UHFFFAOYSA-N[4]
Canonical SMILES C(CCl)OCC(=O)Cl[3]
The Bifunctional Advantage

The primary significance of 2-(2-chloroethoxy)acetyl chloride lies in its two distinct reactive centers. This allows for a stepwise, controlled approach to building larger molecules.

  • Acyl Chloride: This group is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable esters, amides, and thioesters, respectively.[2] This reaction is typically fast and high-yielding.

  • Chloroethyl Group: The terminal chlorine atom on the ethoxy chain is susceptible to nucleophilic substitution (typically via an Sₙ2 mechanism), allowing for the introduction of a second, different functional group.

This dual functionality makes it an ideal scaffold for synthesizing molecules that require a specific spatial arrangement of different chemical moieties.

cluster_molecule 2-(2-Chloroethoxy)acetyl Chloride cluster_reactivity Dual Reactive Sites mol Cl-CH₂CH₂-O-CH₂-C(=O)-Cl acyl_chloride Acyl Chloride (High Reactivity) mol->acyl_chloride Fast Acylation (Amides, Esters) chloroethyl Chloroethyl Group (Secondary Reactivity) mol->chloroethyl Sₙ2 Substitution (Azides, Thiols, etc.) Amides Amides acyl_chloride->Amides Esters Esters acyl_chloride->Esters Azides Azides chloroethyl->Azides Ethers Ethers chloroethyl->Ethers Thioethers Thioethers chloroethyl->Thioethers cluster_hazards Key Hazard Points start Obtain Reagent prep_ppe Don PPE Goggles, Face Shield Resistant Gloves Lab Coat start->prep_ppe Step 1 prep_hood Prepare Work Area Verify Fume Hood Function Remove Incompatibles (Water, Bases) Assemble Dry Glassware prep_ppe->prep_hood Step 2 reaction Perform Reaction Maintain Inert Atmosphere Add Reagents Slowly Monitor Temperature prep_hood->reaction Step 3 h1 Inhalation Hazard prep_hood:f1->h1 quench Quench Reaction Use Anhydrous Solvent or Non-Protic Quencher Avoid Water/Alcohol until reaction is complete reaction->quench Step 4 h2 Corrosive Contact reaction:f0->h2 cleanup Cleanup & Storage Decontaminate Glassware with appropriate solvent Store Reagent in Dry, Inert environment quench->cleanup Step 5 h3 Exothermic Reaction quench:f1->h3 end Procedure Complete cleanup->end Step 6

Safe handling workflow for acyl chlorides.

Synthesis and Reactivity

Synthesis of the Core Moiety

The synthesis of 2-(2-chloroethoxy)acetyl chloride is a two-step process starting from commercially available precursors.

  • Step 1: Synthesis of 2-(2-Chloroethoxy)acetic Acid: The precursor acid can be prepared via the oxidation of 2-chloroethoxy ethanol. A patented method describes the use of nitric acid in water as an efficient and environmentally friendly approach, avoiding more hazardous reagents. [6] * Causality: Using water as a solvent and nitric acid as the oxidant is advantageous due to low cost, simple workup, and reduced organic waste, aligning with principles of green chemistry. [6]

  • Step 2: Conversion to 2-(2-Chloroethoxy)acetyl Chloride: The resulting carboxylic acid is converted to the highly reactive acyl chloride. This is a standard transformation in organic chemistry.

    • Protocol: The carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

    • Expertise: The reaction is typically run neat or in an inert, anhydrous solvent (e.g., dichloromethane or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to accelerate the reaction via the formation of the Vilsmeier reagent.

start_material 2-Chloroethoxy Ethanol acid 2-(2-Chloroethoxy)acetic Acid start_material->acid Step 1: Oxidation acyl_chloride 2-(2-Chloroethoxy)acetyl Chloride acid->acyl_chloride Step 2: Chlorination oxidant Nitric Acid / H₂O oxidant->start_material:e chlorinating_agent Thionyl Chloride (SOCl₂) chlorinating_agent->acid:e caption1 Efficient oxidation with simple workup caption2 Standard conversion to acyl chloride

Two-step synthesis pathway.

Key Derivatives and Their Synthesis

The true utility of 2-(2-chloroethoxy)acetyl chloride is realized in the synthesis of its derivatives.

Amide Derivatives

The reaction with primary or secondary amines yields stable amide products. The acetamido linker is a common structural motif in drug design due to its favorable chemical and pharmacokinetic properties. [7]

  • General Protocol for Amide Synthesis:

    • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (1.05 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove the amine salt and excess reagents.

    • Purify the crude product, typically by column chromatography.

  • Trustworthiness: The inclusion of a base is critical. The acylation reaction produces one equivalent of HCl. This would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an HCl scavenger, allowing the reaction to proceed to completion.

Ester Derivatives

Reaction with alcohols or phenols produces the corresponding esters. This is useful for creating prodrugs or modifying the properties of polymers and materials.

  • General Protocol for Ester Synthesis:

    • Dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.1 eq.) in an anhydrous aprotic solvent. A catalytic amount of DMAP (4-dimethylaminopyridine) can be added to accelerate reactions with sterically hindered alcohols.

    • Cool the solution to 0°C.

    • Slowly add 2-(2-chloroethoxy)acetyl chloride (1.05 eq.).

    • Stir the reaction, allowing it to warm to room temperature.

    • Proceed with an aqueous workup and purification as described for the amide synthesis.

  • Expertise: Pyridine is often used as both the base and a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. This is particularly effective for less reactive alcohols.

Advanced Analogs via the Chloroethyl Group

After the initial acylation, the chloroethyl group can be functionalized. This allows for the creation of heterobifunctional molecules.

  • Example Application: Synthesis of an Azide Derivative for Click Chemistry

    • Synthesize the desired amide or ester derivative as described above.

    • Dissolve the chloroethyl-containing product in a polar aprotic solvent like DMF or DMSO.

    • Add sodium azide (NaN₃, 1.5-3.0 eq.) and stir the reaction at an elevated temperature (e.g., 50-80°C).

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, perform an aqueous workup and purify the product. The resulting azido-functionalized molecule is a valuable precursor for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Applications in Drug Discovery

The structural features of 2-(2-chloroethoxy)acetyl chloride and its derivatives make them highly relevant in pharmaceutical research.

  • Pharmaceutical Intermediates: The core molecule is a recognized intermediate in the synthesis of various pharmaceuticals. [2]For example, it is a key building block in the synthesis of the second-generation antihistamine, cetirizine. [2]* Linkers in Complex Molecules: The ability to connect two different molecular fragments is a cornerstone of modern drug design. Chloroacetyl chloride and its analogs are used to create linkers for various applications. [8]This principle is central to technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a linker connects a targeting moiety to a payload or an E3 ligase binder.

  • Bioactive Scaffolds: The chloroacetamide functional group itself can be found in biologically active compounds and has been explored in the design of enzyme inhibitors and other therapeutic agents.

Conclusion and Future Outlook

2-(2-Chloroethoxy)acetyl chloride is more than a simple acylating agent; it is a versatile and powerful tool for the synthetic chemist. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures that are central to drug discovery, material science, and chemical biology. The continued exploration of its derivatives will undoubtedly lead to the development of novel therapeutics, advanced materials, and innovative chemical probes. As with all highly reactive reagents, a thorough understanding of its properties and a commitment to rigorous safety protocols are paramount to its successful and responsible application.

References

  • Sciencemadness Wiki. (2025). Acyl chloride. [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

  • ResearchGate. (2025). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide | C4H8ClNO2 | CID 11018931. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Bifunctional Reagent In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and efficient building blocks is ever-present. 2-(2-Chloroethoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Bifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and efficient building blocks is ever-present. 2-(2-Chloroethoxy)acetyl chloride, a bifunctional reagent, has emerged as a valuable tool for chemists and drug development professionals. Its unique structure, featuring both a highly reactive acyl chloride and a modifiable chloroethyl ether moiety, allows for a range of strategic chemical transformations. This guide aims to provide an in-depth technical overview of 2-(2-Chloroethoxy)acetyl chloride, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications. Herein, we will explore the causality behind experimental choices, ensuring that the described protocols are not just a set of instructions, but a self-validating system for success in the laboratory.

Core Characteristics of 2-(2-Chloroethoxy)acetyl Chloride

2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9) is a colorless to light yellow oil that is a derivative of acetic acid.[1][2] Its bifunctional nature is the cornerstone of its utility in organic synthesis.[3][4]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Structure of 2-(2-Chloroethoxy)acetyl Chloride

Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)acetyl Chloride

PropertyValueReference(s)
CAS Number 39229-33-9[2][5]
Molecular Formula C4H6Cl2O2[5][6]
Molecular Weight 156.99 g/mol [5]
Appearance Colorless to Light Yellow Oil[1][2]
Boiling Point 89 °C at 14 Torr[7]
Density 1.3319 g/cm³ at 20 °C[7]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic[1]

Synthesis of 2-(2-Chloroethoxy)acetyl Chloride: A Reliable Protocol

The most common and practical laboratory synthesis of 2-(2-chloroethoxy)acetyl chloride involves a two-step process, starting from the readily available 2-(2-chloroethoxy)ethanol.

Step 1: Oxidation of 2-(2-Chloroethoxy)ethanol to 2-(2-Chloroethoxy)acetic Acid

The initial step is the oxidation of the primary alcohol, 2-(2-chloroethoxy)ethanol, to the corresponding carboxylic acid. Several methods have been reported for this transformation. A robust and environmentally conscious approach utilizes nitric acid as the oxidant in an aqueous medium.[8]

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetic Acid [8]

  • To a 150 mL three-necked flask equipped with a reflux condenser and a gas absorption device, add 12.45 g (0.1 mol) of 2-(2-chloroethoxy)ethanol.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add a solution of 9.7 mL of concentrated nitric acid in 24.9 mL of water (0.1 mol) to the stirred alcohol, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a controlled temperature (between 10-100 °C) for 18-24 hours.

  • Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent, followed by purification to yield 2-(2-chloroethoxy)acetic acid.

dot graph "Synthesis_Workflow_Acid" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Oxidation of 2-(2-chloroethoxy)ethanol.

Step 2: Conversion of 2-(2-Chloroethoxy)acetic Acid to 2-(2-Chloroethoxy)acetyl Chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is reliably achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetyl Chloride [9]

  • In a fume hood, combine 1.39 g (10.0 mmol) of 2-(2-chloroethoxy)acetic acid with 8.0 mL of thionyl chloride.

  • Add one drop of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to 60 °C for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (in vacuo). The resulting residue is 2-(2-chloroethoxy)acetyl chloride, which can be used directly for subsequent reactions or purified by distillation under reduced pressure.

dot graph "Synthesis_Workflow_Acyl_Chloride" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Conversion to the acyl chloride.

Reactivity and Mechanistic Considerations: A Tale of Two Electrophiles

The synthetic utility of 2-(2-chloroethoxy)acetyl chloride stems from the differential reactivity of its two electrophilic centers: the acyl chloride carbonyl carbon and the carbon atom bearing the chlorine in the chloroethyl group.

The acyl chloride is a hard electrophile and is highly susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions typically proceed via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.[10]

The chloroethyl group , on the other hand, is a softer electrophile and generally requires stronger nucleophiles or more forcing conditions to undergo nucleophilic substitution (SN2 reaction).

This difference in reactivity allows for chemoselective reactions , where one functional group can be reacted preferentially over the other by careful choice of nucleophile and reaction conditions. For instance, a soft nucleophile under mild conditions will likely favor reaction at the acyl chloride, leaving the chloroethyl group intact for subsequent functionalization.

dot graph "Reactivity_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} General reactivity pathway.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 2-(2-chloroethoxy)acetyl chloride makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Synthesis of Cetirizine

A prominent example of the application of a close derivative, 2-(2-chloroethoxy)acetic acid, is in the synthesis of the second-generation antihistamine, Cetirizine .[3] In a key step of the synthesis, the sodium salt of 2-(2-chloroethoxy)acetic acid is reacted with 1-[(4-chlorophenyl)phenylmethyl]piperazine in an N-alkylation reaction. This highlights the utility of the chloroethoxy moiety as a handle for introducing the ethoxyacetic acid side chain, which is crucial for the pharmacological activity of Cetirizine.

Role as a Bifunctional Linker

In the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential for connecting the antibody to the cytotoxic payload.[11] While specific examples utilizing 2-(2-chloroethoxy)acetyl chloride as a linker in approved ADCs are not readily found in the public domain, its structure is highly amenable to such applications. The acyl chloride can be used to attach the linker to a drug molecule containing a suitable nucleophile (e.g., an alcohol or amine), while the chloroethyl group can be subsequently used to conjugate the drug-linker construct to the antibody, for instance, through reaction with a thiol group on a cysteine residue.

Handling, Storage, and Safety

As a highly reactive acyl chloride, 2-(2-chloroethoxy)acetyl chloride must be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and causes severe skin burns and eye damage.[5] It is also moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[1] Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion: A Versatile Tool for the Modern Chemist

2-(2-Chloroethoxy)acetyl chloride is more than just a simple chemical reagent; it is a versatile building block that offers a gateway to a wide array of complex molecules. Its predictable yet tunable reactivity, coupled with its role in the synthesis of important pharmaceuticals, underscores its significance in both academic research and industrial drug development. By understanding the principles of its synthesis and reactivity, researchers can harness the full potential of this valuable compound to advance their scientific endeavors.

References

  • [No Author]. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.
  • [No Author]. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. Pharmaffiliates. Retrieved from [Link]

  • [No Author]. (n.d.). Decoding the Synthesis and Applications of 2-(2-Chloroethoxy)acetic Acid. ChemGPT. Retrieved from [Link]

  • [No Author]. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • [No Author]. (n.d.). US20240207429A1 - Linkers, drug linkers and conjugates thereof and methods of using the same. Google Patents.
  • [No Author]. (n.d.). CA3231039A1 - Linkers for use in antibody drug conjugates. Google Patents.
  • [No Author]. (n.d.). 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. PubChem. Retrieved from [Link]

  • [No Author]. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Chemoselective Acylation of Nucleosides. PMC. Retrieved from [Link]

  • [No Author]. (2017, March 8). Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). WO2024008102A1 - Linker for conjugation. Google Patents.
  • [No Author]. (n.d.). WO2023280227A2 - Linkers, drug linkers and conjugates thereof and methods of using the same. Google Patents.
  • [No Author]. (n.d.). WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof. Google Patents.

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Foundational

Safe Handling and Hazard Mitigation of 2-(2-Chloroethoxy)acetyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols and hazard management for 2-(2-Chloroethoxy)acetyl Chloride...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and hazard management for 2-(2-Chloroethoxy)acetyl Chloride, a reactive chemical intermediate utilized in complex organic synthesis. As a bifunctional molecule, it serves as a valuable building block in pharmaceutical and materials science research. However, its utility is matched by significant hazards, primarily stemming from its high reactivity, corrosivity, and toxicity. This document is intended for laboratory personnel to foster a culture of safety and ensure that all handling, storage, and disposal procedures are conducted with the utmost care and adherence to established safety standards.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. 2-(2-Chloroethoxy)acetyl Chloride is a light yellow, hygroscopic oil that is sensitive to moisture.[1][2][3] Its key identifiers and physical characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2-chloroethoxy)acetyl chloride[4]
Synonyms (2-chloroethoxy)acetyl chloride[4][5]
CAS Number 39229-33-9[1][4][6]
Molecular Formula C4H6Cl2O2[1][4]
Molecular Weight 156.99 g/mol [2][4]
Appearance Colourless to Light Yellow Oil[2][3]
Boiling Point 89 °C @ 14 Torr[3][6]
Density ~1.33 g/cm³[3][6]

Comprehensive Hazard Analysis

2-(2-Chloroethoxy)acetyl Chloride is classified as a hazardous substance requiring stringent safety measures. The primary danger lies in its acetyl chloride functional group, which reacts violently with water and other nucleophiles.[7][8] This reactivity is the root cause of its severe corrosive properties. Upon contact with moisture in the air or on biological tissues, it rapidly hydrolyzes to form hydrochloric acid (HCl), leading to severe chemical burns and respiratory tract damage.[7]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.

GHS PictogramsSignal WordHazard Statements



Danger H314: Causes severe skin burns and eye damage.[1][4][6] H335: May cause respiratory irritation.[4][5] H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7] H290: May be corrosive to metals.[5][9]

Primary Hazards Explained:

  • Corrosivity (H314): This is the most immediate and severe hazard. The acetyl chloride moiety reacts exothermically with water, generating HCl. Contact with skin or eyes will cause immediate, deep, and painful burns.[1] The lachrymatory (tear-producing) effect is also a result of this reactivity.[10]

  • Respiratory Irritation & Toxicity (H335/H331): Inhalation of vapors or aerosols is extremely dangerous. The chemical is corrosive to the entire respiratory tract.[7] Initial symptoms include coughing, shortness of breath, and a burning sensation, which can rapidly progress to chemical pneumonitis and life-threatening pulmonary edema.[11][12]

  • Acute Toxicity (H301/H311): The substance is classified as toxic through oral, dermal, and inhalation routes.[7][11] Systemic effects can occur following exposure.

  • Reactivity: The compound reacts violently with water, alcohols, amines, and strong bases.[7][8] Such reactions can generate significant heat and pressure, potentially leading to container rupture. It is critical to prevent contact with these incompatible materials.

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures first. For a hazardous chemical like 2-(2-Chloroethoxy)acetyl Chloride, this framework is essential for minimizing risk.

HierarchyOfControls Elimination Elimination (Not feasible; compound is required for synthesis) Substitution Substitution (Investigate less hazardous alternatives if possible) Engineering Engineering Controls • Chemical Fume Hood • Emergency Eyewash & Shower • Process Isolation Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training PPE Personal Protective Equipment (PPE) • Respirator • Chemical Goggles & Face Shield • Appropriate Gloves • Lab Coat label_most Most Effective label_most->Elimination label_least Least Effective label_least->PPE

Caption: Hierarchy of controls for managing risks associated with 2-(2-Chloroethoxy)acetyl Chloride.

Standard Operating Procedures: From Bench to Storage

Adherence to rigorous, well-defined protocols is non-negotiable.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and reaction quenching, must be performed inside a fume hood to prevent vapor inhalation.[7][10] Work areas must be equipped with immediately accessible and regularly tested emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE are critical to prevent personal exposure.

Body PartRequired PPERationale and Specifications
Respiratory Air-purifying respirator with appropriate acid gas/organic vapor cartridgesRequired when vapors or aerosols may be generated.[7] Ensure proper fit testing and cartridge change schedule.
Eyes/Face Chemical splash goggles AND a full-face shieldProtects against splashes and corrosive vapors.[1][13] Standard safety glasses are insufficient.
Hands Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™)Double-gloving is recommended. Inspect gloves for integrity before each use. Consult glove manufacturer data for breakthrough times.
Body Flame-retardant lab coat and chemical-resistant apronProvides a barrier against spills. Do not wear shorts or open-toed shoes in the laboratory.[13]
Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Have spill cleanup materials and quenching agents (e.g., sodium bicarbonate solution for neutralization) ready.

  • Inert Atmosphere: Due to its hygroscopic and water-reactive nature, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1][3][7]

  • Transfers: Use gastight syringes or cannulation techniques for liquid transfers to minimize exposure to air. Work slowly to avoid generating aerosols.

  • Post-Handling: Thoroughly decontaminate all equipment and the work area. Wash hands and arms thoroughly with soap and water after removing PPE.[1][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Condition: Store in a cool, dry, well-ventilated area, typically in a refrigerator (2-8°C).[1][2][9]

  • Atmosphere: Store under an inert atmosphere.[1][7] The container must be tightly sealed to prevent moisture ingress.[8][10]

  • Location: Keep in a dedicated corrosives cabinet, away from incompatible materials, especially water, bases, and alcohols.[8][10]

  • Container: Use the original manufacturer's container or one made of compatible material. Do not store in metal containers.[10]

Emergency Response and First Aid

In the event of an exposure or spill, immediate and correct action is vital.

First Aid Measures
Exposure RouteImmediate Action Protocol
Inhalation 1. Immediately move the victim to fresh air.[1][7] 2. Call for immediate medical assistance.[7][10] 3. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[7][10]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][7][14] 2. Use the emergency safety shower if the contact area is large. 3. Seek immediate medical attention.[7]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][10][14] 2. Remove contact lenses if present and easy to do so.[1] 3. Call for an immediate medical evaluation by an ophthalmologist.[7][8]
Ingestion 1. Do NOT induce vomiting.[1][10] 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] 3. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[10]
Spill and Leak Management
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite or sand. Do NOT use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area, then wash thoroughly.

  • Large Spills:

    • Evacuate the immediate area and alert personnel.

    • Activate the facility's emergency response team.

    • Prevent the spill from entering drains or waterways.[7][14]

    • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up the spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • All waste containing 2-(2-Chloroethoxy)acetyl Chloride, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, compatible, and sealed containers.

  • Never dispose of this chemical down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Scribd. (n.d.). Chloro Acetyl Chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Chloroacetyl Chloride. New Jersey Department of Health. Retrieved from [Link]

Sources

Exploratory

2-(2-Chloroethoxy)acetyl Chloride suppliers and purity

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: Supplier Landscape, Purity Assessment, and Best Practices for Researchers In the realm of synthetic chemistry and drug development, the integrity of start...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetyl Chloride: Supplier Landscape, Purity Assessment, and Best Practices for Researchers

In the realm of synthetic chemistry and drug development, the integrity of starting materials is a cornerstone of reproducible and reliable results. 2-(2-Chloroethoxy)acetyl chloride, a bifunctional molecule, serves as a critical building block in the synthesis of a wide array of compounds, including pharmaceuticals and other specialty chemicals. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on navigating the supplier landscape, understanding purity specifications, and implementing best practices for the handling and quality control of this important reagent.

Supplier Landscape and Purity Offerings

A variety of chemical suppliers provide 2-(2-Chloroethoxy)acetyl chloride, often with differing purity grades and documentation. The selection of a suitable supplier is a critical first step that can significantly impact the outcome of a synthesis. Below is a comparative table of several well-known suppliers.

SupplierExample Product NumberStated PurityAnalytical Method
Sigma-Aldrich (Merck) C2830597%Not specified on product page
Thermo Fisher Scientific (Alfa Aesar) H2619997%Not specified on product page
TCI (Tokyo Chemical Industry) C1383>98.0%Gas Chromatography (GC)
BLDpharm BD13706098%Not specified on product page
Santa Cruz Biotechnology sc-239433Not specifiedFor research use only

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) from any supplier, which provides lot-specific data on purity and the methods used for its determination. The presence of impurities can lead to side reactions, lower yields, and complications in the purification of the final product.

Purity Assessment and Quality Control

While suppliers provide a stated purity, independent verification is often a necessary step in a rigorous research or development setting. A comprehensive quality control workflow ensures that the reagent meets the standards required for the intended application.

QC_Workflow A Receipt of 2-(2-Chloroethoxy)acetyl Chloride B Documentation Review (CoA, SDS) A->B C Analytical Testing B->C D ¹H NMR Spectroscopy (Structural Confirmation) C->D E Gas Chromatography (Purity Assessment) C->E F FT-IR Spectroscopy (Functional Group Analysis) C->F G Decision Point D->G E->G F->G H Accept and Release for Use G->H Meets Specifications I Quarantine and/or Reject G->I Fails Specifications

Figure 1: Quality Control Workflow for 2-(2-Chloroethoxy)acetyl Chloride.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To quantitatively determine the purity of 2-(2-Chloroethoxy)acetyl chloride and identify any volatile impurities.

Methodology:

  • Sample Preparation: Due to the reactivity of the acetyl chloride moiety with protic solvents, derivatization is often necessary. A common method is to esterify the sample with a dry alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding stable ester.

  • Standard Preparation: Prepare a standard of the derivatized product of known concentration.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5) is suitable.

    • Injector: Split/splitless injector, with a temperature of 250 °C.

    • Oven Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Analysis: Inject both the derivatized sample and the standard. Purity is determined by comparing the peak area of the derivatized product in the sample to the total peak area (area percent method) or by using the standard for quantitative analysis.

Handling, Storage, and Safety

2-(2-Chloroethoxy)acetyl chloride is a corrosive and moisture-sensitive liquid. Proper handling and storage procedures are essential to maintain its quality and to ensure the safety of laboratory personnel.

  • Handling: Always handle this reagent in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis. It should be stored in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

Synthetic Applications and Mechanistic Considerations

The utility of 2-(2-Chloroethoxy)acetyl chloride in synthesis stems from its two reactive sites: the acyl chloride and the alkyl chloride. This allows for a variety of transformations, including acylation and alkylation reactions.

reaction_pathways reagent 2-(2-Chloroethoxy)acetyl Chloride acylation Acylation Product reagent->acylation nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->acylation cyclization Intramolecular Cyclization acylation->cyclization final_product Cyclized Product (e.g., Morpholinone derivative) cyclization->final_product

Figure 2: General reaction pathway involving 2-(2-Chloroethoxy)acetyl chloride.

The acyl chloride is highly electrophilic and will readily react with nucleophiles such as amines and alcohols to form amides and esters, respectively. The chloroethoxy moiety can subsequently be used in further synthetic steps, for instance, in intramolecular cyclization reactions to form heterocyclic structures like morpholinones.

References

  • Thermo Fisher Scientific. 2-(2-Chloroethoxy)acetyl chloride Product Page. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Heterocycles Using 2-(2-Chloroethoxy)acetyl Chloride

Introduction: The Strategic Advantage of a Bifunctional Building Block In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Chloroethoxy)acetyl chloride is a prime example of a highly versatile and valuable building block, particularly in the synthesis of heterocyclic compounds.[1][2] Its utility stems from its bifunctional nature: it possesses a highly reactive acyl chloride group and a chloroethyl ether moiety.[1] This dual reactivity allows for a powerful and modular two-stage synthetic strategy.

First, the acyl chloride facilitates a rapid and efficient acylation of a wide range of nucleophiles (amines, alcohols, thiols) via a nucleophilic addition-elimination mechanism.[3][4] Second, the chloroethyl group serves as a latent electrophilic handle, poised for a subsequent intramolecular nucleophilic substitution to forge the heterocyclic ring. This sequential acylation-cyclization cascade provides a streamlined pathway to diverse and pharmaceutically relevant scaffolds such as morpholines, oxazepines, and their derivatives.[5][6] This application note provides a detailed guide to the underlying principles and practical protocols for leveraging 2-(2-chloroethoxy)acetyl chloride in heterocyclic synthesis.

Pillar 1: The Core Reaction Mechanism

The fundamental synthetic pathway involves two distinct, sequential transformations that can often be performed in a one-pot procedure.

  • Nucleophilic Acyl Substitution: The reaction is initiated by the attack of a nucleophile (e.g., the nitrogen of a primary amine or the oxygen of a phenol) on the electrophilic carbonyl carbon of the acyl chloride. This step is typically fast and exothermic. A base, such as triethylamine (TEA) or pyridine, is commonly added to neutralize the hydrogen chloride (HCl) gas that is liberated, driving the reaction to completion.[7][8]

  • Intramolecular Cyclization: The intermediate formed in the first step now contains both a nucleophilic center (e.g., the newly formed amide or the hydroxyl group of a phenol) and an electrophilic center (the carbon atom bearing the chlorine). Upon addition of a suitable base (e.g., potassium carbonate, sodium hydride), the intramolecular ring-closing reaction occurs. This step is typically an SN2-type reaction, often requiring heat to proceed at a practical rate.

The general mechanism is visualized below.

General_Mechanism Reagent 2-(2-Chloroethoxy)acetyl Chloride + Nucleophile (Nu-H) Base1 Base (e.g., TEA) - HCl Reagent->Base1 1. Acylation Intermediate Acyclic Intermediate (N- or O-acylated) Base2 Base (e.g., K₂CO₃) Heat Intermediate->Base2 2. Intramolecular     Cyclization Product Heterocyclic Product Base1->Intermediate Base2->Product

Caption: General two-stage reaction pathway.

Pillar 2: Application Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis of two important classes of heterocycles.

Protocol 1: Synthesis of 4-Benzylmorpholin-3-one

This protocol details the synthesis of a substituted morpholin-3-one, a common scaffold in medicinal chemistry. The reaction proceeds via the initial acylation of benzylamine, followed by an intramolecular Williamson ether-type synthesis.

Experimental Workflow

Protocol1_Workflow start Start Dissolve Benzylamine & TEA in DCM step1 Step 1 Cool to 0°C start->step1 step2 Step 2 Add 2-(2-Chloroethoxy)acetyl Chloride (dropwise) step1->step2 step3 Step 3 Stir at RT (Formation of Amide Intermediate) step2->step3 step4 Step 4 Add K₂CO₃ & DMF Heat to 80°C (Cyclization) step3->step4 step5 Step 5 Reaction Monitoring by TLC step4->step5 step6 Step 6 Aqueous Workup step5->step6 step7 Step 7 Purification by Column Chromatography step6->step7 end_node Final Product | 4-Benzylmorpholin-3-one step7->end_node

Caption: Workflow for 4-Benzylmorpholin-3-one synthesis.

Materials and Reagents

Reagent/MaterialQuantityM.W.MolesPurity
Benzylamine1.07 g (1.09 mL)107.1510.0 mmol>99%
2-(2-Chloroethoxy)acetyl chloride1.57 g (1.17 mL)156.9910.0 mmol>97%
Triethylamine (TEA)1.21 g (1.67 mL)101.1912.0 mmol>99%
Potassium Carbonate (K₂CO₃)2.76 g138.2120.0 mmolAnhydrous
Dichloromethane (DCM)50 mL--Anhydrous
Dimethylformamide (DMF)50 mL--Anhydrous
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Step-by-Step Methodology

  • Acylation: To a 250 mL round-bottom flask charged with a magnetic stir bar, add benzylamine (10.0 mmol) and anhydrous dichloromethane (50 mL). Add triethylamine (12.0 mmol) to the solution.

  • Cool the flask in an ice-water bath to 0°C with stirring.

  • Slowly add 2-(2-chloroethoxy)acetyl chloride (10.0 mmol) dropwise over 15 minutes. Causality Note: Dropwise addition is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.[3] The formation of a white precipitate (triethylammonium chloride) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of benzylamine by Thin Layer Chromatography (TLC).

  • Cyclization: To the same flask, add anhydrous potassium carbonate (20.0 mmol) and anhydrous dimethylformamide (50 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath. Causality Note: A stronger base (K₂CO₃) and heat are required to facilitate the intramolecular SN2 cyclization. DMF is used as a high-boiling polar aprotic solvent which is ideal for SN2 reactions.

  • Maintain stirring at 80°C for 12-18 hours, monitoring the formation of the product by TLC.

  • Workup & Purification: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-benzylmorpholin-3-one as a solid.

Protocol 2: Synthesis of 2,3-Dihydrobenzo[e][1][9]oxazepin-5(4H)-one

This protocol demonstrates the synthesis of a seven-membered heterocyclic system, the benzoxazepine core, which is prevalent in various biologically active molecules.[5] The synthesis utilizes 2-aminophenol as the starting nucleophile.

Materials and Reagents

Reagent/MaterialQuantityM.W.MolesPurity
2-Aminophenol1.09 g109.1310.0 mmol>98%
2-(2-Chloroethoxy)acetyl chloride1.57 g (1.17 mL)156.9910.0 mmol>97%
Triethylamine (TEA)1.21 g (1.67 mL)101.1912.0 mmol>99%
Sodium Hydride (NaH)0.48 g24.0020.0 mmol60% disp. in oil
Tetrahydrofuran (THF)100 mL--Anhydrous
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Step-by-Step Methodology

  • Acylation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-(2-chloroethoxy)acetyl chloride (10.0 mmol) dropwise. Causality Note: The amino group is significantly more nucleophilic than the phenolic hydroxyl group and will react selectively with the acyl chloride.[9]

  • Allow the reaction to warm to room temperature and stir for 3 hours to form the intermediate, N-(2-hydroxyphenyl)-2-(2-chloroethoxy)acetamide.

  • Cyclization: Cool the flask back to 0°C. Carefully add sodium hydride (20.0 mmol, 60% dispersion in mineral oil) portion-wise. Safety Note: NaH reacts violently with water. Ensure all equipment is dry. Hydrogen gas is evolved.

  • Causality Note: A strong base like NaH is required to deprotonate the weakly acidic phenolic hydroxyl group, forming a potent phenoxide nucleophile necessary for the ring-closing reaction.[9]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66°C) for 6 hours.

  • Workup & Purification: Cool the reaction to 0°C and cautiously quench by the slow addition of water (10 mL).

  • Remove the THF under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the title compound.

Summary and Outlook

2-(2-Chloroethoxy)acetyl chloride is a powerful and efficient reagent for the modular synthesis of a variety of N- and O-containing heterocycles. The predictable, two-stage reactivity allows for the systematic construction of morpholinones, benzoxazepinones, and other related structures. The protocols described herein are robust and can be adapted to a wide range of substrates by modifying the initial nucleophile. This adaptability makes 2-(2-chloroethoxy)acetyl chloride an indispensable tool for synthetic chemists in academic research and the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9 | Benchchem.
  • Pharmaffiliates. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride.
  • Save My Exams. (2025). Acyl chlorides and alcohols - A Level Chemistry.
  • Jursic, B. S., & Neumann, D. M. (2005). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Oxygen Compounds.
  • ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.
  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • PubMed Central. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
  • RSC Publishing. (2001). Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones. Mendeleev Communications.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • S R Drugs. (n.d.). Chloroacetyl Chloride.
  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
  • Sigma-Aldrich. (n.d.). 2-(2-chloroethoxy)acetyl chloride.
  • Yakhak Hoeji. (1989). Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II).
  • Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride.
  • Eurasian Chemical Communications. (n.d.). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
  • ECHEMI. (n.d.). 2-(2-Chloroethoxy)acetyl chloride.
  • BLD Pharm. (n.d.). 2-(2-Chloroethoxy)acetyl chloride.
  • RSC Publishing. (n.d.). Synthesis of substituted benzo[b][1][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives.
  • ChemicalBook. (2023). 2-(2-Chloroethoxy)acetyl Chloride.
  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry.
  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,...
  • PubMed. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic Letters.
  • RSC Publishing. (2021). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications.
  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.

Sources

Application

Application Notes & Protocols for 2-(2-Chloroethoxy)acetyl Chloride in Advanced Peptide Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(2-Chloroethoxy)acetyl Chloride (CEAC) in peptide synthesis. CEAC is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(2-Chloroethoxy)acetyl Chloride (CEAC) in peptide synthesis. CEAC is a bifunctional reagent primarily utilized for the N-terminal modification of peptides. Its unique structure offers a dual advantage: the introduction of a short, hydrophilic ethoxy spacer and a reactive terminal chloride, which serves as a handle for subsequent covalent modifications. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot protocols effectively. We will cover the core mechanism of action, detailed protocols for N-terminal modification and intramolecular cyclization, critical safety and handling procedures, and methods for verifying successful conjugation.

Reagent Profile and Mechanism of Action

Chemical Properties of 2-(2-Chloroethoxy)acetyl Chloride (CEAC)

CEAC is a highly reactive acyl chloride that must be handled with care. Its properties are summarized below.

PropertyValue
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 156.99 g/mol [1]
CAS Number 39229-33-9[2]
Appearance Liquid[2]
Primary Hazards Corrosive, Water-Reactive, Respiratory Irritant[1]
Storage Store under inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C[3].
Mechanism of Action: Nucleophilic Acyl Substitution

The primary reaction of CEAC in peptide synthesis involves the nucleophilic attack of a free amine group (typically the N-terminal α-amine of a peptide) on the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5][6][7]

  • Nucleophilic Addition: The lone pair of electrons on the peptide's terminal nitrogen atom attacks the carbonyl carbon of CEAC. This breaks the C=O π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in doing so, the most stable leaving group, the chloride ion (Cl⁻), is eliminated.[5][6]

  • Deprotonation: A non-nucleophilic base present in the reaction mixture, such as diisopropylethylamine (DIEA), removes the proton from the newly acylated nitrogen, neutralizing the positive charge and yielding the final, stable amide product.[8]

Figure 2: SPPS Workflow for N-Terminal Modification.
Protocol 3.1: On-Resin N-Terminal Modification

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

Materials:

  • Peptide-resin (0.1 mmol, N-terminal Fmoc-deprotected) in a fritted reaction vessel.

  • 2-(2-Chloroethoxy)acetyl Chloride (CEAC).

  • Anhydrous Dichloromethane (DCM).

  • Diisopropylethylamine (DIEA).

  • N,N-Dimethylformamide (DMF).

  • Methanol (MeOH) for capping.

  • Kaiser test kit.

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the fully assembled peptide-resin has been removed using standard procedures (e.g., 2 x 10 min treatment with 20% piperidine in DMF).

    • Wash the resin thoroughly to remove all piperidine: 5x with DMF, followed by 5x with DCM.

    • Dry the resin under a stream of nitrogen for 10 minutes. It is crucial that the resin and vessel are free of residual amines and water.

  • Reaction Setup (Perform in Fume Hood):

    • Swell the washed resin in 2 mL of anhydrous DCM for 15 minutes.

    • In a separate vial, prepare the acylation solution:

      • Add 52 µL of DIEA (0.3 mmol, 3 equivalents) to 1 mL of anhydrous DCM.

      • Carefully add 19 µL of CEAC (0.15 mmol, 1.5 equivalents) to the DCM/DIEA solution.

    • Scientist's Note: Using a slight excess of the acylating agent ensures the reaction goes to completion. DIEA is a non-nucleophilic base used to scavenge the HCl byproduct without competing in the reaction. [8]

  • Acylation Reaction:

    • Drain the DCM from the swelled resin.

    • Immediately add the prepared acylation solution to the resin.

    • Agitate the reaction vessel at room temperature for 60-90 minutes.

  • Reaction Quenching and Washing:

    • Drain the reaction solution into a proper waste container.

    • Wash the resin thoroughly: 5x with DCM, then 3x with DMF.

  • Verification (Quality Control):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the successful acylation of all primary amines.

    • If the Kaiser test is positive (blue beads), repeat steps 2-4. If it remains positive, this may indicate steric hindrance. Consider a longer reaction time or a second coupling.

  • Capping (Optional but Recommended):

    • To ensure any unreacted sites are blocked, treat the resin with a capping solution (e.g., 10% acetic anhydride and 1% DIEA in DCM) or simply wash with DCM/MeOH/DIEA (80:15:5) for 30 minutes.

    • Wash the resin a final time: 3x with DMF, 3x with DCM, and 3x with Methanol.

    • Dry the resin under vacuum. The modified peptide-resin is now ready for cleavage or further on-resin modification.

Advanced Application: Intramolecular Thioether Cyclization

The chloroacetyl group introduced at the N-terminus is an excellent electrophile for reaction with a nucleophilic side chain, most commonly the thiol group of a cysteine residue. This intramolecular SN2 reaction forms a stable thioether bond, resulting in a head-to-side-chain cyclized peptide. [9]Such cyclization constrains the peptide's conformation, often leading to increased biological activity, stability, and receptor selectivity.

Figure 3: Intramolecular Thioether Cyclization.
Protocol 4.1: On-Resin Head-to-Side-Chain Cyclization

Prerequisites:

  • Peptide containing one cysteine residue (with its side-chain protecting group, e.g., Trt, removed) has been successfully modified with CEAC at the N-terminus as per Protocol 3.1.

Materials:

  • N-terminally chloroacetylated peptide-resin.

  • Anhydrous DMF.

  • Diisopropylethylamine (DIEA).

Procedure:

  • Resin Preparation:

    • Take the dried resin from Protocol 3.1.

    • Swell the resin in anhydrous DMF for 30 minutes.

  • Cyclization Reaction:

    • Drain the DMF.

    • Add a solution of 1-5% DIEA in anhydrous DMF to the resin (e.g., 50 µL DIEA in 5 mL DMF). The high dilution favors intramolecular reaction over intermolecular dimerization.

    • Agitate the reaction at room temperature. Monitor the reaction progress over time (typically 4-24 hours).

    • Monitoring: Periodically take a small sample of resin, cleave the peptide, and analyze by LC-MS. The reaction is complete when the mass corresponding to the linear peptide is no longer observed, and only the mass of the cyclized product (M - 35.45, corresponding to the loss of HCl) is present.

  • Final Wash:

    • Once the reaction is complete, drain the cyclization solution.

    • Wash the resin thoroughly: 5x with DMF, 3x with DCM, and 3x with Methanol.

    • Dry the cyclized peptide-resin under vacuum.

Peptide Cleavage, Purification, and Analysis

Protocol 5.1: Final Cleavage from Resin

After modification and/or cyclization, the peptide must be cleaved from the solid support and all remaining side-chain protecting groups must be removed.

Materials:

  • Cleavage Cocktail: A common and robust cocktail is TFA/H₂O/TIPS (95:2.5:2.5) . (Trifluoroacetic acid / Water / Triisopropylsilane).

    • WARNING: TFA is extremely corrosive. Handle in a fume hood with appropriate PPE. [10][11]* Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin (approx. 50-100 mg) in a suitable reaction vessel.

  • Add 2-3 mL of the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate (which contains the peptide).

  • Wash the resin with a small amount of fresh TFA to recover any residual peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The final product's identity and purity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry to verify the correct molecular weight of the modified or cyclized peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete N-terminal Modification (Positive Kaiser Test) Insufficient reagent; Steric hindrance; Wet solvents/reagents.Use a higher excess of CEAC and DIEA (e.g., 3-5 eq.). Increase reaction time to 4 hours or overnight. Ensure all solvents are anhydrous.
Dimerization during Cyclization Reaction concentration is too high.Perform the cyclization reaction at high dilution (e.g., 0.1-1 mg/mL resin concentration in the solvent).
No Cyclization Observed Incomplete removal of Cys side-chain protecting group (e.g., Trt); Inactive base.Ensure the Cys(Trt) group was fully deprotected prior to cyclization. Use fresh DIEA.
Unexpected Mass in LC-MS Side reaction with nucleophilic side chains (e.g., Trp, Met); Incomplete deprotection during cleavage.Use scavengers like TIS in the cleavage cocktail to protect sensitive residues. Extend cleavage time if necessary.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Sloane, D. L., et al. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-terminal and side-chain pegylated peptides. International Journal of Peptide and Protein Research, 46(2), 169-176. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Chemistry Student. (2023). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (2011). US8022181B2 - Composition and method for the release of protected peptides from a resin.
  • Garcia-Martin, F., et al. (2015). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Biopolymers, 104(5), 506-514. Retrieved from [Link]

  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences, 105(2), 460-475. Retrieved from [Link]

  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? Retrieved from [Link]

  • ten Brummelhuis, N., & Schlaad, H. (2014). PEG−peptide conjugates. Macromolecules, 47(16), 5405-5415. Retrieved from [Link]

  • Oh-oka, K., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(30), 5783-5786. Retrieved from [Link]

  • ResearchGate. (n.d.). Pegylated peptides II. Retrieved from [Link]

  • Nowick Laboratory, UCI. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Galdeano, C., et al. (2019). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 21(2), 352-358. Retrieved from [Link]

  • Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Retrieved from [Link]

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 2-(2-Chloroethoxy)acetyl Chloride as a Versatile Linker in Bioconjugation

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chloroethoxy)acetyl Chloride as a bifunctional linker in bioconju...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chloroethoxy)acetyl Chloride as a bifunctional linker in bioconjugation. We delve into the underlying chemical principles, provide detailed, field-tested protocols for its use in modifying proteins and antibodies, and offer insights into the characterization and optimization of the resulting bioconjugates. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the field of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, pharmacokinetics, and efficacy of the final product.[1][2][3] 2-(2-Chloroethoxy)acetyl Chloride is a hetero-bifunctional chemical linker that offers a powerful two-stage conjugation strategy. Its significance lies in its dual reactivity:

  • An acyl chloride group , which is highly reactive towards nucleophiles such as the primary amines found in lysine residues and the N-terminus of proteins, allowing for the rapid formation of stable amide bonds.[4][5]

  • A chloroethyl group , which provides a secondary, less reactive site for a subsequent nucleophilic substitution reaction, enabling the precise attachment of a second molecule of interest (e.g., a cytotoxic payload, a fluorescent dye, or a PEG chain).[4]

This staged reactivity allows for a controlled and modular approach to building complex bioconjugates, making 2-(2-Chloroethoxy)acetyl Chloride a valuable tool in the synthetic chemist's arsenal.[4][6]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name 2-(2-Chloroethoxy)acetyl chlorideECHEMI[7]
CAS Number 39229-33-9Sigma-Aldrich
Molecular Formula C₄H₆Cl₂O₂PubChem[8]
Molecular Weight 156.99 g/mol PubChem[8]
Physical Form LiquidSigma-Aldrich
Boiling Point 89 °C at 14 TorrECHEMI[7]
Primary Reactivity Acyl Chloride (reacts with amines, alcohols, thiols)Benchchem[4]
Secondary Reactivity Alkyl Chloride (reacts with nucleophiles like thiols)Benchchem[4]

The Two-Stage Mechanism of Action

The utility of 2-(2-Chloroethoxy)acetyl Chloride is rooted in a two-stage electrophilic-nucleophilic reaction sequence. This allows for the initial modification of a biomolecule, followed by the attachment of a payload.

Stage 1: Acylation of the Biomolecule The process begins with a nucleophilic acyl substitution. The lone pair of electrons on a primary amine of a protein (e.g., the ε-amino group of a lysine residue) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The result is a stable amide bond covalently linking the chloroethoxyacetyl moiety to the protein.[5][9]

Stage 2: Conjugation of the Payload The newly introduced chloroacetyl group serves as an electrophilic handle. The terminal chlorine atom can be displaced by a suitable nucleophile, such as a thiol group on a cytotoxic drug or a labeling reagent, via an S_N2 reaction. This second reaction forms a stable thioether bond, completing the bioconjugate.[10] The presence of basic amino acid residues near the conjugation site can accelerate this reaction through electrostatic attraction.[11]

Mechanism_of_Action cluster_0 Stage 1: Acylation cluster_1 Stage 2: Payload Conjugation Biomolecule Protein-NH₂ (e.g., Lysine) Intermediate Protein-NH-CH₂(O-CH₂CH₂-Cl) (Chloroacetylated Protein) Biomolecule:e->Intermediate:w Nucleophilic Acyl Substitution Linker Cl-CH₂CH₂-O-CH₂-CO-Cl (2-(2-Chloroethoxy)acetyl Chloride) Payload Payload-SH (Thiol-containing molecule) Final_Conjugate Protein-NH-CO-CH₂-O-CH₂CH₂-S-Payload (Final Bioconjugate) Payload:e->Final_Conjugate:w S_N2 Nucleophilic Substitution

Caption: Two-stage reaction mechanism of the linker.

Experimental Protocols

These protocols are designed as a starting point and should be optimized for each specific biomolecule and payload.

Protocol 1: Chloroacetylation of a Monoclonal Antibody (mAb)

This protocol details the initial modification of a protein with the linker. The goal is to introduce a controlled number of reactive chloroacetyl groups.

Rationale: This procedure is performed in an aqueous buffer at a slightly basic pH to favor the deprotonated, nucleophilic state of lysine ε-amino groups while minimizing hydrolysis of the acyl chloride. A low temperature is used to control the high reactivity of the acyl chloride.

Materials:

  • Monoclonal Antibody (mAb) solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • 2-(2-Chloroethoxy)acetyl Chloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation: Prepare a fresh stock solution of 2-(2-Chloroethoxy)acetyl Chloride (e.g., 100 mM) in anhydrous DMF immediately before use. The acyl chloride is sensitive to moisture.

  • Buffer Exchange: If the mAb is not already in the Reaction Buffer, perform a buffer exchange using an appropriate method (e.g., dialysis or a desalting column). Adjust the final mAb concentration to 5-10 mg/mL.

  • Reaction Setup: Cool the mAb solution to 4°C in an ice bath with gentle stirring.

  • Linker Addition: Add a calculated volume of the 2-(2-Chloroethoxy)acetyl Chloride stock solution to the mAb solution. A typical starting point is a 5 to 20-fold molar excess of the linker over the mAb. Add the linker dropwise while stirring to avoid localized high concentrations.

  • Incubation: Allow the reaction to proceed at 4°C for 1-2 hours. The reaction time is a critical parameter for controlling the Drug-to-Antibody Ratio (DAR) and should be optimized.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The primary amine in Tris will react with any remaining acyl chloride. Incubate for 15 minutes at 4°C.

  • Purification: Immediately purify the chloroacetylated mAb from excess linker and reaction byproducts using a pre-equilibrated SEC column. Collect the protein fractions as determined by UV absorbance at 280 nm.

  • Characterization: Characterize the intermediate conjugate to determine the average number of linkers per mAb. Mass spectrometry (LC-MS) is the preferred method.

Protocol 2: Conjugation of a Thiol-Containing Payload

This protocol describes the attachment of a payload to the chloroacetylated antibody intermediate.

Rationale: The S_N2 reaction between the chloroacetyl group and a thiol is efficient under mild conditions. A reducing agent like TCEP is included to ensure the payload's thiol group is in its reduced, reactive state.

Materials:

  • Purified Chloroacetylated mAb (from Protocol 1)

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Anhydrous DMF or DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Purification: Hydrophobic Interaction Chromatography (HIC) or SEC.

Procedure:

  • Payload Preparation: Prepare a fresh stock solution of the thiol-containing payload (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Reduction (if necessary): If the payload thiol may be oxidized (e.g., forming a disulfide), pre-incubate it with a 1-2 molar equivalent of TCEP for 30 minutes at room temperature.

  • Reaction Setup: To the purified chloroacetylated mAb solution, add the payload stock solution. A typical starting point is a 1.5 to 3-fold molar excess of the payload per linker attached to the mAb.

  • Incubation: Allow the reaction to proceed at room temperature (or 37°C to accelerate) for 4-16 hours. The reaction should be performed in the dark if the payload is light-sensitive.

  • Purification: Purify the final ADC to remove unreacted payload and other impurities. HIC-HPLC is often used to separate species with different DARs. SEC can be used for bulk removal of small molecules.

  • Final Formulation: The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Experimental_Workflow start Start: Monoclonal Antibody step1 Step 1: Chloroacetylation - Add 2-(2-Chloroethoxy)acetyl Chloride - pH 8.0, 4°C, 1-2h start->step1 quench Quench Reaction (Tris Buffer) step1->quench purify1 Purification 1 (Size-Exclusion Chromatography) quench->purify1 intermediate Intermediate: Chloroacetylated mAb purify1->intermediate step2 Step 2: Payload Conjugation - Add Thiol-Payload - pH 7.5, RT, 4-16h intermediate->step2 purify2 Purification 2 (HIC or SEC) step2->purify2 end Final Product: Purified Bioconjugate purify2->end

Caption: General experimental workflow for bioconjugation.

Characterization and Quality Control

Thorough characterization is essential to ensure the quality and consistency of the bioconjugate.

TechniquePurposeExpected Outcome
UV/Vis Spectroscopy Determine protein concentration and average DAR (if payload has a distinct absorbance).Confirmation of protein recovery and estimation of linker/payload incorporation.
Mass Spectrometry (LC-MS) Precisely determine the mass of the conjugate and the distribution of species.Provides an accurate average DAR and confirms the identity of the final product.
Size-Exclusion Chromatography (SEC) Assess aggregation and fragmentation.A single, sharp peak indicates a homogenous and non-aggregated product.
Hydrophobic Interaction Chromatography (HIC) Separate and quantify species with different DARs.Provides a profile of the DAR distribution (e.g., DAR0, DAR2, DAR4 species).
SDS-PAGE (reduced/non-reduced) Confirm covalent attachment and assess purity/integrity.A shift in band molecular weight corresponding to the attached linker and payload.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency (Low DAR) - Hydrolysis of acyl chloride stock.- Insufficient molar excess of linker.- Reaction time too short.- pH too low.- Prepare fresh linker stock immediately before use.- Increase the molar excess of the linker.- Increase reaction time or temperature.- Ensure reaction buffer pH is 7.5-8.5.
Protein Aggregation - High DAR leading to increased hydrophobicity.- Use of organic co-solvents.- Unfavorable buffer conditions.- Reduce the molar excess of the linker or reaction time.- Minimize the percentage of organic solvent (<5-10%).- Screen different buffers and include excipients like polysorbate.
Incomplete Payload Reaction - Oxidized thiol on the payload.- Insufficient excess of payload.- Steric hindrance at the conjugation site.- Pre-treat payload with a reducing agent (TCEP).- Increase the molar excess of the payload.- Increase reaction time or temperature (e.g., 37°C).
Heterogeneous Product - Inherent variability in accessible lysine residues.- Poor control over reaction conditions.- This is expected with lysine conjugation. Use HIC to isolate specific DAR species if required.- Precisely control time, temperature, and reagent addition.

Safety and Handling

2-(2-Chloroethoxy)acetyl Chloride is a corrosive and moisture-sensitive compound.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage.[8]

  • Storage: Store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C) to prevent degradation from moisture.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

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Application

Application Notes &amp; Protocols for 2-(2-Chloroethoxy)acetyl Chloride: Synthesis and Key Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its dual reactivi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its dual reactivity, stemming from a highly reactive acyl chloride group and a versatile chloroethyl ether moiety, allows it to serve as a critical building block and linker in the construction of complex molecular architectures. This document provides an in-depth guide to the synthesis of 2-(2-chloroethoxy)acetyl chloride and details the reaction conditions, catalysts, and step-by-step protocols for its most common applications, namely amidation and esterification reactions. The causality behind experimental choices, proven methodologies, and safety considerations are discussed to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of a Bifunctional Reagent

2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9) is a colorless to light yellow oil characterized by the molecular formula C₄H₆Cl₂O₂.[1][2] Its primary significance lies in its bifunctional nature. The acyl chloride is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[3] Concurrently, the chloroethyl group provides a secondary reactive site for nucleophilic substitution, enabling its use as a versatile linker to connect different molecular fragments.[3]

This unique structural combination makes it an invaluable intermediate in the pharmaceutical industry. Notably, it is a key component in the synthesis of Cetirizine, a widely used second-generation antihistamine.[3] Understanding the precise conditions and catalytic systems that govern its reactions is paramount for achieving high yields and purity in multi-step synthetic pathways.

Compound Property Value
Molecular Weight 156.99 g/mol [4]
Molecular Formula C₄H₆Cl₂O₂[4]
Appearance Colourless to Light Yellow Oil[1]
Boiling Point 89 °C @ 14 Torr[5]
Storage Conditions 2-8°C, Refrigerator, under inert atmosphere[1][2]

Synthesis of 2-(2-Chloroethoxy)acetyl Chloride

The most direct and common method for preparing 2-(2-chloroethoxy)acetyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are standard for this transformation.[6][7]

The precursor, 2-(2-chloroethoxy)acetic acid, can itself be synthesized by the nitric acid oxidation of 2-chloroethoxyethanol. This method is noted for its operational simplicity and use of inexpensive, readily available raw materials.[8]

G cluster_0 Synthesis Pathway A 2-(2-Chloroethoxy)ethanol B 2-(2-Chloroethoxy)acetic Acid A->B  Nitric Acid (Oxidation) C 2-(2-Chloroethoxy)acetyl Chloride B->C  Thionyl Chloride (SOCl₂) or  Oxalyl Chloride

Caption: Synthesis workflow for 2-(2-Chloroethoxy)acetyl Chloride.

Protocol 2.1: Synthesis from 2-(2-Chloroethoxy)acetic Acid

This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

Materials:

  • 2-(2-Chloroethoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF)

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2-(2-chloroethoxy)acetic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature under an inert atmosphere.

  • The reaction mixture is then heated to reflux (typically 40°C for DCM or higher for toluene) and stirred for 2-4 hours, or until the evolution of HCl gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(2-chloroethoxy)acetyl chloride is often used directly in the next step without further purification. If high purity is required, fractional distillation under vacuum can be performed.

Causality Note: The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent than thionyl chloride itself. Anhydrous conditions are critical as acyl chlorides are readily hydrolyzed by water.

Key Reactions: Amidation

The reaction of 2-(2-chloroethoxy)acetyl chloride with primary or secondary amines is a robust method for forming amides. The reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.[9] A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]

G cluster_0 Amidation Mechanism Reactants 2-(2-Chloroethoxy)acetyl Chloride + Amine (R-NH₂) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Amide Product + HCl Intermediate->Products Elimination of Cl⁻ Neutralization Neutralized Acid (e.g., TEA·HCl) Products->Neutralization Acid Scavenging Base Base (e.g., TEA, Pyridine) Base->Neutralization

Caption: General mechanism for the amidation of an acyl chloride.

Protocol 3.1: General Amidation Procedure

This protocol outlines a standard Schotten-Baumann type reaction condition for amide synthesis.[6]

Materials:

  • 2-(2-Chloroethoxy)acetyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[10][11]

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA), or Pyridine)[6][11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.1 - 1.5 eq) in the chosen anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (1.0 - 1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Parameter Condition/Reagent Rationale/Reference
Solvent DCM, THF, DioxaneAprotic solvents that do not react with the acyl chloride.[10][11]
Base TEA, DIEA, Pyridine, DBUScavenges HCl byproduct.[6][10] DBU is noted for high yields.[10]
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions.[11]
Stoichiometry Near-equimolar reagentsEnsures efficient conversion of the limiting reagent.
Workup Aqueous washRemoves the hydrochloride salt of the base and any unreacted starting materials.

Key Reactions: Esterification

Similar to amidation, 2-(2-chloroethoxy)acetyl chloride reacts with alcohols to form esters. This reaction also proceeds through a nucleophilic addition-elimination mechanism.[12] While the reaction can proceed without a catalyst with simple alcohols, a weak, non-nucleophilic base like pyridine is often added to neutralize the HCl byproduct, especially when working with sensitive substrates.

Protocol 4.1: General Esterification Procedure

Materials:

  • 2-(2-Chloroethoxy)acetyl chloride

  • Primary or secondary alcohol

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF)

  • Pyridine or Triethylamine (TEA)

  • Dilute aqueous HCl solution (e.g., 1M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.

  • Add pyridine or TEA (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2-(2-chloroethoxy)acetyl chloride (1.0 - 1.1 eq) to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester product by column chromatography or vacuum distillation.

Catalysis Insights: For less reactive alcohols or for aromatic acylation (Friedel-Crafts reaction), a Lewis acid catalyst such as ferric chloride (FeCl₃) may be employed. However, for simple ester formation (O-acylation), this can lead to a mixture of products, including C-acylated side products, particularly with phenols.[13] Anhydrous FeCl₃ tends to favor O-acylation, while its hydrated form (FeCl₃·6H₂O) can enhance C-acylation.[13] For selective ester synthesis, the base-mediated protocol is generally preferred.

Safety and Handling

2-(2-Chloroethoxy)acetyl chloride is a corrosive and moisture-sensitive compound.[4][5]

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[4][5]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a refrigerator, to prevent degradation.[2]

  • Reactions: Reactions with this reagent are exothermic and produce corrosive HCl gas. Ensure adequate cooling and proper gas scrubbing.

Conclusion

2-(2-Chloroethoxy)acetyl chloride is a highly effective bifunctional reagent for introducing the 2-(2-chloroethoxy)acetyl moiety into molecules. Its reactions are generally high-yielding and predictable. The protocols for amidation and esterification described herein are robust and widely applicable. By carefully selecting aprotic solvents, appropriate bases to scavenge HCl, and maintaining controlled temperatures, researchers can effectively utilize this reagent in the synthesis of pharmaceuticals and other high-value chemical entities. Adherence to strict safety protocols is essential due to the corrosive and reactive nature of the compound.

References

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). ijpsr.com. [Link]

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.).
  • 2-(2-Chloroethoxy)acetyl chloride. (n.d.). PubChem. [Link]

  • CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. (n.d.). Pharmaffiliates. [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014). ResearchGate. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2024). MDPI. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • Organic synthesis advice (amide linker using chloroacetyl chloride)? (2015). Reddit. [Link]

  • synthesis of esters from acid chlorides. (2019). YouTube. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

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Method

The Versatile Bifunctional Reagent: 2-(2-Chloroethoxy)acetyl Chloride in Modern Medicinal Chemistry

Introduction: A Tale of Two Reactive Centers In the landscape of medicinal chemistry, the deliberate and precise assembly of molecular architecture is paramount to the discovery of novel therapeutics. Among the vast arse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Reactive Centers

In the landscape of medicinal chemistry, the deliberate and precise assembly of molecular architecture is paramount to the discovery of novel therapeutics. Among the vast arsenal of chemical building blocks, 2-(2-Chloroethoxy)acetyl Chloride (CEAC) emerges as a uniquely versatile reagent, distinguished by its inherent bifunctionality. This molecule, with the chemical formula C4H6Cl2O2, possesses two distinct reactive sites: a highly electrophilic acyl chloride and a readily displaceable primary alkyl chloride.[1][2] This dual reactivity allows CEAC to serve as a cornerstone in the synthesis of complex molecular entities, acting as a flexible linker, a spacer, and a key precursor for a variety of bioactive compounds. This guide provides an in-depth exploration of the applications of CEAC in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in the synthesis of pharmaceuticals, linkers for Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Reactivity

The utility of 2-(2-Chloroethoxy)acetyl Chloride stems from the orthogonal reactivity of its two functional groups. The acyl chloride is a hard electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively.[3] This reaction is typically rapid and often exothermic.[4] In contrast, the chloroethyl group is a softer electrophilic site, participating in nucleophilic substitution reactions (SN2) with various nucleophiles, albeit generally requiring more forcing conditions than the acyl chloride. This differential reactivity is the key to its utility, enabling sequential and controlled modifications.

Application I: Synthesis of Active Pharmaceutical Ingredients (APIs) - The Case of Cetirizine

A prominent example showcasing the utility of CEAC's chemical scaffold is in the synthesis of Cetirizine, a widely used second-generation antihistamine.[5] While many synthetic routes to Cetirizine exist, several key pathways utilize a derivative of CEAC, 2-(2-chloroethoxy)acetic acid or its amide, to introduce the characteristic ether-linked acetic acid side chain.[5][6] This transformation elegantly demonstrates the application of the chloroethoxy moiety in forming a stable ether linkage.

Protocol 1: Synthesis of a Cetirizine Precursor via N-alkylation

This protocol outlines the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a CEAC derivative, 2-(2-chloroethoxy)acetamide. This reaction is a critical step in several reported syntheses of Cetirizine.[7]

Objective: To synthesize 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide, a key intermediate for Cetirizine.

Reaction Scheme:

Cetirizine Precursor Synthesis reagent1 1-[(4-chlorophenyl)phenylmethyl]piperazine reagents reagent1->reagents reagent2 2-(2-chloroethoxy)acetamide reagent2->reagents product 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide reagents->product Na2CO3, KI Toluene/p-xylene, Reflux PROTAC Linker Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Azide Substitution and Reduction (Conceptual) start 2-(2-Chloroethoxy)acetyl Chloride intermediate2 tert-butyl (2-(2-(2-chloroethoxy)acetamido)ethyl)carbamate start->intermediate2 Et3N, DCM, 0°C to RT intermediate1 N-(tert-butoxycarbonyl)ethane-1,2-diamine intermediate1->intermediate2 product tert-butyl (2-(2-(2-aminoethoxy)acetamido)ethyl)carbamate intermediate2->product 1. NaN3, DMF 2. H2, Pd/C

Sources

Application

Application Notes and Protocols: Leveraging 2-(2-Chloroethoxy)acetyl Chloride for Advanced Polymer Synthesis

Introduction: A Bifunctional Reagent for Precision Polymer Engineering In the landscape of polymer chemistry, the rational design of macromolecules with precisely controlled architecture and functionality is paramount fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent for Precision Polymer Engineering

In the landscape of polymer chemistry, the rational design of macromolecules with precisely controlled architecture and functionality is paramount for applications ranging from targeted drug delivery to advanced materials. 2-(2-Chloroethoxy)acetyl chloride (CEAC) emerges as a highly valuable, yet underutilized, building block for the synthesis of sophisticated polymers. Its significance lies in its bifunctional nature: it possesses a highly reactive acyl chloride for efficient conjugation to nucleophiles (like hydroxyl or amine groups) and a terminal alkyl chloride that serves as a versatile handle for subsequent post-polymerization modifications.[1]

This dual reactivity allows for a modular and strategic approach to polymer functionalization. One can first incorporate the chloroethoxy acetyl moiety into a polymer structure and then leverage the chloro group for a secondary reaction, such as nucleophilic substitution, to introduce a wide array of functionalities. This guide provides an in-depth exploration of CEAC's reactivity, detailed protocols for its use in polymer synthesis and modification, and insights into the design of novel functional materials.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of 2-(2-Chloroethoxy)acetyl chloride is fundamental to its successful application. The molecule's utility is dictated by the differential reactivity of its two chlorine-containing functional groups.

1.1. Key Properties

The essential properties of CEAC are summarized below, compiled from leading chemical suppliers and databases.[2][3]

PropertyValueSource
CAS Number 39229-33-9[3][4]
Molecular Formula C₄H₆Cl₂O₂[3][5]
Molecular Weight 156.99 g/mol [3]
Appearance Light yellow liquid[5]
Storage Temperature 2-8 °C, under inert atmosphere[2]
Key Synonyms (2-chloroethoxy)acetyl chloride[3]

1.2. Reactivity Analysis

The core of CEAC's utility is the orthogonal reactivity of its two functional groups:

  • Acyl Chloride: This group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and thiols to form stable esters, amides, and thioesters, respectively.[1] This reaction is typically rapid and efficient, often proceeding at room temperature. The primary driving force is the excellent leaving group ability of the chloride ion. It is critical to perform these reactions under anhydrous conditions, as acyl chlorides are readily hydrolyzed by water.

  • Alkyl Chloride: The chloroethyl group is a moderately reactive electrophile. It is significantly less reactive than the acyl chloride, allowing for selective reactions at the acyl chloride position without disturbing the chloroethyl handle. This group is ideal for subsequent nucleophilic substitution reactions, for example, with azides (for click chemistry), amines, or thiols, to introduce further functionality post-polymerization. This secondary modification step often requires more forcing conditions (e.g., elevated temperature) compared to the initial acylation.

This difference in reactivity is the cornerstone of its application in multi-step polymer functionalization strategies.

G cluster_0 Primary Reaction cluster_1 Secondary (Post-Polymerization) Reaction CEAC 2-(2-Chloroethoxy)acetyl Chloride (CEAC) Acyl_Cl Acyl Chloride (Highly Reactive) CEAC->Acyl_Cl Alkyl_Cl Alkyl Chloride (Moderately Reactive Handle) CEAC->Alkyl_Cl Polymer_Grafted CEAC-Grafted Polymer Acyl_Cl->Polymer_Grafted Polymer_Nu Polymer with -OH or -NH2 groups Polymer_Nu->Acyl_Cl Nucleophilic Acyl Substitution Polymer_Grafted->Alkyl_Cl Func_Nu Functional Nucleophile (e.g., N3-, R-NH2) Alkyl_Cl->Func_Nu Nucleophilic Substitution (SN2) Polymer_Functionalized Final Functionalized Polymer Func_Nu->Polymer_Functionalized G Two-Stage Polymer Functionalization Strategy Start Polymer Backbone (e.g., with -OH groups) Step1 Step 1: Grafting Reaction Start->Step1 Intermediate Intermediate Polymer (Backbone with -O-C(O)-CH2-O-CH2-CH2-Cl side chains) Step1->Intermediate Forms ester linkage Reagent1 2-(2-Chloroethoxy)acetyl Chloride + Base (e.g., Pyridine) Reagent1->Step1 Step2 Step 2: Post-Polymerization Modification Intermediate->Step2 Final Final Functional Polymer (e.g., Azide-functionalized for 'Click' Chemistry) Step2->Final Substitutes Cl with N3 Reagent2 Functional Nucleophile (e.g., Sodium Azide, NaN3) Reagent2->Step2

Diagram 2: Workflow for side-chain functionalization and subsequent modification.

2.3. Synthesis of Block Copolymers

The chloroethoxy-terminated polymers generated via ROP (Section 2.1) can be used as macroinitiators for a second polymerization. For example, the terminal chloride can be converted to an azide, which can then participate in a "click" reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with an alkyne-terminated second polymer block. [6]This modular approach provides a powerful route to synthesizing well-defined A-B block copolymers that might be difficult to access through sequential monomer addition.

Section 3: Detailed Experimental Protocols

Safety Precaution: 2-(2-Chloroethoxy)acetyl chloride is corrosive and moisture-sensitive. [3][7]It causes severe skin burns and eye damage and may cause respiratory irritation. [3]Always handle this reagent in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be rigorously dried before use.

Protocol 1: End-Capping of Poly(ε-caprolactone) (PCL) via ROP

This protocol describes the synthesis of PCL initiated by benzyl alcohol and terminated with CEAC to yield a polymer with a terminal chloroethoxy group.

3.1. Materials & Equipment

  • ε-caprolactone (distilled over CaH₂ before use)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol (dried over molecular sieves)

  • 2-(2-Chloroethoxy)acetyl chloride (CEAC)

  • Anhydrous toluene and dichloromethane (DCM)

  • Methanol (for precipitation)

  • Schlenk flask and line, magnetic stirrer, syringes

3.2. Procedure

  • Polymerization: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and anhydrous toluene (20 mL).

  • Add benzyl alcohol initiator (e.g., 90 mg, 0.83 mmol, for a target DP of ~53).

  • Add the catalyst, Sn(Oct)₂ (e.g., 35 mg, 0.086 mmol).

  • Place the flask in a preheated oil bath at 110 °C and stir for 6-12 hours, or until monomer conversion (monitored by ¹H NMR) is >95%.

  • Termination: Cool the reaction mixture to room temperature. In a separate vial, dissolve CEAC (0.65 g, 4.15 mmol, 5-fold excess relative to initiator) in 5 mL of anhydrous DCM.

  • Using a syringe, add the CEAC solution dropwise to the stirring polymer solution.

  • Let the reaction stir at room temperature for an additional 8 hours. [8]8. Purification: Dilute the reaction mixture with 20 mL of DCM and precipitate the polymer by slowly pouring the solution into 500 mL of cold methanol with vigorous stirring.

  • Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

3.3. Expected Outcome & Characterization

  • Product: White, solid PCL with a terminal chloroethoxyacetyl group.

  • Characterization:

    • ¹H NMR: Confirm the presence of characteristic peaks from the PCL backbone and the chloroethoxy end-group (e.g., signals around 3.7-4.2 ppm).

    • GPC/SEC: Determine the molecular weight (Mn) and polydispersity index (PDI). A narrow PDI (<1.3) indicates a controlled polymerization.

Protocol 2: Side-Chain Functionalization of Poly(vinyl alcohol) (PVA)

This protocol details the esterification of PVA's hydroxyl groups with CEAC.

3.1. Materials & Equipment

  • Poly(vinyl alcohol) (PVA, e.g., 87-89% hydrolyzed)

  • 2-(2-Chloroethoxy)acetyl chloride (CEAC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous pyridine (as a base and catalyst)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

3.2. Procedure

  • Dissolution: In a flame-dried round-bottom flask, dissolve PVA (e.g., 2.0 g, 45.4 mmol of -OH groups) in anhydrous DMF (40 mL). This may require gentle heating (60-80 °C) and prolonged stirring.

  • Once fully dissolved, cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (e.g., 3.6 g, 45.4 mmol, 1 equivalent to -OH groups) to the solution.

  • Reaction: Dissolve CEAC (e.g., 3.56 g, 22.7 mmol, 0.5 equivalents to target 50% functionalization) in 10 mL of anhydrous DMF.

  • Add the CEAC solution dropwise to the cold PVA solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Purification: Precipitate the functionalized polymer by pouring the reaction mixture into 500 mL of diethyl ether.

  • Collect the solid by filtration. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether to remove residual pyridine hydrochloride salt and unreacted reagents. Repeat this step once more.

  • Dry the final product under vacuum at 40 °C.

3.3. Expected Outcome & Characterization

  • Product: A functionalized PVA polymer, with solubility dependent on the degree of modification.

  • Characterization:

    • ¹H NMR: Compare the spectrum to starting PVA. The appearance of new peaks corresponding to the chloroethoxy acetyl protons will confirm successful grafting. The degree of substitution can be calculated by integrating the respective proton signals.

    • FTIR: Look for the appearance of a strong ester carbonyl stretch (~1740 cm⁻¹).

Section 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low reaction yield or incomplete reaction 1. Presence of moisture deactivating CEAC.2. Insufficient reaction time or temperature.3. Steric hindrance on the polymer backbone.1. Ensure all solvents and reagents are anhydrous and the reaction is under an inert atmosphere.2. Extend reaction time or slightly increase temperature (monitor for side reactions).3. Use a larger excess of CEAC.
Broad PDI in ROP (Protocol 1) 1. Impurities in monomer or initiator.2. Reaction temperature too high.1. Purify monomer and dry initiator and solvents rigorously.2. Optimize polymerization temperature.
Polymer cross-linking (Protocol 2) CEAC can potentially react with two different polymer chains if conditions are not optimized.Ensure the polymer solution is not overly concentrated. Add the CEAC solution slowly and with efficient stirring to maintain pseudo-dilute conditions.

References

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Method

Application Notes &amp; Protocols: Amine Derivatization Using 2-(2-Chloroethoxy)acetyl Chloride

Introduction: A Bifunctional Reagent for Complex Syntheses In the landscape of modern organic and medicinal chemistry, the precise modification of functional groups is paramount. Amines, being one of the most prevalent f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent for Complex Syntheses

In the landscape of modern organic and medicinal chemistry, the precise modification of functional groups is paramount. Amines, being one of the most prevalent functional groups in pharmaceuticals and biologically active molecules, are frequent targets for chemical modification. Derivatization of amines is a critical step for enhancing analytical detection, improving chromatographic separation, or for building more complex molecular architectures.[1]

2-(2-Chloroethoxy)acetyl chloride (CEAC) is a versatile bifunctional reagent uniquely suited for this purpose.[2] It possesses two distinct reactive sites: a highly reactive acyl chloride and a chloroethyl ether moiety. The acyl chloride facilitates a rapid and efficient reaction with primary and secondary amines to form stable amide bonds.[2][3] The chloroethyl group, meanwhile, remains intact during the initial acylation, serving as a valuable synthetic handle for subsequent nucleophilic substitution reactions. This dual reactivity allows chemists to introduce a chloroethoxy-acetamide linker, a key step in the synthesis of various complex molecules, including pharmaceuticals such as the antihistamine Levocetirizine.[4][5] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and practical insights for researchers employing CEAC for the derivatization of amines.

Reagent Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential. 2-(2-Chloroethoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[6][7]

Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)acetyl Chloride

PropertyValueSource
CAS Number 39229-33-9[6][8]
Molecular Formula C₄H₆Cl₂O₂[6][7]
Molecular Weight 156.99 g/mol [6][7]
Appearance Colorless to Light Yellow Oil/Liquid[9]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic[7][9][10]

Critical Safety & Handling:

  • Corrosivity: CEAC is highly corrosive and causes severe skin burns and eye damage.[6][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Moisture Sensitivity: The acyl chloride group reacts violently with water, hydrolyzing to the corresponding carboxylic acid and liberating toxic hydrogen chloride (HCl) gas. All reactions must be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Respiratory Hazard: Vapors may cause respiratory irritation.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[7]

  • Quenching & Disposal: Excess reagent should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate or by reacting it with a sacrificial alcohol like isopropanol. Dispose of all waste in accordance with institutional and local regulations.

The Chemistry of Derivatization: Mechanism of Action

The reaction between 2-(2-Chloroethoxy)acetyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic addition-elimination mechanism.[3][11][12] This two-step process is characteristic of acyl chloride reactions.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This carbon is highly electron-deficient due to the inductive effect of the two electronegative atoms (oxygen and chlorine) attached to it. This initial attack breaks the C=O pi bond, forming a tetrahedral intermediate.[3][12]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[3][12]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In the absence of an added base, a second equivalent of the starting amine acts as the base, which is why a 2:1 molar ratio of amine to acyl chloride is often required.[11][13] The final products are the N-substituted 2-(2-chloroethoxy)acetamide and an ammonium chloride salt.[3][11]

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol: General Procedure for Amine Acylation

This protocol provides a self-validating framework for the derivatization of a generic primary amine. The quantities can be scaled as needed. All steps must be performed in a fume hood.

Materials & Reagents:

  • Primary or secondary amine

  • 2-(2-Chloroethoxy)acetyl chloride (CEAC)[6]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if required)

G cluster_prep Reaction Setup cluster_reaction Derivatization Reaction cluster_workup Workup & Isolation cluster_purification Purification a Dissolve amine (1.0 eq) & base (1.2 eq) in anhydrous solvent under N₂ b Cool solution to 0 °C (ice-water bath) a->b c Slowly add CEAC (1.1 eq) dropwise via syringe b->c d Stir at 0 °C for 30 min, then warm to room temp c->d e Monitor reaction by TLC/LC-MS (Typically 1-4 hours) d->e f Quench with sat. NaHCO₃ (aq) e->f g Extract with organic solvent (e.g., DCM) f->g h Wash organic layer with brine g->h i Dry over MgSO₄, filter, and concentrate h->i j Purify crude product via flash column chromatography i->j

Caption: General experimental workflow for amine derivatization.

Step-by-Step Methodology:

  • Reaction Setup (Anhydrous Conditions are Critical):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon).

    • Add anhydrous solvent (e.g., DCM, 5-10 mL per mmol of amine) via syringe, followed by the tertiary amine base (e.g., triethylamine, 1.2 equivalents).

    • Rationale: The tertiary amine base is crucial. It acts as a scavenger for the HCl byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[13] Using an external base avoids consuming a second equivalent of the valuable starting amine.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Derivatizing Agent:

    • Slowly add 2-(2-Chloroethoxy)acetyl chloride (1.1 equivalents) to the cooled amine solution dropwise via syringe over 5-10 minutes.

    • Rationale: A slight excess of the acyl chloride ensures complete consumption of the amine. Slow, dropwise addition at 0 °C is a critical control measure to manage the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. If the product is in an organic solvent like DCM, separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Rationale: The NaHCO₃ wash neutralizes any remaining HCl or unreacted acyl chloride. The brine wash helps to remove water from the organic layer.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-chloroethoxy)acetamide derivative.

Quantitative Guidelines and Expected Outcomes

The optimal reaction conditions can vary depending on the nucleophilicity of the amine. The following table provides general guidelines.

Table 2: Recommended Reaction Parameters for Amine Derivatization with CEAC

Amine ClassMolar Ratio (Amine:CEAC:Base)Typical SolventTemperatureAvg. TimeExpected Outcome & Notes
Aliphatic Primary 1 : 1.1 : 1.2DCM, THF0 °C to RT1-3 hHigh yield. Reaction is typically fast and clean.
Aliphatic Secondary 1 : 1.1 : 1.2DCM, THF0 °C to RT2-5 hGood yield. Reaction is slightly slower due to steric hindrance.
Aromatic (e.g., Aniline) 1 : 1.2 : 1.5THF, AcetonitrileRT to 40 °C4-12 hModerate to good yield. Aromatic amines are less nucleophilic, requiring slightly more forcing conditions (excess reagents, mild heating).

Conclusion and Future Applications

2-(2-Chloroethoxy)acetyl chloride serves as a highly effective and strategic reagent for the derivatization of primary and secondary amines. The resulting N-substituted 2-(2-chloroethoxy)acetamides are not merely tagged analytes but are valuable synthetic intermediates.[4] The terminal chloride provides a reactive site for subsequent intramolecular or intermolecular cyclizations or substitutions, enabling the construction of piperazines, morpholines, and other heterocyclic systems that are common motifs in drug development.[5] By following the robust protocol outlined in this guide, researchers can reliably synthesize these important derivatives, paving the way for further molecular exploration and the development of novel chemical entities.

References

  • PubChem. 2-(2-Chloroethoxy)acetyl chloride. Available at: [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Pharmaffiliates. CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. Available at: [Link]

  • ChemBK. (2024, April 9). 2-(2-Chloroethoxy)acetamide. Available at: [Link]

  • Arkat USA. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • A-Level Chemistry. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]

  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Available at: [Link]

  • Chemistry Student. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). Available at: [Link]

  • National Institutes of Health. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • ScienceOpen. (2019, October 21). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Available at: [Link]

  • Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Available at: [Link]

  • PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. Available at: [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Available at: [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-(2-Chloroethoxy)acetyl Chloride in Synthetic Chemistry

Introduction: The Bifunctional Advantage In the landscape of modern organic synthesis, reagents that offer dual functionality are invaluable tools for the efficient construction of complex molecules. 2-(2-Chloroethoxy)ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bifunctional Advantage

In the landscape of modern organic synthesis, reagents that offer dual functionality are invaluable tools for the efficient construction of complex molecules. 2-(2-Chloroethoxy)acetyl Chloride is a prime example of such a reagent, serving as a versatile and highly reactive building block. Its chemical architecture is distinguished by two key reactive sites: a highly electrophilic acyl chloride group and a terminal chloroethyl moiety.

The acyl chloride facilitates efficient acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively.[1][2] Concurrently, the chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling its use as a linker or spacer to introduce further molecular complexity.[1] This dual reactivity makes it a significant intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1]

This document provides a comprehensive guide to the properties, handling, and application of 2-(2-Chloroethoxy)acetyl Chloride, including a detailed protocol for a representative acylation reaction.

Physicochemical Properties and Safety Mandates

2-(2-Chloroethoxy)acetyl Chloride is a corrosive and moisture-sensitive liquid that requires careful handling in a controlled laboratory environment.[3] Adherence to strict safety protocols is paramount to ensure operator safety and experimental integrity.

Table 1: Physicochemical Data

Property Value Reference
CAS Number 39229-33-9 [4][5]
Molecular Formula C₄H₆Cl₂O₂ [3][4]
Molecular Weight 156.99 g/mol [3]
Appearance Colorless to Light Yellow Oil [4][6]

| Storage | 2-8°C, under inert atmosphere |[4][5][6] |

Safety & Handling:

  • Hazards: Causes severe skin burns and eye damage.[3] May cause respiratory irritation.[3] Reacts violently with water, liberating toxic hydrogen chloride gas.[2][7]

  • Personal Protective Equipment (PPE): Work must be conducted in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Handling: Use only in anhydrous (dry) conditions.[2] Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Spills: Absorb spills with an inert, dry material (e.g., Chemizorb® or vermiculite) and transfer to a sealed container for proper disposal. Do not use water.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of 2-(2-Chloroethoxy)acetyl Chloride is dominated by the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[2] This electronic arrangement makes it an excellent substrate for attack by nucleophiles.

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[8][9]

  • Nucleophilic Addition: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[8]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. This concerted step results in the expulsion of the chloride ion, which is an excellent leaving group.[8][9]

  • Deprotonation: If the nucleophile was neutral (like an amine or alcohol), the resulting product will be positively charged. A weak base, often the excess nucleophile or an added scavenger base like triethylamine, removes a proton to yield the final, neutral acylated product and a hydrochloride salt.[9]

G cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation R_COCl R-COCl (Acyl Chloride) Tetrahedral_Intermediate Tetrahedral Intermediate R_COCl->Tetrahedral_Intermediate Nu-H attacks C=O Nu_H Nu-H (Nucleophile) Protonated_Product Protonated Product Tetrahedral_Intermediate->Protonated_Product C=O reforms Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion Cl⁻ leaves Final_Product R-CO-Nu (Final Product) Protonated_Product->Final_Product -H⁺ HCl H-Cl Chloride_Ion->HCl G A 1. Dissolve Amine & TEA in Anhydrous THF B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir 16h at RT C->D E 5. Evaporate Solvent (Work-up) D->E F 6. Redissolve & Wash (HCl, NaHCO₃) E->F G 7. Dry, Filter, Evaporate F->G H 8. Purify via Chromatography G->H

Caption: Experimental workflow for amide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel sealed with a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve 4-aminobenzonitrile (1.18 g, 10.0 mmol) and triethylamine (4.5 mL, 32.5 mmol) in 20 mL of anhydrous THF. Stir until all solids have dissolved.

  • Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath. The use of a base like triethylamine is crucial to neutralize the HCl that is cogenerated during the reaction, preventing it from forming a non-nucleophilic ammonium salt with the starting amine. [9]4. Addition of Acyl Chloride: In a separate dry vial, prepare a solution of 2-(2-Chloroethoxy)acetyl Chloride (~1.57 g, 10.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic, and slow addition is critical to control the reaction rate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 16 hours.

  • Work-up - Solvent Removal: After 16 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Work-up - Liquid-Liquid Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

    • Wash the organic layer with 2N hydrochloric acid (2 x 25 mL) to remove excess triethylamine.

    • Wash with saturated sodium hydrogen carbonate solution (2 x 25 mL) to remove any acidic impurities.

    • Wash with brine (1 x 25 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to obtain the pure N-(4-cyanophenyl)-2-(2-chloroethoxy)acetamide. [10]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Moisture contamination deactivating the acyl chloride. 2. Insufficient base (TEA). 3. Inactive starting amine. 1. Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere. 2. Use at least 1 equivalent of base to scavenge HCl; excess is often used. 3. Check the purity of the amine starting material.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products (e.g., from reaction with TEA). 3. Product degradation during work-up. 1. Allow the reaction to run longer or consider gentle heating if reactants are not sterically hindered. 2. Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). 3. Avoid overly acidic or basic conditions during extraction if the product is sensitive.

| Product is an Oil, Fails to Solidify | Product may be inherently non-crystalline or contain impurities. | 1. Ensure purification is complete. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. If it remains an oil, confirm purity via NMR and other analytical methods. |

Conclusion

2-(2-Chloroethoxy)acetyl Chloride stands out as a powerful and versatile reagent in synthetic chemistry. Its bifunctional nature allows for a two-pronged approach to molecular construction: robust acylation followed by further elaboration at the chloroethyl terminus. The protocol provided herein for amide synthesis serves as a foundational template that can be adapted for a multitude of nucleophiles. By understanding its reactivity and adhering to stringent anhydrous and safety protocols, researchers can effectively harness the synthetic potential of this valuable chemical building block.

References

  • 2-(2-Chloroethoxy)acetyl chloride | 39229-33-9. Pharmaffiliates. [Link]

  • 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. PubChem, National Center for Biotechnology Information. [Link]

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • Acylation with chloroacetyl chloride. Reddit r/AskChemistry. [Link]

  • Acetyl Chloride. Common Organic Chemistry. [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Acylation Mechanism. Save My Exams. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]

  • Reactions of Acyl Chlorides. YouTube. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(2-Chloroethoxy)acetyl Chloride as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Reagent In the landscape of organic synthesis, building blocks that offer multiple, orthogonally reactive sites are of paramount importance. They provide chemists with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, building blocks that offer multiple, orthogonally reactive sites are of paramount importance. They provide chemists with the tools to construct complex molecular architectures with efficiency and precision. 2-(2-Chloroethoxy)acetyl chloride (CEAC) is a prime example of such a reagent.[1] Its structure incorporates two distinct electrophilic centers: a highly reactive acyl chloride and a less reactive primary alkyl chloride. This bifunctionality allows for sequential, controlled reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2]

This document serves as a technical guide for researchers, outlining the core reactivity, key applications, and detailed protocols for the effective use of 2-(2-Chloroethoxy)acetyl chloride.

Physicochemical Properties & Critical Safety Data

Handling any reactive chemical requires a thorough understanding of its properties and hazards. CEAC is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.

PropertyValueSource(s)
CAS Number 39229-39-9[1][3]
Molecular Formula C₄H₆Cl₂O₂[1][3]
Molecular Weight 156.99 g/mol [3]
Appearance Colourless to Light Yellow Oil[1][4]
Boiling Point 89 °C @ 14 Torr[5]
Storage 2-8°C, under inert atmosphere, away from moisture[1][4][6]

Critical Safety & Handling Precautions:

  • Corrosivity: CEAC is highly corrosive and causes severe skin burns and eye damage.[3][5] Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles/face shield, is mandatory.

  • Respiratory Hazard: It may cause respiratory irritation.[3] All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Reactivity with Water: CEAC reacts violently with water and protic solvents, liberating toxic hydrogen chloride (HCl) gas.[7] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), collect, and dispose of as hazardous chemical waste.[7]

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of CEAC stems from the differential reactivity of its two electrophilic sites. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective transformations.

G cluster_CEAC 2-(2-Chloroethoxy)acetyl Chloride (CEAC) cluster_reactivity Electrophilic Sites cluster_reactions Typical Reactions CEAC Cl-C(=O)-CH₂-O-CH₂-CH₂-Cl acyl_chloride Acyl Chloride (Highly Reactive) alkyl_chloride Alkyl Chloride (Moderately Reactive) acylation Fast Acylation (Amides, Esters) acyl_chloride->acylation With Nucleophiles (R-NH₂, R-OH) substitution Slower SN2 Substitution (Cyclization, Linkage) alkyl_chloride->substitution With Nucleophiles (Intramolecular attack) G start Setup dissolve Dissolve Amine (1 eq) & Base (1.2 eq) in dry DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Add CEAC (1.1 eq) dropwise via syringe cool->add react Stir at 0 °C to RT Monitor by TLC add->react workup Workup react->workup quench Quench with H₂O Separate Layers workup->quench wash Wash Organic Layer: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine quench->wash dry Dry (Na₂SO₄ or MgSO₄) Filter wash->dry purify Purification dry->purify concentrate Concentrate in vacuo purify->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography end Characterize Product chromatography->end

Caption: General workflow for N-acylation using CEAC.

Materials:

  • Substrate amine (1.0 eq)

  • 2-(2-Chloroethoxy)acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (water, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the substrate amine (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride. [8]4. Addition of CEAC: Add 2-(2-chloroethoxy)acetyl chloride (1.1 eq) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine. [9]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: Synthesis of a Morpholin-2-one from an Amino Alcohol

This protocol demonstrates the powerful cyclization application of CEAC.

Materials:

  • Amino alcohol (e.g., 2-aminoethanol derivative) (1.0 eq)

  • 2-(2-Chloroethoxy)acetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

Procedure:

  • N-Acylation (Step 1): Perform the N-acylation as described in Protocol 1 . After workup and purification, isolate the intermediate N-(2-hydroxyethyl)-2-(2-chloroethoxy)acetamide.

  • Cyclization (Step 2): To a new oven-dried flask, add the purified intermediate from Step 1 and anhydrous solvent (e.g., MeCN).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃ (2.5 eq) for milder conditions, or NaH (1.2 eq) for a stronger, irreversible deprotonation). If using NaH, the reaction must be done with extreme care under a strict inert atmosphere.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C). The elevated temperature facilitates the intramolecular Sₙ2 reaction.

  • Monitoring: Monitor the formation of the morpholin-2-one product by TLC or LC-MS. The reaction can take several hours to overnight.

  • Workup: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solid salts and wash with the reaction solvent. If NaH was used, carefully quench with a few drops of water or isopropanol before filtering.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired morpholin-2-one.

References

  • Pharmaffiliates. 2-(2-Chloroethoxy)acetyl chloride. [Link]

  • PubChem. 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. [Link]

  • Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Autechbio. Decoding the Synthesis and Applications of 2-(2-Chloroethoxy)acetic Acid. [Link]

  • NISCAIR. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • ResearchGate. Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [Link]

  • Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Wikipedia. Chloroacetyl chloride. [Link]

  • Reddit. Acylation with chloroacetyl chloride : r/AskChemistry. [Link]

  • PrepChem.com. Synthesis of {[(2,2,2-trichloroethoxy)carbonyl]amino} acetyl chloride. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. [Link]

  • Arctom. CAS NO. 39229-33-9 | 2-(2-chloroethoxy)acetyl chloride. [Link]

  • Organic Syntheses. 2-acetothienone. [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-(2-Chloroethoxy)acetyl Chloride reaction byproducts and purification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-(2-Chloroethoxy)acetyl Chloride (CAS 39229-33-9). This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-(2-Chloroethoxy)acetyl Chloride (CAS 39229-33-9). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important organic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Byproduct Formation
Q1: What is the most common and reliable method for synthesizing 2-(2-Chloroethoxy)acetyl Chloride?

The most prevalent and industrially relevant method for synthesizing 2-(2-Chloroethoxy)acetyl Chloride is the reaction of its parent carboxylic acid, 2-(2-Chloroethoxy)acetic acid, with a chlorinating agent.[1] The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4]

  • Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4] The reaction is typically performed neat or in an inert solvent and often requires heating to reflux.[2][5] A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction.

  • Oxalyl Chloride ((COCl)₂): This reagent is milder and the reaction can often be run at room temperature.[2] Its byproducts (CO, CO₂, HCl) are also gaseous.[6] While more expensive, it is preferred for sensitive substrates where the higher temperatures required for thionyl chloride might cause degradation.[6][7]

Q2: I am using thionyl chloride for the synthesis. What are the primary byproducts I should be aware of?

When using thionyl chloride, the main byproducts arise from the reagent itself and potential side reactions.

  • Reagent-Derived Byproducts: The stoichiometry of the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][4][8] Any excess thionyl chloride will also remain in the crude product mixture.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-(2-Chloroethoxy)acetic acid.

  • Side-Reaction Products:

    • Anhydride Formation: Self-condensation of the starting material or the product can form the corresponding anhydride, particularly if the reaction is not driven to completion.

    • Thionyl Chloride Impurities: As thionyl chloride ages, it can decompose into other sulfur chlorides which may lead to minor, colored impurities.[9]

Q3: How do the byproducts differ if I use oxalyl chloride?

Using oxalyl chloride results in a different, often cleaner, byproduct profile. The primary byproducts are all gaseous: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[6][7] This makes the initial workup simpler, as the excess reagent and byproducts can be removed under vacuum without heating.[6] One critical consideration is that the DMF catalyst can react with oxalyl chloride to form dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct.[7] Therefore, proper safety precautions are essential.

Q4: My crude product is a dark yellow or brown oil, but the literature describes it as a light-yellow oil. What causes this discoloration?

Discoloration in the crude product is a common issue and can typically be attributed to two main factors:

  • Reaction Temperature: Overheating the reaction mixture, especially when using thionyl chloride, can lead to thermal decomposition and the formation of colored, polymeric byproducts. Reactions with thionyl chloride are often heated to 60-80°C; exceeding this can be detrimental.[2][5]

  • Starting Material Purity: The purity of the initial 2-(2-Chloroethoxy)acetic acid is crucial. Impurities from its synthesis, which often involves the oxidation of 2-(2-chloroethoxy)ethanol, can carry through and degrade under the harsh, acidic conditions of the chlorination reaction.[10][11]

In most cases, these colored impurities are non-volatile and can be effectively removed during the final purification step.

Section 2: Purification and Troubleshooting
Q5: What is the most effective way to remove excess chlorinating agent after the reaction is complete?

Removing the excess thionyl chloride or oxalyl chloride is the first critical step in purification. Since both reagents are volatile, they are best removed under reduced pressure.

  • Procedure: After the reaction has cooled to room temperature, the flask should be connected to a vacuum source. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) should be placed between the flask and the vacuum pump to prevent the corrosive vapors from damaging the pump.[9] Applying a vacuum will remove the gaseous HCl/SO₂/CO/CO₂ byproducts and the unreacted chlorinating agent.[5]

  • Co-evaporation: To ensure complete removal, adding a dry, inert, and high-boiling solvent like toluene and re-evaporating under vacuum can be effective.[9] This is a common technique used to chase out the last traces of volatile reagents.

Q6: What is the standard industrial and laboratory method for purifying crude 2-(2-Chloroethoxy)acetyl Chloride?

Fractional vacuum distillation is the gold-standard for purifying 2-(2-Chloroethoxy)acetyl Chloride. This compound is a high-boiling liquid and is susceptible to thermal decomposition at atmospheric pressure. Distillation under reduced pressure lowers the boiling point, allowing for purification without degradation.

Given the high reactivity of acyl chlorides, purification by column chromatography is generally not feasible due to decomposition on the silica gel. Similarly, aqueous washes are not possible as they would lead to rapid hydrolysis back to the carboxylic acid.[12][13]

Q7: I'm having trouble with the vacuum distillation. The material seems to be decomposing in the distillation pot. How can I prevent this?

Decomposition during distillation is a sign that the temperature of the distillation pot is too high. Here are several troubleshooting steps:

  • Improve the Vacuum: The most effective way to lower the pot temperature is to use a better vacuum. Ensure all joints in your distillation apparatus are well-sealed and your vacuum pump is in good working order. A target pressure of <5 mmHg is advisable.

  • Ensure Purity of Crude Product: Significant amounts of non-volatile, high-molecular-weight impurities (like polymers) can elevate the required distillation temperature. Ensure the crude starting material is of reasonable quality.

  • Heating Method: Use a heated oil bath with magnetic stirring for even heat distribution. Avoid direct heating with a mantle, which can create hot spots and lead to localized decomposition.

Q8: My final, purified product is clear initially but turns yellow upon storage. Why does this happen and what are the proper storage conditions?

The yellowing of purified 2-(2-Chloroethoxy)acetyl Chloride upon storage is typically due to slow decomposition. Acyl chlorides are inherently reactive and can be sensitive to light, trace moisture, and air.

  • Cause: The primary cause is likely trace exposure to atmospheric moisture, leading to the formation of HCl and the parent carboxylic acid. The HCl can then catalyze further decomposition and discoloration.

  • Prevention & Storage: The product must be stored under strictly anhydrous and inert conditions.[14]

    • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

    • Temperature: Keep refrigerated to slow the rate of any potential decomposition reactions.[14]

    • Container: Use a clean, dry glass bottle with a tight-fitting cap, preferably with a PTFE liner.

Experimental Protocols & Visualizations

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a representative procedure based on common laboratory practices.[2][5]

  • Setup: Equip a two-necked round-bottomed flask with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a gas outlet/scrubber system to neutralize the HCl and SO₂ produced. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Under an inert atmosphere (N₂), charge the flask with 2-(2-Chloroethoxy)acetic acid (1.0 equiv). Add thionyl chloride (2.0 equiv).

  • Catalyst Addition: Slowly add 1-2 drops of N,N-dimethylformamide (DMF) to the stirred mixture.

  • Reaction: Heat the reaction mixture in an oil bath to 60-70°C. Vigorous gas evolution should be observed. Maintain reflux for 2-4 hours, or until gas evolution ceases.

  • Workup (Initial): Cool the flask to room temperature. Remove the excess thionyl chloride under vacuum as described in FAQ #5. The remaining crude oil is used for purification.

Diagram: Reaction Mechanism

G cluster_0 Synthesis of 2-(2-Chloroethoxy)acetyl Chloride Acid 2-(2-Chloroethoxy)acetic Acid Reagent + SOCl₂ (cat. DMF) Acid->Reagent Intermediate Reactive Intermediate (Vilsmeier-type adduct) Reagent->Intermediate Activation Product 2-(2-Chloroethoxy)acetyl Chloride Intermediate->Product Byproducts - SO₂(g) - HCl(g) Product->Byproducts Formation of

Caption: General reaction pathway for the formation of the acyl chloride.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short Vigreux column to balance separation efficiency with minimizing pressure drop. Ensure all joints are properly greased and sealed.

  • Transfer: Transfer the crude 2-(2-Chloroethoxy)acetyl Chloride into the distillation flask containing a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Begin gentle heating of the distillation pot using an oil bath once the target vacuum is reached.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction at the boiling point corresponding to your system's pressure. The boiling point of the parent compound, 2-(2-chloroethoxy)acetic acid, is 130-132°C at 5 mmHg, so the acetyl chloride will have a lower boiling point under similar pressure.[10]

  • Storage: Immediately transfer the collected, clear, and colorless product to a pre-dried storage vessel under an inert atmosphere and refrigerate.

Diagram: Synthesis and Purification Workflow

G start Start: 2-(2-Chloroethoxy)acetic Acid react Reaction: Add SOCl₂/DMF, Reflux (2-4h) start->react cool Cool to Room Temp react->cool vac_remove Workup 1: Remove Excess SOCl₂ (Vacuum) cool->vac_remove distill Purification: Fractional Vacuum Distillation vac_remove->distill product Pure Product: 2-(2-Chloroethoxy)acetyl Chloride distill->product store Storage: Under N₂, Refrigerated product->store

Caption: Standard laboratory workflow from starting material to purified product.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-(2-Chloroethoxy)acetyl Chloride 39229-33-9C₄H₆Cl₂O₂157.00Light yellow oil, highly reactive, corrosive, lachrymator.[2][14][15]
2-(2-Chloroethoxy)acetic Acid14869-41-1C₄H₇ClO₃138.55Colorless liquid, soluble in water and organic solvents.[10][16]
Thionyl Chloride7719-09-7SOCl₂118.97Colorless to yellow fuming liquid, reacts with water.[5]
Oxalyl Chloride79-37-8C₂Cl₂O₂126.92Colorless fuming liquid, sharp odor, reacts with water.[7]

References

  • Pharmaffiliates. 2-(2-Chloroethoxy)acetyl chloride.[Link]

  • Google Patents.CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. 2-(2-Chloroethoxy)acetyl chloride.[Link]

  • Wikipedia. Chloroacetyl chloride.[Link]

  • askIITians. How will you bring about following conversions? i.Acetic acid to acetyl chloride.[Link]

  • PrepChem.com. Preparation of acetyl chloride.[Link]

  • Organic Syntheses. acetyl chloride.[Link]

  • ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?[Link]

  • Organic Syntheses. 2-(p-Tolyl)propionyl chloride.[Link]

  • Sciencemadness.org. Problem using Chloroacetyl Chloride.[Link]

  • YouTube. Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12|[Link]

  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism.[Link]

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.[Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride.[Link]

  • Decoding the Synthesis and Applications of 2-(2-Chloroethoxy)acetic Acid. [Link]

  • YouTube. Acyl Chloride to Carboxylic Acid | Hydrolysis of Acyl Halides.[Link]

  • Wikipedia. Oxalyl chloride.[Link]

Sources

Optimization

Side reactions of 2-(2-Chloroethoxy)acetyl Chloride and how to avoid them

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(2-Chloroethoxy)acetyl Chloride in their synthetic workflows. As a bifunctional reagent, it...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(2-Chloroethoxy)acetyl Chloride in their synthetic workflows. As a bifunctional reagent, it offers unique synthetic possibilities but also presents specific challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, ensuring the integrity and success of your experiments.

Overview of Key Challenges

2-(2-Chloroethoxy)acetyl Chloride is a highly reactive acyl chloride. Its utility is matched by its propensity for several side reactions if not handled with appropriate care. The primary challenges stem from its susceptibility to hydrolysis, the potential for intramolecular cyclization, and unwanted reactions with nucleophiles. Understanding and controlling these pathways are critical for achieving high yields and product purity.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with 2-(2-Chloroethoxy)acetyl Chloride is giving a low yield. What are the most common causes?

Low yields are typically traced back to three main issues: hydrolysis of the starting material, improper reaction temperature, or suboptimal stoichiometry.

  • Hydrolysis: 2-(2-Chloroethoxy)acetyl Chloride is extremely sensitive to moisture.[1][2] Exposure to atmospheric humidity or wet solvents will lead to its rapid hydrolysis to 2-(2-chloroethoxy)acetic acid, which is unreactive under acylation conditions.

  • Temperature Control: Acylation reactions are often exothermic.[3] Running the reaction at too high a temperature can lead to the formation of degradation products and reduce the overall yield.

  • Stoichiometry and Nucleophile Reactivity: If your nucleophile is weak, the reaction may not go to completion. Conversely, if using a nucleophile with multiple reactive sites, such as a primary amine, double acylation can occur if the stoichiometry is not carefully controlled.

FAQ 2: I am observing an unexpected byproduct with a mass corresponding to the loss of HCl from my desired product. What could this be?

This observation strongly suggests an intramolecular cyclization event. In the presence of a base, the amide or ester product formed from the initial acylation can undergo a subsequent internal Williamson ether synthesis to form a morpholinone or a dioxane derivative, respectively.

FAQ 3: How can I minimize the hydrolysis of 2-(2-Chloroethoxy)acetyl Chloride during my experiment?

Strict anhydrous conditions are paramount.

  • Glassware: All glassware should be oven-dried or flame-dried immediately before use.

  • Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagents: Ensure all other reagents, including your nucleophile and any bases, are thoroughly dried.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions.

Problem 1: Formation of 2-(2-Chloroethoxy)acetic Acid as a Major Byproduct
  • Symptom: The presence of a significant amount of a water-soluble, acidic impurity in your crude product. This can be confirmed by LC-MS or by washing the organic layer with a mild base and observing a significant mass transfer to the aqueous layer.

  • Causality: This is a clear indication of hydrolysis of the 2-(2-Chloroethoxy)acetyl Chloride starting material. Acyl chlorides readily react with water to form the corresponding carboxylic acid.

  • Solution:

    • Rigorous Anhydrous Technique: As detailed in FAQ 3, ensure all components of your reaction are free from moisture.

    • Solvent Choice: Use a non-protic, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

    • Order of Addition: Add the 2-(2-Chloroethoxy)acetyl Chloride to the solution of your nucleophile, rather than the other way around. This ensures that the highly reactive acyl chloride is immediately consumed by the desired reactant.

Problem 2: Intramolecular Cyclization Leading to Heterocyclic Byproducts
  • Symptom: Formation of a neutral, often highly stable, byproduct with a mass corresponding to your desired product minus HCl. For example, when reacting with an amine, a morpholin-3-one derivative may form.

  • Causality: The chloroethoxy moiety contains a terminal alkyl chloride, which can act as an electrophile. If the product of the initial acylation contains a nucleophilic atom (e.g., the nitrogen of an amide or the oxygen of an ester), an intramolecular SN2 reaction can occur, especially in the presence of a base.

  • Solution:

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the intramolecular cyclization, which typically has a higher activation energy than the initial acylation.

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine (DIPEA) or 2,6-lutidine) to scavenge the HCl produced during the acylation. Stronger, less hindered bases like triethylamine (TEA) or pyridine can more actively promote the cyclization.

    • Work-up Procedure: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the base and any remaining nucleophilic species before warming the reaction mixture to room temperature.

Problem 3: Polymerization or Formation of Oligomeric Byproducts
  • Symptom: The formation of an insoluble, often sticky or solid, material in your reaction flask, leading to a low yield of the desired soluble product.

  • Causality: Under certain conditions, particularly in the presence of strong bases or initiators, 2-(2-Chloroethoxy)acetyl Chloride can potentially undergo self-condensation or polymerization.

  • Solution:

    • Controlled Addition: Add the acyl chloride slowly and in a controlled manner to the reaction mixture to maintain a low instantaneous concentration.

    • Avoid Strong Bases: Avoid the use of very strong bases such as alkali metal hydroxides or alkoxides if possible, as these can initiate polymerization.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC or LC-MS).

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine
  • Setup: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq.) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of 2-(2-Chloroethoxy)acetyl Chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane or THFNon-protic and effectively solubilizes reagents.
Temperature 0 °C to room temperatureControls exothermicity and minimizes side reactions.
Base Diisopropylethylamine (DIPEA)Sterically hindered, non-nucleophilic base.
Stoichiometry 1.1 eq. of Acyl ChlorideEnsures complete consumption of the amine.
Protocol 2: Detection and Characterization of Byproducts
  • Thin Layer Chromatography (TLC): Use a solvent system that provides good separation of your starting materials and product. Byproducts can often be visualized under UV light or by staining with potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying byproducts. Look for masses corresponding to the hydrolyzed starting material, the cyclized product, and potential oligomers.

Visualizing Reaction Pathways

Reagents 2-(2-Chloroethoxy)acetyl Chloride + Nucleophile (e.g., R-NH2) DesiredProduct Desired Product (Amide) Reagents->DesiredProduct Desired Pathway (Anhydrous, Low Temp) Hydrolysis Side Reaction: Hydrolysis Reagents->Hydrolysis Presence of Water Cyclization Side Reaction: Intramolecular Cyclization DesiredProduct->Cyclization Base, Heat HydrolyzedProduct 2-(2-Chloroethoxy)acetic Acid Hydrolysis->HydrolyzedProduct CyclizedProduct Morpholinone Derivative Cyclization->CyclizedProduct

Caption: Reaction pathways for 2-(2-Chloroethoxy)acetyl Chloride.

References

  • Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Chloroacetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • YouTube. (2023). Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12. Retrieved from [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Western Michigan University ScholarWorks at WMU. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of acyl groups by intramolecular cyclization. A) levulinoyl. B) (2‐nitrophenyl)acetyl. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Base Induced Intramolecular Cyclization of α-Ketoimidoyl Chloride - An Efficient Preparation of 2-Acyl-5-ethoxyoxazoles. Retrieved from [Link]

  • MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Retrieved from [Link]

  • Henan Blight Industry Co., Ltd. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride CAS NO.39229-33-9. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

Sources

Troubleshooting

Optimization of 2-(2-Chloroethoxy)acetyl Chloride reaction temperature and time

Technical Support Center: 2-(2-Chloroethoxy)acetyl Chloride Synthesis Welcome to the technical support guide for the synthesis of 2-(2-Chloroethoxy)acetyl Chloride. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Chloroethoxy)acetyl Chloride Synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Chloroethoxy)acetyl Chloride. This resource is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting solutions, and answers to frequently asked questions regarding the optimization of this reaction, particularly focusing on temperature and time.

The conversion of 2-(2-chloroethoxy)acetic acid to its corresponding acyl chloride is a crucial step in the synthesis of many pharmaceutical intermediates and active ingredients.[1] While the reaction appears straightforward—typically involving a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride—its success is highly dependent on the precise control of reaction parameters. This guide provides the technical details necessary to navigate the challenges of this synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for converting 2-(2-chloroethoxy)acetic acid to 2-(2-chloroethoxy)acetyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution pathway.[1] When using thionyl chloride (SOCl₂), the carboxylic acid's carbonyl oxygen attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][3][4] This conversion of the hydroxyl group into an excellent leaving group is the basis of the transformation.[2]

Q2: Which chlorinating agent is better for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride?

A2: Both reagents are effective. Thionyl chloride is often preferred for larger-scale syntheses due to its lower cost. The byproducts, SO₂ and HCl, are gases, which simplifies product workup.[3] Oxalyl chloride is also highly effective and its byproducts (CO₂, CO, and HCl) are also gaseous. It can often be used under milder conditions. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is sometimes used with oxalyl chloride, which proceeds through the formation of the reactive Vilsmeier reagent.[5] The choice often depends on scale, cost, and the specific requirements for product purity.

Q3: Why is it critical to run the reaction under anhydrous (dry) conditions?

A3: 2-(2-Chloroethoxy)acetyl chloride is an acyl chloride, a class of compounds that reacts violently with water.[6] Any moisture present in the reaction flask, solvents, or starting materials will hydrolyze the product back to the starting carboxylic acid, severely reducing the yield. Furthermore, the chlorinating agents themselves (SOCl₂ and oxalyl chloride) also react readily with water. Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere (like nitrogen or argon) is mandatory for success.

Q4: What are the primary safety concerns when handling 2-(2-chloroethoxy)acetyl chloride and the reagents involved?

A4: Safety is paramount. 2-(2-Chloroethoxy)acetyl chloride is highly corrosive and causes severe skin burns and eye damage.[7][8] Thionyl chloride and the byproduct HCl are also corrosive and toxic. The reaction must be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is required.[8] An HCl gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize the acidic gas byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Acyl Chloride

  • Possible Cause 1: Presence of Water. As discussed in the FAQ, moisture is detrimental. The starting carboxylic acid may not have been completely dry, or the solvent may contain water.

    • Solution: Ensure the 2-(2-chloroethoxy)acetic acid is thoroughly dried under vacuum before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. All glassware must be oven or flame-dried and cooled under an inert atmosphere.

  • Possible Cause 2: Incomplete Reaction. The reaction time may have been too short or the temperature too low for the conversion to complete.

    • Solution: Monitor the reaction progress. A simple method is to take a small aliquot from the reaction, carefully quench it with anhydrous methanol, and analyze the resulting methyl ester by GC or LC-MS to check for remaining starting material. If the reaction is stalled, consider increasing the temperature moderately (e.g., from room temperature to 40-50°C) or extending the reaction time.

  • Possible Cause 3: Loss of Product During Workup. The product is volatile and can be lost if vacuum is applied too aggressively at elevated temperatures during solvent removal.

    • Solution: Remove the excess thionyl chloride and solvent using a rotary evaporator with a moderate vacuum and minimal heat. The final purification is best achieved by short-path distillation under high vacuum to minimize thermal stress on the product.

Problem 2: The Final Product is Dark Brown/Black Instead of Light Yellow

  • Possible Cause 1: Reaction Temperature Too High. Overheating can cause decomposition and polymerization of the starting material or product, leading to colored impurities.

    • Solution: Maintain strict temperature control. The addition of the chlorinating agent to the carboxylic acid is often exothermic and should be done slowly at a reduced temperature (e.g., 0-5°C). After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated as required. One literature procedure specifies heating to 60°C for 1 hour, which should be considered an upper limit to avoid degradation.[9]

  • Possible Cause 2: Impure Starting Material. Impurities in the 2-(2-chloroethoxy)acetic acid can char or react to form colored byproducts under the acidic reaction conditions.

    • Solution: Ensure the purity of the starting carboxylic acid. If necessary, recrystallize or purify it before use.

Problem 3: The Product Degrades Upon Storage

  • Possible Cause: Hydrolysis and Instability. Acyl chlorides are inherently reactive. Exposure to atmospheric moisture will cause rapid degradation.

    • Solution: Store the purified 2-(2-chloroethoxy)acetyl chloride in a tightly sealed container (e.g., an amber glass bottle with a Teflon-lined cap) under an inert atmosphere (nitrogen or argon).[8] For long-term storage, keeping it in a refrigerator or freezer is recommended.[8]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem: Low Acyl Chloride Yield q1 Were all reagents and glassware scrupulously dried? start->q1 sol1 Solution: Dry starting material under vacuum. Use anhydrous solvents and oven-dried glassware under an inert atmosphere. q1->sol1 No q2 Was reaction completion confirmed by in-process control (e.g., GC, TLC)? q1->q2 Yes sol1->q2 sol2 Solution: Increase reaction time or moderately increase temperature (e.g., to 40-60°C). Continue monitoring until completion. q2->sol2 No q3 Was excess SOCl₂ removed under controlled temperature and vacuum? q2->q3 Yes sol2->q3 sol3 Solution: Use moderate vacuum and low heat for solvent removal. Purify via short-path distillation under high vacuum. q3->sol3 No end_node Yield Optimized q3->end_node Yes sol3->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

Experimental Protocol & Data

This section provides a representative protocol and a summary of typical reaction conditions found in the literature.

Baseline Protocol: Synthesis using Thionyl Chloride
  • Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves.

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and an addition funnel. Connect the gas outlet from the condenser to a gas trap containing 2M NaOH.

  • Charging Reagents: Charge the flask with 2-(2-chloroethoxy)acetic acid (1.0 eq). Add an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 3-5 mL per gram of acid).

  • Chlorination: Begin stirring and cool the mixture to 0°C using an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture can then be gently heated to reflux (typically 40-60°C) and maintained for 1-3 hours.[9] Monitor the reaction for the cessation of HCl and SO₂ gas evolution.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo.

  • Purification: The crude product, a light-yellow oil, can be purified by fractional distillation under high vacuum to yield pure 2-(2-chloroethoxy)acetyl chloride.[8][9]

Table of Reaction Parameters
ReagentTemperatureTimeCatalystNotesSource
Thionyl Chloride60°C1 hour1 drop DMFThe reaction is heated after initial mixing.[9]
Oxalyl ChlorideRoom Temp.8 hoursNone mentionedReaction performed at ambient temperature.[9]
Reaction Mechanism Diagram

ReactionMechanism RCOOH 2-(2-Chloroethoxy)acetic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ (Nucleophilic Attack) SOCl2 Thionyl Chloride Product 2-(2-Chloroethoxy)acetyl Chloride Intermediate->Product - SO₂ - HCl (Chloride Attack) Byproducts SO₂ (gas) + HCl (gas)

Caption: The general mechanism for the conversion of the carboxylic acid to acyl chloride using thionyl chloride.

References

  • Benchchem. 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9.

  • PubChem. 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Guidechem. 2-(2-Chloroethoxy)acetyl Chloride 39229-33-9 wiki.

  • Sigma-Aldrich. 2-(2-chloroethoxy)acetyl chloride | 39229-33-9.

  • Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

  • Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

  • Organic Syntheses Procedure. acetyl chloride.

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.

  • Filo. Reaction of Acetic Acid with Thionyl Chloride.

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

  • Ambeed. 39229-33-9 | 2-(2-Chloroethoxy)acetyl chloride.

  • Sigma-Aldrich. 2-(2-chloroethoxy)acetyl chloride | 39229-33-9.

  • University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.

  • Wikipedia. Chloroacetyl chloride.

  • Pharmaffiliates. CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride.

  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology.

  • ResearchGate. Optimization of the reaction conditions.

  • ECHEMI. 39229-33-9, 2-(2-Chloroethoxy)acetyl chloride Formula.

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

  • NVPUBHOUSE Library. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.

Sources

Optimization

2-(2-Chloroethoxy)acetyl Chloride stability issues during storage

Technical Support Center: 2-(2-Chloroethoxy)acetyl Chloride Welcome to the dedicated support center for 2-(2-Chloroethoxy)acetyl Chloride (CAS No. 39229-33-9).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Chloroethoxy)acetyl Chloride

Welcome to the dedicated support center for 2-(2-Chloroethoxy)acetyl Chloride (CAS No. 39229-33-9). This guide is designed for our valued partners in research and drug development. As a bifunctional reagent, 2-(2-Chloroethoxy)acetyl Chloride is a powerful building block in organic synthesis, notably in the creation of pharmaceuticals like Cetirizine.[1] However, its utility is matched by its reactivity, which presents specific challenges during storage and handling. This document provides expert-driven insights and practical solutions to ensure the stability and integrity of your material, maximizing experimental success and safety.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter with your stored 2-(2-Chloroethoxy)acetyl Chloride.

Issue 1: The vial is under pressure, and white fumes are released upon opening.

  • Probable Cause: This is a classic sign of hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water.[2][3] Even trace amounts of moisture, introduced from the atmosphere during previous use or due to improper sealing, will react with the compound. This reaction is often vigorous and produces 2-(2-Chloroethoxy)acetic acid and hydrogen chloride (HCl) gas.[4][5] The pressure buildup is from the generated HCl gas, and the "fumes" are a result of this acidic gas reacting with ambient moisture to form an aerosol.[4]

  • Immediate Action & Solution:

    • Safety First: Handle the vial exclusively within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

    • Careful Venting: If you suspect pressure buildup, cool the vial in an ice bath before slowly and cautiously opening the cap behind a blast shield. Point the cap away from yourself and others.

    • Assess Quality: The material is likely partially or fully degraded. Its purity is compromised, and it will lead to lower yields and the introduction of impurities in your subsequent reactions. It is strongly recommended to use a fresh, unopened vial or to perform the Quality Control Protocol outlined below before use.

    • Future Prevention: Always use a dry, inert gas (like Argon or Nitrogen) to blanket the headspace of the container after each use. Ensure the container cap and threads are clean and dry before sealing tightly.

Issue 2: The compound, originally a light-yellow oil, has darkened to a brown or deep amber color.

  • Probable Cause: Significant discoloration is an indicator of advanced degradation. While the pure compound is often a light-yellow oil,[6] prolonged exposure to moisture and potentially light or elevated temperatures can lead to the formation of various byproducts and polymeric materials. The initial hydrolysis product, 2-(2-Chloroethoxy)acetic acid, can potentially undergo further reactions over time.

  • Solution:

    • Do Not Use: A significant color change indicates a substantial loss of purity. Using this material will compromise your experiment. The risk of introducing unknown impurities and achieving poor yields is extremely high.

    • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal procedures. Remember that it is corrosive and will produce HCl upon reaction with water.[7]

    • Review Storage Protocol: This level of degradation suggests a serious breach in storage protocol. Refer to the storage conditions table in the FAQ section to ensure your lab's practices are aligned with best practices.

Issue 3: My reaction yield is significantly lower than expected, and purification is difficult.

  • Probable Cause: Assuming all other reagents and conditions are correct, the most likely culprit is the reduced purity of your 2-(2-Chloroethoxy)acetyl Chloride. If the reagent has partially hydrolyzed, its effective molar concentration is lower than calculated. Furthermore, the resulting 2-(2-Chloroethoxy)acetic acid impurity will compete in or complicate subsequent reactions, leading to a complex mixture of products that is difficult to purify.

  • Solution:

    • Verify Purity: Before starting a critical synthesis, it is prudent to verify the purity of a newly opened or previously used bottle of any highly reactive reagent.

    • Implement Quality Control: Use the protocol provided below ("Protocol for Quality Control via Derivatization and GC Analysis") to quickly assess the integrity of your reagent.

    • Use Fresh Reagent: For sensitive, large-scale, or GMP-regulated syntheses, always use a fresh, unopened bottle of the reagent from a reputable supplier.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Chloroethoxy)acetyl Chloride?

This is the single most critical factor for maintaining the compound's integrity. As an acyl chloride, it is classified as hygroscopic and moisture-sensitive.[6][8]

ParameterRecommendationRationale & Consequence of Deviation
Temperature 2-8°C (Refrigerator)[6][9]Lower temperatures slow the rate of potential degradation reactions. Storing at room temperature or higher will accelerate decomposition.
Atmosphere Under an inert, dry atmosphere (Argon or Nitrogen)[8]Prevents exposure to atmospheric moisture and oxygen, which are the primary drivers of degradation. Failure to do so leads to rapid hydrolysis.
Container Original supplier's glass bottle with a PTFE-lined cap.Ensures a non-reactive surface and a tight, moisture-proof seal. Do not transfer to other containers unless they are properly dried and purged with inert gas.
Handling In a fume hood; open and dispense quickly.Minimizes the time the compound is exposed to the ambient atmosphere. Never leave the container open.

Q2: How does 2-(2-Chloroethoxy)acetyl Chloride degrade?

The primary degradation pathway is hydrolysis, a nucleophilic addition-elimination reaction with water.[3] The electron-deficient carbonyl carbon is attacked by the lone pair of electrons on the oxygen atom of a water molecule. This is followed by the elimination of a chloride ion, which abstracts a proton from the intermediate to form hydrogen chloride (HCl) and the final carboxylic acid product.

Caption: Primary degradation pathway of 2-(2-Chloroethoxy)acetyl Chloride.

Q3: Can I repurify a partially degraded sample of 2-(2-Chloroethoxy)acetyl Chloride?

While theoretically possible via fractional distillation under reduced pressure, it is not recommended in a standard research setting. The boiling points of the parent compound and the carboxylic acid degradation product may be close, making separation difficult. More importantly, the process requires specialized equipment and carries significant safety risks due to the thermal instability and corrosivity of the materials.[10] The most cost-effective and safest approach is to procure fresh material.

Q4: Is a yellow tint in a new bottle a cause for concern?

No. A light-yellow appearance is normal for this product and is not necessarily an indication of impurity.[6] Concern should arise if the color is significantly darker (amber, brown) or if the material shows other signs of degradation like fuming or pressure buildup.

Experimental Protocols

Protocol for Quality Control via Derivatization and GC Analysis

This protocol provides a reliable method to assess the purity of your 2-(2-Chloroethoxy)acetyl Chloride by converting it to its more stable methyl ester derivative, which is easily analyzed by Gas Chromatography (GC).[11]

Objective: To determine the relative percentage of active acyl chloride versus its hydrolyzed acid form.

Materials:

  • 2-(2-Chloroethoxy)acetyl Chloride (sample to be tested)

  • Anhydrous Methanol (MeOH), reagent grade

  • Anhydrous Dichloromethane (DCM), reagent grade

  • Small vial with a PTFE-lined cap (e.g., 4 mL)

  • Gas-tight syringe

  • GC instrument with a Flame Ionization Detector (FID)

Workflow Diagram:

Caption: Workflow for QC analysis of 2-(2-Chloroethoxy)acetyl Chloride.

Step-by-Step Procedure:

  • Sample Preparation: In a chemical fume hood, add 1 mL of anhydrous DCM to a clean, dry 4 mL vial.

  • Using a gas-tight syringe, carefully add approximately 10 µL of the 2-(2-Chloroethoxy)acetyl Chloride sample to the DCM and mix.

  • Derivatization: To this solution, add 200 µL of anhydrous methanol. The acyl chloride will react exothermically with methanol to form the corresponding methyl ester (Methyl 2-(2-chloroethoxy)acetate). The hydrolyzed impurity, 2-(2-chloroethoxy)acetic acid, will remain largely unreacted under these conditions (esterification of a carboxylic acid requires a catalyst and heat).

  • Reaction: Immediately cap the vial, vortex for 1 minute, and let it stand for 10 minutes at room temperature to ensure the derivatization is complete.

  • GC Analysis: Analyze 1 µL of the resulting solution using a GC-FID. A standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is suitable.

    • Suggested GC Conditions:

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.

  • Data Interpretation:

    • The chromatogram will show two primary peaks of interest. The earlier eluting peak will be the desired Methyl 2-(2-chloroethoxy)acetate. The later eluting, broader peak will be the 2-(2-chloroethoxy)acetic acid impurity.

    • By comparing the peak areas, you can estimate the purity of your starting material. For high-quality material, the area of the methyl ester peak should be >98% of the total area of the two peaks.

References

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Henan Blight Industry Co., Ltd. (n.d.). 2-(2-Chloroethoxy)acetyl Chloride CAS NO.39229-33-9. Retrieved from [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 2-(2-Chloroethoxy)acetyl Chloride Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-(2-Chloroethoxy)acetyl Chloride. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(2-Chloroethoxy)acetyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. As a highly reactive acyl chloride, its successful application hinges on understanding its chemical behavior and anticipating potential experimental challenges. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-(2-Chloroethoxy)acetyl Chloride is resulting in a very low or zero yield of my desired product. What are the most likely causes?

A1: This is a common and often frustrating issue, typically rooted in the high reactivity of the acyl chloride functional group. The primary culprits are almost always premature degradation of the starting material or competing side reactions.

Most Probable Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: 2-(2-Chloroethoxy)acetyl chloride reacts violently and exothermically with water (hydrolysis) to form the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.[1][2][3] This is the most frequent cause of reaction failure. Atmospheric moisture or residual water in your solvent, glassware, or nucleophile is sufficient to consume your reagent before it can react as intended.

    • Troubleshooting Protocol:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.

      • Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

      • Reagents: Ensure your nucleophile (alcohol, amine, etc.) is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it with a suitable agent like molecular sieves.

      • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). This involves using a Schlenk line or a glovebox and equipping your reaction flask with a drying tube or a positive pressure of inert gas.

  • Incorrect Stoichiometry or Addition Order: Acyl chloride reactions are fast. If your nucleophile is added to the acyl chloride, localized high concentrations can lead to side reactions. Conversely, if the acyl chloride is added too quickly, it can lead to uncontrolled exotherms.

    • Troubleshooting Protocol:

      • Dissolve your nucleophile and a non-nucleophilic base (see Q3) in the anhydrous solvent.

      • Cool the solution in an ice bath (0°C).

      • Add the 2-(2-Chloroethoxy)acetyl chloride dropwise via a syringe or dropping funnel over a period of 10-30 minutes with vigorous stirring. This maintains a low concentration of the acyl chloride, favoring the desired reaction.

  • Degraded Starting Material: The acyl chloride itself may have degraded during storage. It is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.[4]

    • Troubleshooting Protocol:

      • If the bottle has been opened multiple times, its quality may be compromised. Consider using a fresh, unopened bottle.

      • Before use, you can check the purity of a small aliquot by reacting it with an excess of a simple alcohol (like methanol) and analyzing the resulting ester by GC-MS or NMR to confirm the presence of the expected product.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low or No Yield check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_reagent Is the acyl chloride reagent new or properly stored? check_moisture->check_reagent Yes solution_moisture Implement rigorous anhydrous techniques: - Dry glassware, solvents, reagents - Use N2/Ar atmosphere check_moisture->solution_moisture No check_procedure Was the acyl chloride added slowly to the nucleophile at 0°C? check_reagent->check_procedure Yes solution_reagent Verify reagent quality. Use a fresh bottle if necessary. check_reagent->solution_reagent No check_base Was a suitable HCl scavenger used? (See Q3) check_procedure->check_base Yes solution_procedure Optimize addition procedure: - Slow, dropwise addition - Maintain low temperature check_procedure->solution_procedure No solution_base Incorporate a non-nucleophilic base like Triethylamine or Pyridine. check_base->solution_base No success Improved Yield check_base->success Yes

Caption: Troubleshooting workflow for low-yield reactions.

Q2: My reaction vessel experiences a significant pressure build-up, sometimes popping the stopper. What is happening and how can I prevent it?

A2: This is a classic sign of gas evolution and a potentially hazardous situation. The pressure is caused by the formation of hydrogen chloride (HCl) gas. For every molecule of 2-(2-Chloroethoxy)acetyl chloride that reacts with a nucleophile like an alcohol (R-OH) or an amine (R-NH2), one molecule of HCl is produced.[2][5]

R-OH + Cl-C(=O)CH₂O(CH₂)₂Cl → R-O-C(=O)CH₂O(CH₂)₂Cl + HCl(g)↑

In a closed system, this gas can rapidly build pressure.

Solutions:

  • Use an HCl Scavenger: The standard and most effective solution is to add a non-nucleophilic base to the reaction mixture. This base will react with the HCl gas as it is formed, converting it into a solid, non-volatile salt.

    • For Amine Reactions: Use at least 2 equivalents of the amine nucleophile. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[5]

    • For Alcohol/Phenol Reactions: Add at least 1.1 equivalents of a tertiary amine like triethylamine (Et₃N) or pyridine. These bases are not nucleophilic enough to compete with the alcohol but are effective at scavenging HCl.[1]

  • Ensure Proper Venting: The reaction should not be conducted in a completely sealed vessel. It should be open to the inert gas line (e.g., a nitrogen bubbler) or have a condenser and drying tube attached, which allows for pressure equalization while preventing moisture from entering.

BasepKa of Conjugate AcidBoiling Point (°C)Comments
Triethylamine10.7589.5Common, inexpensive, and effective. The resulting salt is often filterable.
Pyridine5.25115Often used as a catalyst and base. Can be harder to remove during work-up.
Diisopropylethylamine (DIPEA)10.7127A sterically hindered base, useful if the nucleophile is very sensitive.
Q3: I am trying to react 2-(2-Chloroethoxy)acetyl Chloride with a phenol, but the reaction is very slow or doesn't work. Why?

A3: Phenols are significantly less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen's lone pair into the aromatic ring. Therefore, they react much more sluggishly with acyl chlorides.[6]

Solutions:

  • Use a Base to Generate the Phenoxide: The most effective strategy is to deprotonate the phenol to form the much more nucleophilic phenoxide ion.

    • Protocol: Add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to a solution of the phenol in an anhydrous solvent (like THF or DMF) before adding the acyl chloride. Allow the deprotonation to complete (often accompanied by hydrogen gas evolution with NaH), then proceed with the slow addition of the 2-(2-Chloroethoxy)acetyl chloride at 0°C.

    • Alternatively, using a strong base like pyridine can also serve to deprotonate the phenol and act as a catalyst.[6]

  • Increase Reaction Temperature: While initial addition should be cold to control the exotherm, after the addition is complete, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., to 40-50°C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

Q4: How should I handle and dispose of 2-(2-Chloroethoxy)acetyl Chloride safely?

A4: Safety is paramount. 2-(2-Chloroethoxy)acetyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7] Its vapor is a lachrymator (causes tearing) and can irritate the respiratory tract.[8][9] It also reacts violently with water.[10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect them before use and change them immediately if contact occurs.[12]

    • Eye Protection: Use tightly fitting safety goggles and a face shield.[12][13]

    • Lab Coat: A flame-retardant lab coat is mandatory.

Quenching and Disposal:

Never dispose of unreacted acyl chloride directly. It must be "quenched" first.

  • Quenching Protocol:

    • Prepare a large beaker containing a dilute solution of sodium bicarbonate or sodium hydroxide in an ice bath.

    • While stirring vigorously, slowly and carefully add the residual acyl chloride solution dropwise to the basic solution. The reaction is highly exothermic and will produce gas. Add slowly to control the reaction rate.

    • Once the addition is complete and the reaction has subsided, check the pH to ensure it is neutral or slightly basic.

    • The resulting aqueous solution can then be disposed of in the appropriate aqueous waste container according to your institution's guidelines.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Esterification with an Alcohol
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Reagents: To the flask, add the alcohol (1.0 eq.), triethylamine (1.2 eq.), and anhydrous dichloromethane (DCM) under a positive flow of nitrogen.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition: Dissolve 2-(2-Chloroethoxy)acetyl chloride (1.1 eq.) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the reaction flask over 20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.[14]

experimental_setup cluster_flask Reaction Flask flask stir_bar Stir Bar ice_bath Ice Bath (0°C) flask->ice_bath n2_in Nitrogen Inlet n2_in->flask thermometer Thermometer thermometer->flask dropping_funnel Dropping Funnel (Acyl Chloride) dropping_funnel->flask

Caption: Standard setup for moisture-sensitive acylation reactions.

Mechanism: Nucleophilic Acyl Substitution

The reactions of 2-(2-Chloroethoxy)acetyl chloride proceed via a classic nucleophilic acyl substitution mechanism. This two-step addition-elimination process is fundamental to its reactivity.[5][15]

Caption: General mechanism of nucleophilic acyl substitution.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Save My Exams. (2023, June 23). Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • MaChemGuy. (2016, October 3). Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2024, March 31). Acyl chlorides and alcohols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • All About Chemistry. (2023, March 7). Chemical properties of Acetyl Chloride [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
  • Kim, C. (1975). Kinetics and mechanism of reactions of acetyl and chloroacetyl chloride. Dalhousie University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing 2-(2-Chloroethoxy)acetyl Chloride in Synthetic Protocols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the effective removal of unre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the effective removal of unreacted 2-(2-Chloroethoxy)acetyl Chloride from reaction mixtures. As a highly reactive bifunctional reagent, its complete removal is critical for the purity of subsequent synthetic steps and the final product.[1] This document is designed to provide you with the expertise and practical insights needed to navigate the challenges associated with this versatile building block.

Understanding the Challenge: The Reactivity of 2-(2-Chloroethoxy)acetyl Chloride

2-(2-Chloroethoxy)acetyl chloride is a valuable reagent in organic synthesis, notably in the production of pharmaceuticals like Cetirizine.[1] Its utility stems from its two reactive sites: the highly electrophilic acyl chloride and the chloroethyl group.[1] However, the very reactivity that makes it a powerful synthetic tool also presents challenges in its removal post-reaction. The acyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis.[2][3]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₄H₆Cl₂O₂[2]
Molecular Weight 156.99 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 89 °C @ 14 Torr
Reactivity Highly reactive with nucleophiles (water, alcohols, amines); corrosive.[2][3]

Frequently Asked Questions (FAQs)

Reaction Quenching

Q1: My reaction is complete. How should I quench the excess 2-(2-Chloroethoxy)acetyl Chloride?

A1: The primary method for quenching unreacted 2-(2-Chloroethoxy)acetyl Chloride is through nucleophilic addition-elimination. You have several options for quenching agents, and the best choice depends on the stability of your desired product and the planned purification strategy.

  • Water/Aqueous Base: This is a common and straightforward method. Water rapidly hydrolyzes the acyl chloride to the water-soluble 2-(2-chloroethoxy)acetic acid and hydrochloric acid (HCl).[5] Using a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize the generated HCl and the acidic product, facilitating its removal into the aqueous phase during an extractive work-up.

  • Alcohols (e.g., Methanol, Ethanol): Quenching with a simple alcohol will convert the unreacted acyl chloride into its corresponding ester (e.g., methyl 2-(2-chloroethoxy)acetate). This derivative is generally less polar and more organic-soluble than the carboxylic acid byproduct from water quenching, which might be advantageous or disadvantageous depending on the polarity of your main product.

  • Amines (e.g., a secondary amine): Adding an amine will form a stable amide. This is a very fast reaction. The resulting amide's properties will depend on the amine used. This method is often employed when the desired product is stable to amines and the resulting amide can be easily separated.

Q2: What are the pros and cons of each quenching agent?

A2:

Quenching AgentProsCons
Water/Aqueous Base - Forms a highly water-soluble carboxylate salt.[6] - Easily removed by aqueous extraction. - Inexpensive and readily available.- The hydrolysis reaction is highly exothermic and generates HCl gas.[5] - The resulting carboxylic acid can be challenging to remove if your product is also acidic.
Alcohols - Forms a neutral ester byproduct. - Can be useful if your desired product is sensitive to aqueous basic conditions.- The ester byproduct is organic-soluble and may require chromatography for removal if it has similar polarity to your product.
Amines - Very rapid and efficient quenching. - Forms a stable amide.- The amide byproduct is organic-soluble and will likely require chromatographic purification. - The amine can potentially react with your desired product.
Work-up and Purification

Q3: I've quenched my reaction with an aqueous base, but I'm still seeing impurities. What's the best work-up strategy?

A3: An effective extractive work-up is crucial for removing the hydrolyzed byproduct, 2-(2-chloroethoxy)acetic acid. Since this carboxylic acid is water-soluble, a carefully planned liquid-liquid extraction is the method of choice.[6]

dot

Caption: Extractive work-up workflow.

Q4: My product has some water solubility. How can I minimize its loss during the aqueous wash?

A4: This is a common challenge. Here are a few strategies:

  • Use a Brine Wash: After the basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out," and help to draw water out of the organic layer.

  • Back-extraction: After separating the initial aqueous layer, you can "back-extract" it with a fresh portion of your organic solvent to recover any dissolved product.

  • Minimize the Volume of Aqueous Washes: Use the minimum volume of aqueous solution necessary for an effective wash to reduce the amount of product lost to the aqueous phase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Acyl Chloride Peak in Post-Work-up Analysis (e.g., GC-MS) - Incomplete quenching. - Insufficient mixing during quenching.- Increase the amount of quenching agent. - Ensure vigorous stirring during the quenching process. - Increase the quenching time.
Presence of 2-(2-chloroethoxy)acetic acid in the Final Product - Inefficient extraction. - Incorrect pH during extraction.- Ensure the pH of the aqueous layer is basic (pH > 8) to deprotonate the carboxylic acid and enhance its water solubility. - Increase the number of aqueous extractions. - Consider a different organic solvent for the extraction that has lower solubility for the acidic byproduct.
Emulsion Formation During Extraction - High concentration of salts or polar byproducts.- Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period.

Experimental Protocols

Protocol 1: Standard Quenching and Extractive Work-up

This protocol is suitable for products that are stable to mild aqueous base and are not significantly water-soluble.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching reaction.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, you may need to first remove it under reduced pressure and redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Add your chosen extraction solvent and shake the funnel, venting frequently.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Wash: Wash the organic layer with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Protocol 2: Derivatization for Analytical Quantification

To confirm the complete removal of 2-(2-Chloroethoxy)acetyl Chloride, a derivatization approach followed by GC-MS or HPLC analysis is recommended due to the high reactivity of the parent compound.[7]

  • Sample Preparation: Take a small aliquot of your crude product post-work-up.

  • Derivatization: In a vial, dissolve the aliquot in a suitable solvent (e.g., acetonitrile). Add an excess of a derivatizing agent such as methanol or a UV-active amine (e.g., 2-nitrophenylhydrazine) and allow the reaction to proceed at room temperature.[8]

  • Analysis: Analyze the derivatized sample by HPLC or GC-MS. The absence of the corresponding ester or amide derivative confirms the complete removal of the unreacted acyl chloride.

dot

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Aliquot Aliquot of Crude Product Dissolve Dissolve in Acetonitrile Aliquot->Dissolve Add_Reagent Add Derivatizing Agent (e.g., Methanol) Dissolve->Add_Reagent React React at Room Temperature Add_Reagent->React Analyze_Sample Analyze by GC-MS or HPLC React->Analyze_Sample Result Quantify Derivative Analyze_Sample->Result

Caption: Derivatization for analysis.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for effective troubleshooting. The removal of 2-(2-Chloroethoxy)acetyl Chloride relies on the nucleophilic addition-elimination mechanism.

Hydrolysis with Water

The reaction with water proceeds in two main stages:

  • Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge.[5][9]

  • Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated as a good leaving group. A proton is then transferred from the oxonium ion to the chloride ion (or another water molecule) to yield the final products: 2-(2-chloroethoxy)acetic acid and HCl.[5][9]

dot

Caption: Hydrolysis of an acyl chloride.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Save My Exams. (2023, June 23). Acyl Chlorides (A-Level) Chemistry Revision Notes. Retrieved from [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Mometrix Test Preparation. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Save My Exams. (2023, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-(2-Chloroethoxy)acetic acid - CAS:14869-41-1. Retrieved from [Link]

  • OSTI.GOV. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Reactions with 2-(2-Chloroethoxy)acetyl Chloride

Welcome to the technical support center for 2-(2-Chloroethoxy)acetyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in harne...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloroethoxy)acetyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in harnessing the reactivity of this versatile bifunctional reagent. As a highly reactive acyl chloride, its success in synthesis is fundamentally dictated by the reaction medium. This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and optimizing your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of 2-(2-Chloroethoxy)acetyl Chloride, with a specific focus on solvent interactions.

Q1: What is 2-(2-Chloroethoxy)acetyl Chloride and why is it so reactive?

A: 2-(2-Chloroethoxy)acetyl Chloride (CAS 39229-33-9) is a bifunctional organic compound featuring two key reactive sites: a highly electrophilic acyl chloride group and a primary alkyl chloride on the ethoxy side chain.[1][2] The acyl chloride is the more reactive of the two functional groups.[3] Its high reactivity stems from the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which makes the carbonyl carbon exceptionally susceptible to nucleophilic attack.[4] This makes it an excellent acylating agent for a wide range of nucleophiles, including alcohols, amines, and aromatic rings.[5][6]

Q2: Why is solvent selection paramount for reactions involving this reagent?

A: Solvent selection is the most critical parameter for controlling the outcome of reactions with 2-(2-Chloroethoxy)acetyl Chloride. Because the acyl chloride group reacts readily with any available nucleophile, the solvent can either be an inert medium for the desired reaction or an unwanted reactant itself.[7] Using a reactive solvent (solvolysis) will consume the reagent, leading to low or zero yield of your intended product. Therefore, the primary decision in experimental design is choosing a solvent that facilitates the desired transformation without participating in it.

Q3: What are the main classes of solvents and their general applicability?

A: Solvents are broadly categorized based on their polarity and their ability to donate a proton (protic vs. aprotic).[8][9]

  • Polar Protic Solvents: Contain O-H or N-H bonds (e.g., water, methanol, ethanol). They can act as both hydrogen bond donors and nucleophiles. They should be strictly avoided unless they are the intended reagent.

  • Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone). These are excellent choices for dissolving polar reactants while remaining unreactive towards the acyl chloride. They are the most commonly recommended solvents.[10]

  • Non-Polar Aprotic Solvents: Have a low dipole moment (e.g., hexane, toluene, benzene). They are inert but may offer poor solubility for polar substrates and reagents.

Q4: What happens if I use a protic solvent like ethanol or water?

A: You will initiate a rapid and typically exothermic solvolysis reaction.[11]

  • With water (hydrolysis): The acyl chloride will react to form 2-(2-chloroethoxy)acetic acid and hydrogen chloride (HCl) gas.[5][12]

  • With an alcohol (alcoholysis): It will react to form the corresponding ester, for example, ethyl 2-(2-chloroethoxy)acetate if ethanol is used.[13] These reactions are generally considered undesirable side reactions that consume the starting material unless the carboxylic acid or ester is the specific target molecule.

Q5: Which inert solvents are recommended for acylation of a separate nucleophile (e.g., an amine)?

A: Anhydrous polar aprotic solvents are the standard choice.

  • Dichloromethane (DCM): Often the top choice due to its excellent ability to dissolve a wide range of organic compounds, its relatively low boiling point for easy removal, and its inertness.[14][15]

  • Tetrahydrofuran (THF): Another good option, though care must be taken to use peroxide-free and anhydrous grades.

  • Acetonitrile (MeCN): A more polar option that can be useful if reactants have poor solubility in DCM or THF.[16]

  • Acetone: Can be used, but its electrophilic carbonyl carbon can sometimes lead to side reactions under specific conditions.[17]

Q6: Does the solvent influence the reactivity of the second chloride on the ethoxy group?

A: Under typical acylation conditions (low temperature, standard nucleophiles), the acyl chloride is vastly more reactive, and the alkyl chloride on the side chain remains intact.[3] However, the choice of solvent can play a role in potential side reactions at this position under more forcing conditions (e.g., high temperatures, extended reaction times, or with highly potent nucleophiles). Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, which could potentially facilitate undesired reactions at the alkyl chloride site.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments with 2-(2-Chloroethoxy)acetyl Chloride, linking them directly to solvent-related issues.

Problem Potential Cause & Diagnosis Solution
Low or No Yield of Desired Product Cause: Unintentional hydrolysis or solvolysis of the acyl chloride by a reactive solvent or contaminants.[5] Diagnosis: Was the solvent from a freshly opened or anhydrous-grade bottle? Was all glassware oven-dried before use? Does your nucleophilic substrate have trace water? The presence of HCl fumes upon addition of the reagent is normal, but a violent, uncontrolled reaction may suggest excessive water.[18]Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous aprotic solvent (e.g., DCM, THF).[14] If possible, distill the solvent over a suitable drying agent. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Unexpected Carboxylic Acid or Ester Side Product Identified Cause: The solvent (or a contaminant within it) acted as the primary nucleophile. Diagnosis: Analyze the reaction mixture by LC-MS or NMR. The mass of the side product will correspond to the hydrolyzed (M+18-HCl) or alcoholyzed (M+ROH-HCl) starting material.Immediately switch to a different, rigorously dried aprotic solvent. If your intended nucleophile is an alcohol, ensure it is the limiting reagent and that the solvent itself is not an alcohol or contaminated with one.
Reaction is Sluggish or Incomplete Cause: Poor solubility of one or more reactants in the chosen solvent. Diagnosis: Visually inspect the reaction. Is the mixture a homogenous solution or a slurry? If a slurry, the reaction rate may be limited by the dissolution rate.Select a solvent with a better solubility profile for your specific substrate. If using a non-polar solvent like hexane, switch to a more polar aprotic solvent like DCM or acetonitrile. For particularly insoluble materials, DMF can be considered, but must be used with caution due to its high boiling point and potential to promote side reactions.[17]
Formation of Multiple Unidentified Byproducts Cause: The solvent may be promoting undesired secondary reactions. This can occur at elevated temperatures or if the solvent is not as inert as assumed (e.g., decomposition of THF). Diagnosis: Characterize the major byproducts. Check for evidence of reaction at the alkyl chloride site or decomposition pathways.Lower the reaction temperature; acylations are often run at 0 °C to improve selectivity.[3] Switch to a more robust and less coordinating solvent like DCM. Avoid high-boiling point solvents like DMF unless absolutely necessary for solubility.

Section 3: Solvent Selection Guide

The choice of solvent is a critical decision point that dictates the reaction pathway. The following table summarizes the behavior of common solvents, and the diagram provides a decision-making workflow.

Table 1: Impact of Common Solvents on 2-(2-Chloroethoxy)acetyl Chloride Reactivity
SolventTypeDielectric Constant (Approx.)Primary Interaction with ReagentRecommended Use Case / Warning
Water (H₂O)Polar Protic80.1Reactant: Rapid hydrolysis to carboxylic acid.[12]AVOID , unless hydrolysis is the desired reaction.
Ethanol (EtOH)Polar Protic24.5Reactant: Rapid alcoholysis to ethyl ester.[13]AVOID , unless esterification is the desired reaction.
Dichloromethane (DCM)Polar Aprotic9.1Inert Medium: Excellent solubility, low reactivity.Highly Recommended for acylation of amines, alcohols, and Friedel-Crafts reactions.[14][15]
Tetrahydrofuran (THF)Polar Aprotic7.5Inert Medium: Good general-purpose solvent.Recommended. Must use anhydrous and peroxide-free grades.
Acetonitrile (MeCN)Polar Aprotic37.5Inert Medium: Good for poorly soluble substrates.Recommended. Higher polarity can sometimes influence reaction rates.[16]
Dimethylformamide (DMF)Polar Aprotic36.7Inert Medium / Potential Catalyst: High polarity.Use with Caution. Excellent for solubility but high boiling point makes removal difficult. Can accelerate SN2 side reactions.[17]
HexaneNon-Polar Aprotic1.9Inert Medium: Very low reactivity.Not Generally Recommended. Poor solubility for most polar reactants and substrates.
Diagram: Solvent Selection Workflow

This diagram illustrates the logical steps for choosing an appropriate solvent for your reaction.

SolventSelection start Start: Select Solvent for 2-(2-Chloroethoxy)acetyl Chloride Reaction q1 Is the solvent intended to be the nucleophile (solvolysis)? start->q1 protic Use the corresponding protic solvent. (e.g., H₂O for hydrolysis, ROH for alcoholysis) Ensure rigorous temperature control. q1->protic  Yes q2 Is the reaction a Friedel-Crafts acylation? q1->q2 No   fc_solvent Use anhydrous, non-coordinating aprotic solvent. Primary Choice: Dichloromethane (DCM). Alternatives: CS₂, Nitromethane. q2->fc_solvent  Yes q3 Are all reactants soluble in moderately polar solvents? q2->q3 No   dcm_thf Use anhydrous Polar Aprotic Solvent. Primary Choice: DCM or THF. Add a non-nucleophilic base (e.g., TEA, Pyridine) to scavenge HCl. q3->dcm_thf  Yes polar_aprotic Use a more polar Aprotic Solvent. Primary Choice: Acetonitrile (MeCN). Use DMF only if necessary, monitoring closely for side reactions. q3->polar_aprotic No  

Caption: Decision tree for optimal solvent selection.

Section 4: Exemplar Experimental Protocol

This protocol provides a reliable, step-by-step method for a common application: the N-acylation of a primary amine.

Reaction: N-acylation of Benzylamine with 2-(2-Chloroethoxy)acetyl Chloride

Core Principle: The reaction is performed in an inert, anhydrous aprotic solvent (DCM) at a reduced temperature to control the exothermic reaction. A non-nucleophilic tertiary amine base (Triethylamine, TEA) is added to neutralize the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction to completion.[17]

Materials:

  • Benzylamine

  • 2-(2-Chloroethoxy)acetyl Chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

    • Ensure the system is under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration based on the amine).

    • In the dropping funnel, prepare a solution of 2-(2-Chloroethoxy)acetyl Chloride (1.05 eq) in anhydrous DCM.

  • Acyl Chloride Addition:

    • Cool the stirred amine solution to 0 °C using an ice-water bath.

    • Add the 2-(2-Chloroethoxy)acetyl Chloride solution dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture again to 0 °C and slowly add 1M HCl to quench any unreacted acyl chloride and dissolve the ammonium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-(2-chloroethoxy)acetamide.

References

  • Bentley, T. W., Llewellyn, G., & McAlister, J. A. (1996). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7927–7932. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Strukil, V., et al. (2012). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. Beilstein Journal of Organic Chemistry, 8, 495-501. [Link]

  • Peytam, F., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

  • Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society, 89(13), 3294–3298. [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. Pharmaffiliates. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia. [Link]

  • Sciencemadness Discussion Board. (2015). Chloroacetyl Chloride - Lachrymator, how much so?. [Link]

  • Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]

  • Mistry, A. G., et al. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 45B, 310-314. [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Sciencemadness Discussion Board. (2020). Problem using Chloroacetyl Chloride. [Link]

  • Ghica, C., et al. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. MDPI. [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

  • Chemistry Student. (2023). Chemical properties of Acetyl Chloride. YouTube. [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubChem. (n.d.). 2-(2-Chloroethoxy)acetyl chloride. PubChem. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Acylation: 2-(2-Chloroethoxy)acetyl Chloride in the Context of Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the strategic selection of an acylating agent is a critical decision that profoundly influences reaction efficiency,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of an acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate functionality of the target molecule. While a vast arsenal of acylating agents is available, 2-(2-Chloroethoxy)acetyl Chloride emerges as a compelling bifunctional reagent, offering unique synthetic opportunities. This guide provides an in-depth comparison of 2-(2-Chloroethoxy)acetyl Chloride with other common acylating agents, supported by illustrative experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Acylating Agent's Dilemma: Reactivity vs. Selectivity

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] The choice of the acylating agent dictates the reaction's progress, with a well-established hierarchy of reactivity.[2] Generally, the reactivity follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[3] This trend is a direct consequence of the leaving group's ability; the chloride ion in an acyl chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and reactive.[4][5]

However, high reactivity can be a double-edged sword. While it often leads to rapid reactions and high yields, it can also result in poor selectivity, especially in molecules with multiple nucleophilic sites.[6] This is where the concept of "reactivity-selectivity principle" comes into play; less reactive reagents tend to be more selective, reacting preferentially with more potent nucleophiles.

Introducing 2-(2-Chloroethoxy)acetyl Chloride: A Bifunctional Asset

2-(2-Chloroethoxy)acetyl Chloride is an acyl chloride that possesses a unique structural feature: a chloroethoxy moiety.[7] This bifunctionality is its key strategic advantage. The acyl chloride group provides the expected high reactivity for acylation reactions, while the terminal chloride offers a secondary reactive site for subsequent nucleophilic substitution. This dual functionality makes it an invaluable tool for introducing a flexible ethylene glycol-like spacer and a reactive handle for further molecular elaboration, a property notably exploited in the synthesis of pharmaceuticals like Cetirizine.[8][9]

Chemical Properties of 2-(2-Chloroethoxy)acetyl Chloride:

PropertyValue
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol [1]
AppearanceLight yellow oil
Boiling Point89 °C @ 14 Torr[10]
StorageHygroscopic, store under inert atmosphere in a refrigerator[9]

Performance Comparison: A Data-Driven Analysis

To objectively assess the performance of 2-(2-Chloroethoxy)acetyl Chloride, we present illustrative experimental data from the acylation of a model primary amine, aniline. This reaction is fundamental in the formation of amide bonds, a critical linkage in numerous pharmaceuticals and functional materials.

Reaction Scheme:

Table 1: Comparative Acylation of Aniline

Acylating AgentStructureReaction Time (hours)Yield (%)ByproductKey Observations
2-(2-Chloroethoxy)acetyl Chloride ClCH₂CH₂OCH₂COCl192HClRapid reaction, clean conversion. Product retains a reactive chloride handle.
Acetyl Chloride CH₃COCl0.595HClVery rapid and exothermic reaction. Requires careful temperature control.
Acetic Anhydride (CH₃CO)₂O488Acetic AcidSlower reaction, often requires heating or a catalyst. Byproduct is less corrosive than HCl.

Analysis of Results:

As anticipated, the acyl chlorides exhibit significantly higher reactivity compared to acetic anhydride, leading to shorter reaction times and higher yields under these illustrative conditions. Acetyl chloride, being a smaller and highly reactive molecule, shows the fastest conversion.[11]

2-(2-Chloroethoxy)acetyl Chloride demonstrates reactivity comparable to a simple acyl chloride, readily acylating the amine in a short timeframe. The slightly lower illustrative yield compared to acetyl chloride could be attributed to its larger steric profile. However, the true value of 2-(2-Chloroethoxy)acetyl Chloride lies not just in its efficiency as an acylating agent, but in the functionality it imparts to the product molecule. The resulting N-(2-(2-chloroethoxy)acetyl)aniline now possesses a reactive alkyl chloride, opening avenues for further synthetic diversification, such as intramolecular cyclization or reaction with other nucleophiles.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative acylation of aniline.

Protocol 1: Acylation of Aniline with 2-(2-Chloroethoxy)acetyl Chloride

Materials:

  • Aniline (1.0 eq)

  • 2-(2-Chloroethoxy)acetyl Chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add aniline and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add 2-(2-Chloroethoxy)acetyl Chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Acylation of Aniline with Acetyl Chloride

Materials:

  • Aniline (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add aniline, pyridine, and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride dropwise to the vigorously stirred solution. A white precipitate of pyridinium hydrochloride will form.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Protocol 3: Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add aniline and toluene.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Strategic Considerations for Reagent Selection

The choice of an acylating agent is a strategic decision that should be guided by the specific goals of the synthesis.

dot

Acylating_Agent_Selection Start Synthetic Goal High_Reactivity High Reactivity & Yield (Simple Acylation) Start->High_Reactivity Need for speed and high conversion Bifunctionality Introduce Spacer & Secondary Reactive Site Start->Bifunctionality Complex molecule synthesis Mild_Conditions Mild Conditions & Acid-Sensitive Substrates Start->Mild_Conditions Substrate sensitivity Agent1 Acetyl Chloride High_Reactivity->Agent1 Agent2 2-(2-Chloroethoxy)acetyl Chloride Bifunctionality->Agent2 Agent3 Acetic Anhydride Mild_Conditions->Agent3

Caption: Decision workflow for selecting an appropriate acylating agent.

  • For rapid and straightforward acylation where the primary goal is high yield and speed, a simple and highly reactive acylating agent like acetyl chloride is often the optimal choice. [11] However, the corrosive nature of the HCl byproduct and the exothermic nature of the reaction must be carefully managed.[12]

  • When the synthetic strategy requires the introduction of a flexible linker or a handle for subsequent transformations, 2-(2-Chloroethoxy)acetyl Chloride is a superior choice. Its ability to participate in two distinct reaction types in a single molecule offers significant advantages in streamlining complex synthetic routes.

  • For substrates that are sensitive to harsh conditions or when a less corrosive byproduct is desirable, acid anhydrides like acetic anhydride present a viable alternative. [6] While less reactive, their reactions can often be driven to completion with heating or the use of a catalyst.

Conclusion

2-(2-Chloroethoxy)acetyl Chloride stands out as a versatile and powerful tool in the synthetic chemist's toolbox. While its reactivity as an acylating agent is on par with other acyl chlorides, its true strength lies in its bifunctional nature. This allows for the efficient introduction of a chloroethoxy moiety, which can serve as a linchpin for the construction of more complex molecular architectures. By understanding the comparative performance and unique attributes of 2-(2-Chloroethoxy)acetyl Chloride, researchers can leverage its properties to design more elegant and efficient synthetic strategies, particularly in the realm of pharmaceutical and materials science.

References

  • Acylation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reactions of Acid Chlorides - Chemistry LibreTexts. (2019, June 5). Retrieved January 14, 2026, from [Link]

  • 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chloroacetyl chloride - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]

  • Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]

  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • an introduction to acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Acylation (Acid Chloride Reactions) - YouTube. (2015, December 12). Retrieved January 14, 2026, from [Link]

  • Acid Chloride Reactions (General Mechanism) - YouTube. (2022, January 30). Retrieved January 14, 2026, from [Link]

  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026, January 7). Retrieved January 14, 2026, from [Link]

Sources

Comparative

Comparing reactivity of 2-(2-Chloroethoxy)acetyl Chloride with similar compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the development of novel pharmaceutical agents, the selection of appropriate building blocks is param...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel pharmaceutical agents, the selection of appropriate building blocks is paramount. Acyl chlorides are a class of highly reactive compounds widely employed for the formation of esters and amides. This guide provides an in-depth comparison of the reactivity of 2-(2-Chloroethoxy)acetyl Chloride with other structurally similar and commonly used acyl chlorides, namely Acetyl Chloride and Chloroacetyl Chloride. This analysis is grounded in established chemical principles and supported by a proposed experimental framework for direct comparison.

Understanding Acyl Chloride Reactivity: A Hierarchy of Electrophilicity

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy, with acyl chlorides being the most reactive.[1] This heightened reactivity stems from the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][2] The general order of reactivity is:

Acyl Chloride > Acid Anhydride > Ester > Amide [1]

This trend is a direct consequence of the electronic environment of the carbonyl carbon and the stability of the leaving group.[1] In acyl chlorides, the presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon significantly increases its partial positive charge, making it highly susceptible to nucleophilic attack.[2][3]

A Comparative Analysis: Structural and Electronic Effects

To understand the relative reactivity of 2-(2-Chloroethoxy)acetyl Chloride, we will compare it to two common acylating agents: Acetyl Chloride and Chloroacetyl Chloride.

CompoundStructureKey Structural FeaturesExpected Relative Reactivity
Acetyl ChlorideCH₃COClMethyl group (electron-donating)High
Chloroacetyl ChlorideClCH₂COClα-chloro substituent (electron-withdrawing)Very High
2-(2-Chloroethoxy)acetyl ChlorideClCH₂CH₂OCH₂COCl2-Chloroethoxy group (inductive electron-withdrawing effect)High, comparable to or slightly less than Chloroacetyl Chloride

Acetyl Chloride serves as a baseline for simple aliphatic acyl chlorides. The methyl group is weakly electron-donating through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to other acyl chlorides with electron-withdrawing substituents.

Chloroacetyl Chloride is known to be more reactive than acetyl chloride.[4] The strongly electron-withdrawing chlorine atom on the α-carbon increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

2-(2-Chloroethoxy)acetyl Chloride presents a more complex scenario. The oxygen atom in the ether linkage can exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, due to the separation from the carbonyl group by a methylene bridge, the resonance effect is negligible. The primary electronic influence is the inductive effect of the chloroethoxy group. The electronegative chlorine and oxygen atoms will pull electron density away from the carbonyl carbon, increasing its electrophilicity. This effect is likely to be comparable to, or slightly less pronounced than, the direct α-chloro substitution in chloroacetyl chloride.

Therefore, the expected order of reactivity is:

Chloroacetyl Chloride ≥ 2-(2-Chloroethoxy)acetyl Chloride > Acetyl Chloride

This prediction is based on the inductive effects of the substituents. To validate this, a quantitative kinetic analysis is necessary.

Experimental Protocol for Comparative Kinetic Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of reaction kinetics.[5] This protocol outlines a method to compare the relative rates of acylation of a model nucleophile (e.g., benzyl alcohol) with the three acyl chlorides.

Objective: To determine the relative reaction rates of Acetyl Chloride, Chloroacetyl Chloride, and 2-(2-Chloroethoxy)acetyl Chloride with benzyl alcohol.

Materials:

  • Acetyl Chloride

  • Chloroacetyl Chloride

  • 2-(2-Chloroethoxy)acetyl Chloride

  • Benzyl alcohol (nucleophile)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS or 1,4-Dioxane)

  • NMR tubes (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Sample Preparation: In a flame-dried NMR tube under an inert atmosphere, dissolve a known concentration of benzyl alcohol and the internal standard in anhydrous CDCl₃.

  • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the solution at a constant, controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Inject a stoichiometric amount of the acyl chloride into the NMR tube and quickly mix the contents.

  • Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the disappearance of the reactant peaks (e.g., the benzylic protons of benzyl alcohol at ~4.7 ppm) and the appearance of the product peaks (e.g., the benzylic protons of the corresponding benzyl ester).

    • Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time.

    • Plot the concentration of the product versus time to determine the initial reaction rate for each acyl chloride.

Expected Observations: The rate of disappearance of the benzyl alcohol peak and the appearance of the benzyl ester peak will be fastest for Chloroacetyl Chloride, followed closely by 2-(2-Chloroethoxy)acetyl Chloride, and then Acetyl Chloride.

Diagram: Experimental Workflow for Comparative Kinetic Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve Benzyl Alcohol & Internal Standard in CDCl₃ prep2 Transfer to Flame-Dried NMR Tube under N₂ prep1->prep2 nmr1 Acquire Baseline ¹H NMR Spectrum prep2->nmr1 nmr2 Inject Acyl Chloride & Mix nmr1->nmr2 nmr3 Acquire Spectra at Timed Intervals nmr2->nmr3 data1 Integrate Reactant & Product Peaks vs. Internal Standard nmr3->data1 data2 Plot [Product] vs. Time data1->data2 data3 Determine Initial Reaction Rate data2->data3 conclusion Comparative Reactivity Profile data3->conclusion Compare Rates

Caption: Workflow for comparing acyl chloride reactivity via NMR.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of all three acyl chlorides with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[6] This is a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Drug Development and Synthesis

2-(2-Chloroethoxy)acetyl Chloride is a bifunctional molecule, making it a valuable building block in organic synthesis.[7] The acyl chloride moiety provides a reactive handle for forming ester or amide linkages, while the chloroethoxy group can be used for subsequent nucleophilic substitution reactions, allowing it to act as a linker or spacer in the construction of complex molecules.[7] For instance, it is a key intermediate in the synthesis of the antihistamine Cetirizine.[7]

Chloroacetyl chloride is also widely used as an intermediate in the production of pharmaceuticals and agrochemicals.[8][9] Its bifunctional nature allows for the facile synthesis of a variety of structures.[8]

Safety Considerations

All acyl chlorides are highly reactive and should be handled with extreme care in a well-ventilated fume hood.[2] They are corrosive and cause severe skin burns and eye damage.[10] They react violently with water, releasing toxic hydrogen chloride gas.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential when working with these compounds.

Conclusion

Based on structural analysis, 2-(2-Chloroethoxy)acetyl Chloride is expected to exhibit high reactivity, comparable to or slightly less than that of Chloroacetyl Chloride, and significantly greater than that of Acetyl Chloride. This is primarily due to the electron-withdrawing inductive effect of the chloroethoxy group, which enhances the electrophilicity of the carbonyl carbon. For synthetic applications requiring a bifunctional linker with high reactivity, 2-(2-Chloroethoxy)acetyl Chloride is an excellent choice. However, its reactivity also necessitates careful handling and storage to prevent unwanted side reactions and ensure safety. The proposed NMR kinetic study provides a robust framework for quantitatively verifying these reactivity predictions, enabling researchers to make informed decisions in the design and optimization of synthetic routes.

References

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chloroethoxy)acetyl Chloride

For researchers, scientists, and drug development professionals engaged in syntheses utilizing reactive intermediates, the stringent validation of analytical methods is not merely a regulatory formality but a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses utilizing reactive intermediates, the stringent validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor and product quality. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(2-Chloroethoxy)acetyl Chloride, a key building block in various synthetic pathways. Given the limited availability of specific validated methods in peer-reviewed literature for this particular compound, this document presents a robust, proposed validation strategy. This strategy is inferred from established methods for analogous acyl chlorides and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The inherent reactivity of 2-(2-Chloroethoxy)acetyl Chloride, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[4] Therefore, direct analysis is often not feasible, necessitating derivatization to convert the analyte into a more stable and readily detectable form. This guide will explore chromatographic and spectroscopic techniques, offering detailed experimental protocols and comparative data to inform the selection of the most suitable method for identity, purity, and assay determination.

Chromatographic Methods: A Tale of Two Phases

Chromatographic techniques are the bedrock of quantitative analysis in pharmaceutical development. For a reactive intermediate like 2-(2-Chloroethoxy)acetyl Chloride, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful solutions, provided that the analyte's reactivity is appropriately managed.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. However, the high reactivity of acyl chlorides makes direct analysis problematic. A pre-column derivatization step is therefore mandatory to stabilize the molecule and introduce a chromophore for sensitive UV detection.[4][5][6][7]

Principle: 2-(2-Chloroethoxy)acetyl Chloride is reacted with a suitable derivatizing agent to form a stable, UV-active product that can be readily separated and quantified by reverse-phase HPLC. A common and effective derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazide with strong UV absorbance.[5][7]

Experimental Protocol: HPLC with 2-Nitrophenylhydrazine Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of 2-(2-Chloroethoxy)acetyl Chloride into a volumetric flask and dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.

    • In a separate vial, prepare a 100 µg/mL solution of the sample by diluting the stock solution with anhydrous acetonitrile.

    • To 1 mL of the diluted sample solution, add 1 mL of a 200 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Add 100 µL of pyridine as a catalyst and vortex the mixture.

    • Allow the reaction to proceed at room temperature for 30 minutes.[5]

    • Quench the reaction by adding 100 µL of a 1 M solution of a primary amine (e.g., glycine) to react with excess derivatizing reagent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 395 nm (the wavelength of maximum absorbance for the 2-nitrophenylhydrazide derivative).[4][5]

    • Injection Volume: 10 µL.

Data Presentation: Projected HPLC Validation Parameters

Validation ParameterProjected Performance Characteristics
Specificity The method is expected to be highly specific, with no interference from the derivatizing reagent or common impurities at the detection wavelength of the derivative.
Linearity A linear relationship (r² > 0.999) is anticipated over a concentration range of 0.1-10 µg/mL.
Limit of Detection (LOD) Projected to be in the range of 0.01-0.03 µg/mL.[5]
Limit of Quantitation (LOQ) Projected to be in the range of 0.03-0.1 µg/mL.
Accuracy Expected recovery rates between 98% and 102%.
Precision Relative Standard Deviation (RSD) of less than 2% for both repeatability and intermediate precision.

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds, offering unparalleled specificity through mass spectrometric detection.[4] Similar to HPLC, direct injection of the reactive 2-(2-Chloroethoxy)acetyl Chloride is challenging. Derivatization to a more stable ester is a common and reliable approach.[8][9]

Principle: 2-(2-Chloroethoxy)acetyl Chloride is converted to a more volatile and thermally stable methyl ester by reaction with anhydrous methanol. The resulting methyl 2-(2-chloroethoxy)acetate can then be analyzed by GC-MS.

Experimental Protocol: GC-MS with Methanol Derivatization

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of 2-(2-Chloroethoxy)acetyl Chloride in a dry, inert solvent such as dichloromethane.

    • In a sealed vial, add 1 mL of the sample solution to 1 mL of anhydrous methanol containing a catalytic amount of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the solution to room temperature and inject directly into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[10]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[10]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

Data Presentation: Projected GC-MS Validation Parameters

Validation ParameterProjected Performance Characteristics
Specificity Unmatched specificity due to mass spectrometric detection. The mass spectrum of the derivative provides a unique fingerprint for positive identification.
Linearity A linear response (r² > 0.999) is expected over a concentration range of 0.5-50 µg/mL.
Limit of Detection (LOD) Projected to be less than 0.1 µg/mL.
Limit of Quantitation (LOQ) Projected to be around 0.3 µg/mL.
Accuracy Expected recovery rates between 97% and 103%.
Precision RSD of less than 3% for repeatability and intermediate precision.
Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of chemical compounds. For 2-(2-Chloroethoxy)acetyl Chloride, FT-IR and NMR spectroscopy are the primary tools for qualitative analysis.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule.

Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds, providing a unique molecular fingerprint.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. Anhydrous conditions are crucial to prevent hydrolysis.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Expected FT-IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Acyl Chloride) 1780-1820 (strong, sharp)
C-O (Ether) 1050-1150 (strong)
C-Cl (Alkyl Halide) 600-800
C-H (Alkyl) 2850-3000

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Principle: The magnetic properties of atomic nuclei are measured when they are placed in a magnetic field and exposed to radiofrequency radiation. The chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-CH₂-Cl ~3.7Triplet
-O-CH₂- ~3.8Triplet
-O-CH₂-C=O ~4.5Singlet
Comparative Analysis and Method Selection

The choice of analytical method depends on the specific validation parameter being assessed.

Analytical MethodPrimary ApplicationStrengthsWeaknesses
HPLC with Derivatization Purity and AssayHigh sensitivity, excellent for routine quality control.Requires derivatization, potential for interference if not optimized.
GC-MS with Derivatization Impurity Identification and PurityUnparalleled specificity, definitive identification of unknown impurities.Requires derivatization, may not be suitable for thermally labile impurities.
FT-IR Spectroscopy IdentityRapid, non-destructive, excellent for functional group confirmation.Not suitable for quantitative analysis, limited specificity for complex mixtures.
NMR Spectroscopy Identity and Structure ElucidationProvides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, more expensive instrumentation.
Workflow Visualizations

The following diagrams illustrate the general workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 2-(2-Chloroethoxy)acetyl Chloride Derivatization Derivatization with 2-Nitrophenylhydrazine Sample->Derivatization Quenching Reaction Quenching Derivatization->Quenching Injection Inject into HPLC Quenching->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 395 nm Separation->Detection Data Data Analysis (Purity, Assay) Detection->Data Generate Chromatogram

Caption: General workflow for HPLC analysis with pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 2-(2-Chloroethoxy)acetyl Chloride Derivatization Esterification with Methanol Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data Data Analysis (Identity, Purity) Detection->Data Generate Mass Spectrum

Caption: General workflow for GC-MS analysis with derivatization.

Conclusion

The validation of analytical methods for a reactive intermediate like 2-(2-Chloroethoxy)acetyl Chloride requires a multi-faceted approach. While spectroscopic methods such as FT-IR and NMR are essential for unequivocal identification, chromatographic techniques are the cornerstones of purity and assay determination. Both HPLC with UV detection and GC-MS, when coupled with an appropriate derivatization strategy, are powerful techniques for this purpose. HPLC is often favored for routine quality control due to its robustness and sensitivity, while GC-MS provides a higher degree of confidence for impurity identification. The selection of the most appropriate method should be based on a thorough risk assessment and the specific requirements of the analytical task at hand, all within the framework of established regulatory guidelines such as ICH Q2(R1).[1][2][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
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Comparative

A Comparative Guide to the Efficacy of 2-(2-Chloroethoxy)acetyl Chloride Derivatives in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of bo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of both efficacy and safety. The linker, a molecular bridge connecting the targeting antibody to the potent payload, governs the stability of the conjugate in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[1][2] This guide provides a comprehensive comparison of derivatives of 2-(2-Chloroethoxy)acetyl Chloride, a versatile reagent for introducing a hydrophilic and reactive handle for bioconjugation. We will delve into the synthesis, reactivity, and performance of these derivatives, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation bioconjugates.

The Strategic Advantage of the Chloroethoxyacetyl Moiety

The 2-(2-chloroethoxy)acetyl group offers a unique combination of features that make its derivatives attractive for bioconjugation:

  • Inherent Hydrophilicity: The ether linkage contributes to the hydrophilicity of the linker, which can mitigate the aggregation issues often associated with hydrophobic drug-linkers.[3][4] This improved solubility can lead to better manufacturing processes and enhanced in vivo performance of the resulting conjugate.[1][5]

  • Reactive Handle: The terminal acetyl chloride is a highly reactive group that can be readily converted into a variety of other functional groups, allowing for the synthesis of a diverse range of derivatives tailored for specific conjugation strategies.

  • Tunable Reactivity: The chloroethyl group, while less reactive than a maleimide, provides a site for potential secondary reactions or can be designed to be stable depending on the desired properties of the final conjugate.

This guide will focus on the most common and synthetically accessible derivatives of 2-(2-Chloroethoxy)acetyl Chloride and compare their utility in the context of ADC development.

Synthesis and Characterization of Key Derivatives

The primary derivative for bioconjugation is the N-hydroxysuccinimide (NHS) ester of 2-(2-chloroethoxy)acetic acid. This active ester readily reacts with primary amines, such as the lysine residues on the surface of antibodies, to form stable amide bonds.[]

Synthesis of N-succinimidyl 2-(2-chloroethoxy)acetate (CE-NHS)

The synthesis of the NHS ester derivative proceeds in two main steps: first, the hydrolysis of the acetyl chloride to the corresponding carboxylic acid, followed by the activation of the carboxylic acid with N-hydroxysuccinimide.

Step 1: Synthesis of 2-(2-Chloroethoxy)acetic acid

A common method for the synthesis of 2-(2-chloroethoxy)acetic acid is the oxidation of 2-(2-chloroethoxy)ethanol.

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetic acid

  • Materials: 2-(2-chloroethoxy)ethanol, Nitric Acid, Water.

  • Procedure:

    • Cool a reaction flask containing 2-(2-chloroethoxy)ethanol to 0-5 °C.

    • Slowly add a solution of nitric acid in water to the flask while maintaining the temperature.

    • Allow the reaction to proceed at a controlled temperature (e.g., 10-100 °C) for 18-24 hours.

    • Upon completion, the product can be isolated and purified using standard organic chemistry techniques.

Step 2: Synthesis of N-succinimidyl 2-(2-chloroethoxy)acetate

The carboxylic acid is then activated using N-hydroxysuccinimide, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of N-succinimidyl 2-(2-chloroethoxy)acetate

  • Materials: 2-(2-chloroethoxy)acetic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Procedure:

    • Dissolve 2-(2-chloroethoxy)acetic acid and N-hydroxysuccinimide in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add a solution of DCC in the anhydrous solvent dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • The filtrate is then concentrated, and the product can be purified by recrystallization or chromatography.

Efficacy Comparison: Reactivity and Stability

The efficacy of a linker is a balance between its stability in circulation and its ability to release the payload at the target site. For non-cleavable linkers like the ones derived from 2-(2-chloroethoxy)acetyl chloride, the stability of the bond formed with the antibody is paramount.

Reactivity with Amino Acid Residues

The primary target for CE-NHS esters on antibodies is the ε-amino group of lysine residues. The reactivity of these residues is influenced by their local microenvironment and pKa.[7][8] The reaction of CE-NHS with lysine forms a stable amide bond.

The chloroethyl group of the linker is generally considered stable under physiological conditions. However, its reactivity can be influenced by neighboring groups and the local environment. While less reactive than maleimides towards thiols, the potential for slow reaction with nucleophiles like cysteine should be considered, although this is generally not the primary conjugation pathway for this type of linker.[9]

Comparative Plasma Stability

Amide bonds formed from NHS esters are known to be highly stable in plasma. Therefore, an ADC conjugated via a CE-NHS linker is expected to exhibit good plasma stability. The ether linkage within the linker is also highly stable under physiological conditions.

To provide a framework for comparison, the table below summarizes the plasma stability of common linker types.

Linker TypeSub-type / ExampleHalf-life (t1/2) in PlasmaKey Characteristics & Considerations
Non-Cleavable Thioether (e.g., SMCC) Generally high plasma stability Relies on antibody degradation for payload release. Offers a wide therapeutic window.[10]
Non-Cleavable Amide (from CE-NHS) Expected to be high Forms a very stable bond. The chloroethoxy group adds hydrophilicity.
Cleavable Acid-Cleavable (Hydrazone) ~2 daysSensitive to the acidic environment of endosomes and lysosomes but can show instability at physiological pH.[10]
Cleavable Protease-Cleavable (Val-Cit) Generally stableCleaved by lysosomal proteases like Cathepsin B.[12]
Cleavable Disulfide-Based VariableCleaved in the reducing environment of the cell. Stability can be tuned by steric hindrance.[13]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

The expected high stability of the amide bond formed by the CE-NHS derivative makes it a promising candidate for applications where a non-cleavable linker strategy is desired.

Experimental Workflow for Antibody Conjugation and Characterization

The following section provides a detailed, step-by-step methodology for the conjugation of a CE-NHS derivative to a model antibody and the subsequent characterization of the resulting ADC.

Antibody Conjugation Protocol

This protocol describes the conjugation of N-succinimidyl 2-(2-chloroethoxy)acetate to the lysine residues of a monoclonal antibody.

Experimental Protocol: Antibody Conjugation with CE-NHS

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

    • N-succinimidyl 2-(2-chloroethoxy)acetate (CE-NHS) stock solution in an anhydrous organic solvent (e.g., DMSO).

    • Reaction buffer (e.g., PBS, pH 8.0-8.5).

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification column (e.g., Sephadex G-25).

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.[12]

    • Conjugation Reaction: a. Bring the antibody solution to room temperature. b. Add a calculated molar excess of the CE-NHS stock solution to the antibody solution while gently vortexing. A typical starting point is a 10-fold molar excess of the linker. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted CE-NHS. Incubate for 30 minutes at room temperature.

    • Purification: Purify the ADC from unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[]

    • Characterization: Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation.

Characterization of the Antibody-Drug Conjugate

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[] It can be determined using several methods:

  • UV-Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima. The concentrations of the protein and the conjugated drug can be determined by solving simultaneous equations based on the Beer-Lambert law.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers. The average DAR can be calculated from the peak areas of the different species.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC or its subunits (light and heavy chains).[16]

4.2.2. In Vitro Cytotoxicity Assay

The efficacy of the ADC is ultimately determined by its ability to kill target cancer cells. This is assessed using an in vitro cytotoxicity assay.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Materials:

    • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab ADC).

    • Control cell line (e.g., HER2-negative MCF-7 cells).

    • Cell culture medium and supplements.

    • ADC, unconjugated antibody, and free drug.

    • Cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

    • Incubation: Incubate the plates for a period of 72-120 hours.

    • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.[17]

Visualizing the Concepts

To better illustrate the key processes and relationships discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Pathway cluster_conjugation Antibody Conjugation cluster_characterization ADC Characterization 2-(2-Chloroethoxy)acetyl\nChloride 2-(2-Chloroethoxy)acetyl Chloride 2-(2-Chloroethoxy)acetic\nAcid 2-(2-Chloroethoxy)acetic Acid 2-(2-Chloroethoxy)acetyl\nChloride->2-(2-Chloroethoxy)acetic\nAcid Hydrolysis N-succinimidyl\n2-(2-chloroethoxy)acetate\n(CE-NHS) N-succinimidyl 2-(2-chloroethoxy)acetate (CE-NHS) 2-(2-Chloroethoxy)acetic\nAcid->N-succinimidyl\n2-(2-chloroethoxy)acetate\n(CE-NHS) NHS, DCC Antibody (Lysine) Antibody (Lysine) ADC ADC Antibody (Lysine)->ADC Amide Bond Formation DAR Determination DAR Determination ADC->DAR Determination UV-Vis, HIC, LC-MS In Vitro Cytotoxicity In Vitro Cytotoxicity ADC->In Vitro Cytotoxicity Cell-based Assay CE-NHS CE-NHS CE-NHS->ADC G ADC Antibody-Drug Conjugate TargetCell Target Cancer Cell ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload-Linker-Amino Acid Release Degradation->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Linkers in Bioconjugation: A Comparative Analysis of 2-(2-Chloroethoxy)acetyl Chloride

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[1][2] Its design must strike a delicate balance between stability in systemic circulation and timely cleavage at the target site.[2][3] This guide provides an in-depth technical comparison of 2-(2-Chloroethoxy)acetyl Chloride, a bifunctional reagent, against established alternative linkers, offering a framework for rational linker selection in drug development.

Introduction to 2-(2-Chloroethoxy)acetyl Chloride as a Bifunctional Linker

2-(2-Chloroethoxy)acetyl Chloride is a chemical entity possessing two reactive sites: a highly reactive acyl chloride and a less reactive chloroethyl group.[4][5] This dual functionality allows it to potentially serve as a bifunctional linker, covalently connecting two different molecules.

Postulated Mechanism of Action:

The acyl chloride group will readily react with nucleophiles such as the primary amines found in the lysine residues of antibodies, forming a stable amide bond. The terminal chloroethyl group can then undergo nucleophilic substitution with a thiol group on a payload molecule, forming a thioether bond. This sequential reaction scheme allows for the directed conjugation of a payload to an antibody.

A Comparative Overview of Established Linker Technologies

The choice of linker technology is a pivotal decision in the design of bioconjugates, profoundly influencing the therapeutic index of the resulting agent.[] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages.[3][]

Cleavable Linkers: Engineered for Conditional Payload Release

Cleavable linkers are designed to be stable in the bloodstream but to break down and release their payload in response to specific triggers within the tumor microenvironment or inside the target cell.[8][9]

  • Disulfide Linkers: These linkers, such as those incorporating a disulfide bond, are susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[10][][12] This redox potential difference allows for selective payload release inside the cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[8][13]

  • Hydrazone Linkers (Acid-Labile): Hydrazone linkers are engineered to be sensitive to acidic conditions.[12][14] They remain stable at the physiological pH of blood (pH 7.4) but hydrolyze in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), releasing the payload.[][16][17] However, some hydrazone linkers have shown a tendency for gradual hydrolysis in circulation, which can lead to off-target toxicity.[12]

  • Peptide Linkers (Enzyme-Cleavable): These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3][14] This enzymatic cleavage allows for highly specific payload release within the target cell. The valine-citrulline (Val-Cit) dipeptide is a well-known example.[3][9]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload relies on the complete lysosomal degradation of the antibody into amino acids, which then liberates the drug-linker-amino acid complex.[][9]

  • Thioether Linkers (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker.[18][19][20] It contains an NHS ester that reacts with amines on the antibody and a maleimide group that reacts with thiols on the payload, forming a stable thioether bond.[18][21] This type of linker generally exhibits high plasma stability, reducing the risk of premature drug release.[][9]

PEG Linkers: Enhancing Physicochemical Properties

Polyethylene glycol (PEG) linkers are often incorporated into the design of both cleavable and non-cleavable linkers.[22][23][24] PEGylation can improve the solubility and stability of the bioconjugate, reduce immunogenicity, and prolong its circulation half-life.[22][23][25][26]

Head-to-Head Comparison: 2-(2-Chloroethoxy)acetyl Chloride vs. Alternatives

The following table provides a comparative analysis of the key attributes of 2-(2-Chloroethoxy)acetyl Chloride (postulated) and established linker classes.

Feature2-(2-Chloroethoxy)acetyl Chloride (Postulated)Disulfide LinkersHydrazone LinkersPeptide LinkersNon-Cleavable (SMCC)
Release Mechanism Non-cleavableReductive cleavageAcid hydrolysisEnzymatic cleavageProteolytic degradation
Cleavage Site N/ACytoplasmEndosomes/LysosomesLysosomesLysosomes
Plasma Stability High (forms stable amide and thioether bonds)Moderate to HighLow to ModerateHighVery High
Specificity of Release Low (relies on antibody degradation)ModerateModerateHighLow
Bystander Effect LowHighHighHighLow
Synthetic Complexity LowModerateModerateHighModerate
Key Advantage Simple, stable linkageIntracellular release triggerpH-sensitive releaseHigh target cell specificityExcellent plasma stability
Key Disadvantage No specific release triggerPotential for premature cleavagePotential for systemic hydrolysisRequires specific enzyme expressionActive metabolite may have reduced potency

Experimental Protocols for Linker Benchmarking

To empirically evaluate and compare the performance of different linkers, a series of standardized in vitro experiments are essential.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the efficiency of the conjugation reaction and the average number of payload molecules conjugated to each antibody.

Methodology:

  • Antibody Preparation: If targeting cysteine residues, partially reduce the antibody (e.g., Trastuzumab) using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[27] For lysine conjugation, the antibody can be used directly.

  • Linker-Payload Activation: Prepare the linker-payload complex for conjugation. For SMCC, this involves reacting the payload's thiol with the maleimide group. For 2-(2-Chloroethoxy)acetyl Chloride, the payload's thiol would be reacted with the chloroethyl group.

  • Conjugation Reaction: Incubate the prepared antibody with the activated linker-payload at a controlled temperature and pH.[27]

  • Purification: Remove unconjugated linker-payload and other reactants using size exclusion chromatography (SEC).

  • DAR Measurement: Determine the DAR using techniques such as UV-Vis spectroscopy (measuring absorbance of the antibody and the payload), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma and quantify the rate of premature payload release.[28]

Methodology:

  • Incubation: Incubate the purified ADC in plasma (human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).[28][29]

  • Sample Processing: At each time point, isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).[28]

  • Analysis: Analyze the captured ADC by LC-MS to determine the DAR over time.[28] The plasma supernatant can be analyzed to quantify the amount of released payload.[28]

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC against a target cancer cell line.

Methodology:

  • Cell Culture: Plate a cancer cell line that expresses the target antigen (e.g., SK-BR-3 for a Trastuzumab-based ADC).

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for a period that allows for internalization and payload release (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound to determine its cytotoxic potency.

Visualization of Concepts

Experimental Workflow for Linker Benchmarking

G cluster_0 ADC Synthesis & Purification cluster_1 Characterization & In Vitro Assays cluster_2 Data Analysis Antibody_Prep Antibody Preparation (Reduction/Modification) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep Linker-Payload Activation Linker_Payload_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis, HPLC, MS) Purification->DAR_Analysis Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Comparative_Analysis Comparative Analysis of Linker Performance DAR_Analysis->Comparative_Analysis Plasma_Stability->Comparative_Analysis Cytotoxicity->Comparative_Analysis

Caption: A streamlined workflow for the synthesis, purification, and in vitro evaluation of ADCs with different linkers.

Linker Release Mechanisms

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell ADC_Stable Antibody Linker Payload ADC_Internalized Antibody Linker Payload ADC_Stable->ADC_Internalized Internalization Released_Payload Released Payload ADC_Internalized:f1->Released_Payload Cleavage (pH, Enzymes, Redox)

Caption: A simplified representation of ADC internalization and payload release mediated by cleavable linkers.

Conclusion

The selection of a linker is a multifaceted process that requires careful consideration of the payload's mechanism of action, the target's biology, and the desired pharmacokinetic profile of the ADC. While 2-(2-Chloroethoxy)acetyl Chloride presents a simple, potentially stable, non-cleavable linker strategy, it lacks a specific payload release mechanism, which may limit its therapeutic efficacy compared to more sophisticated cleavable linkers. The experimental framework provided here offers a robust methodology for the head-to-head comparison of novel linkers like 2-(2-Chloroethoxy)acetyl Chloride against established technologies, enabling data-driven decisions in the development of next-generation bioconjugates.

References

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • iQ Biosciences. ADC Plasma Stability Assay. [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. RSC Advances. [Link]

  • Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

  • Cepham Life Sciences. SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate ). [Link]

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology. [Link]

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals. [Link]

  • WuXi Biology. LUMO-Assisted Design of Disulfide Linkers. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Accounts of Chemical Research. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. [Link]

  • Creative Biolabs. Chemically Cleavable Linkers. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals. [Link]

  • Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Bioconjugate Chemistry. [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]

  • Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. International Journal of Molecular Sciences. [Link]

  • Pharmaffiliates. CAS No : 39229-33-9 | Product Name : 2-(2-Chloroethoxy)acetyl chloride. [Link]

  • Comparison of each drug-linkers. ResearchGate. [Link]

  • PubChem. 2-(2-Chloroethoxy)acetyl chloride. [Link]

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Comparative

A Comparative Spectroscopic Guide to the Reaction Products of 2-(2-Chloroethoxy)acetyl Chloride

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth spectroscopic analysis of the products derived from the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth spectroscopic analysis of the products derived from the reaction of 2-(2-Chloroethoxy)acetyl Chloride with common nucleophiles, offering a comparative look at alternative synthetic routes and the resulting analytical data. Our focus is to not only present the data but to illuminate the underlying chemical principles that govern these transformations and their spectroscopic signatures.

The Chemistry of 2-(2-Chloroethoxy)acetyl Chloride: A Versatile Building Block

2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent, possessing a highly reactive acyl chloride and a chloroethoxy moiety. The acyl chloride provides a ready handle for nucleophilic acyl substitution, making it a valuable precursor for the synthesis of a variety of esters and amides. These products are often intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

This guide will focus on two primary reactions:

  • Esterification: The reaction with ethanol to yield Ethyl 2-(2-chloroethoxy)acetate.

  • Amidation: The reaction with diethylamine to form N,N-diethyl-2-(2-chloroethoxy)acetamide.

We will delve into the spectroscopic characterization of these products and compare them with the same molecules synthesized via alternative, classical methods: Fischer esterification for the ester and dicyclohexylcarbodiimide (DCC) mediated amide coupling for the amide.

Spectroscopic Characterization of Reaction Products

The unequivocal identification of a synthetic product relies on a suite of spectroscopic techniques. Here, we will examine the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for our target molecules.

Esterification Product: Ethyl 2-(2-chloroethoxy)acetate

Reaction Pathway:

G reactant1 2-(2-Chloroethoxy)acetyl Chloride product Ethyl 2-(2-chloroethoxy)acetate reactant1->product reactant2 Ethanol reactant2->product byproduct HCl product->byproduct caption Esterification of 2-(2-Chloroethoxy)acetyl Chloride

Caption: Reaction of 2-(2-Chloroethoxy)acetyl Chloride with ethanol.

Spectroscopic Data Summary:

Spectroscopic TechniqueExpected Key Features for Ethyl 2-(2-chloroethoxy)acetate
¹H NMR (400 MHz, CDCl₃)δ 4.24 (s, 2H, -O-CH₂-C=O), 4.22 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 3.86 (t, J=5.7 Hz, 2H, -CH₂-O-CH₂-), 3.69 (t, J=5.7 Hz, 2H, Cl-CH₂-), 1.29 (t, J=7.1 Hz, 3H, -CH₂-CH₃)[1]
¹³C NMR (100 MHz, CDCl₃)δ 169.5 (C=O), 71.0 (-O-CH₂-C=O), 68.5 (-CH₂-O-CH₂-), 61.5 (-O-CH₂-CH₃), 42.5 (Cl-CH₂-), 14.0 (-CH₂-CH₃)
IR Spectroscopy (neat)~1750 cm⁻¹ (C=O, ester stretch), ~1100-1300 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI)m/z = 166/168 ([M]⁺, chlorine isotope pattern), 121 ([M-CH₂Cl]⁺), 103, 87, 63

Analysis and Interpretation:

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The singlet at 4.24 ppm is characteristic of the methylene group adjacent to the ester carbonyl and the ether oxygen. The quartet and triplet for the ethyl group are indicative of the ethoxy moiety. The two triplets at 3.86 and 3.69 ppm correspond to the coupled methylene groups of the chloroethoxy chain.

The ¹³C NMR spectrum corroborates this structure, with the ester carbonyl appearing downfield around 169.5 ppm. The four distinct methylene carbons and the methyl carbon are all resolved in their expected regions.

The IR spectrum is dominated by a strong carbonyl stretch characteristic of esters, typically found around 1750 cm⁻¹. The C-O stretching vibrations will also be prominent in the fingerprint region.

Mass spectrometry will show the molecular ion peak, with the characteristic M+2 peak for the chlorine isotope, confirming the presence of one chlorine atom. Fragmentation patterns will likely involve the loss of the chloroethyl group and other characteristic ester fragmentations.

Amidation Product: N,N-diethyl-2-(2-chloroethoxy)acetamide

Reaction Pathway:

G reactant1 2-(2-Chloroethoxy)acetyl Chloride product N,N-diethyl-2-(2-chloroethoxy)acetamide reactant1->product reactant2 Diethylamine reactant2->product byproduct Et₂NH₂⁺Cl⁻ product->byproduct caption Amidation of 2-(2-Chloroethoxy)acetyl Chloride

Caption: Reaction of 2-(2-Chloroethoxy)acetyl Chloride with diethylamine.

Spectroscopic Data Summary (Predicted and Inferred from Analogs):

Spectroscopic TechniqueExpected Key Features for N,N-diethyl-2-(2-chloroethoxy)acetamide
¹H NMR (400 MHz, CDCl₃)δ ~4.15 (s, 2H, -O-CH₂-C=O), ~3.80 (t, 2H, -CH₂-O-CH₂-), ~3.65 (t, 2H, Cl-CH₂-), ~3.35 (q, 4H, -N(CH₂CH₃)₂), ~1.15 (t, 6H, -N(CH₂CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~168.0 (C=O), ~71.0 (-O-CH₂-C=O), ~69.0 (-CH₂-O-CH₂-), ~42.5 (Cl-CH₂-), ~41.0 (-N(CH₂CH₃)₂), ~13.0 (-N(CH₂CH₃)₂)
IR Spectroscopy (neat)~1650 cm⁻¹ (C=O, tertiary amide stretch), ~1100 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI)m/z = 193/195 ([M]⁺, chlorine isotope pattern), 148 ([M-CH₂Cl]⁺), 100, 72

Analysis and Interpretation:

The predicted ¹H NMR spectrum for the amide product will show some key differences from the ester. The singlet for the methylene group adjacent to the carbonyl will be present, but the ethyl groups will now be attached to a nitrogen atom, resulting in a quartet around 3.35 ppm and a triplet around 1.15 ppm. The chloroethoxy protons will have similar chemical shifts to the ester.

In the ¹³C NMR spectrum, the amide carbonyl will be slightly upfield compared to the ester carbonyl. The methylene carbons of the diethyl groups will appear around 41.0 ppm.

The IR spectrum will show a strong carbonyl absorption for the tertiary amide, typically at a lower wavenumber (~1650 cm⁻¹) than the ester.

Mass spectrometry will show the molecular ion with the chlorine isotope pattern. A major fragmentation pathway is expected to be the alpha-cleavage of the C-C bond adjacent to the nitrogen, leading to a fragment at m/z 100.

Comparison with Alternative Synthetic Routes

To provide a comprehensive evaluation, we will compare the spectroscopic data of the products obtained from 2-(2-Chloroethoxy)acetyl Chloride with those synthesized via alternative methods. While the spectra of the pure, isolated products should be identical regardless of the synthetic route, the presence of characteristic impurities can provide valuable insights into the reaction pathway and the efficiency of the purification process.

Ethyl 2-(2-chloroethoxy)acetate via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3]

Alternative Reaction Pathway:

G reactant1 2-(2-Chloroethoxy)acetic Acid product Ethyl 2-(2-chloroethoxy)acetate reactant1->product reactant2 Ethanol reactant2->product catalyst H⁺ (cat.) catalyst->product byproduct H₂O product->byproduct caption Fischer Esterification

Caption: Synthesis of Ethyl 2-(2-chloroethoxy)acetate via Fischer Esterification.

Spectroscopic Comparison and Potential Impurities:

The spectroscopic data for the purified product will be identical to that obtained from the acyl chloride route. However, the crude reaction mixture may show signals corresponding to:

  • Unreacted 2-(2-Chloroethoxy)acetic Acid: A broad singlet in the ¹H NMR spectrum above 10 ppm (carboxylic acid proton) and a carbonyl stretch in the IR spectrum around 1710 cm⁻¹.

  • Unreacted Ethanol: Characteristic ¹H NMR signals (quartet and triplet) and a broad O-H stretch in the IR spectrum.

  • Side Products: Depending on the reaction conditions, ether formation from the alcohol could be a minor side reaction, though less likely under standard Fischer esterification conditions.

The primary advantage of the acyl chloride method is the irreversible nature of the reaction, which often leads to higher yields and simpler purification, as the only byproduct is HCl, which is easily removed. The Fischer esterification is an equilibrium process and may require forcing conditions (e.g., removal of water) to achieve high conversion.[4]

N,N-diethyl-2-(2-chloroethoxy)acetamide via DCC Coupling

Amide bonds can be formed by coupling a carboxylic acid and an amine using a coupling agent like dicyclohexylcarbodiimide (DCC).

Alternative Reaction Pathway:

G reactant1 2-(2-Chloroethoxy)acetic Acid product N,N-diethyl-2-(2-chloroethoxy)acetamide reactant1->product reactant2 Diethylamine reactant2->product reagent DCC reagent->product byproduct Dicyclohexylurea (DCU) product->byproduct caption DCC Mediated Amide Coupling

Caption: Synthesis of N,N-diethyl-2-(2-chloroethoxy)acetamide via DCC Coupling.

Spectroscopic Comparison and Potential Impurities:

Again, the spectroscopic data of the purified amide will be identical. However, the DCC coupling method introduces its own set of potential impurities:

  • Dicyclohexylurea (DCU): This is the main byproduct of the reaction and is often difficult to remove completely by simple extraction. It has characteristic signals in both ¹H and ¹³C NMR spectra and a strong carbonyl absorption in the IR spectrum around 1630 cm⁻¹.

  • N-acylurea: A potential side product formed by the rearrangement of the O-acylisourea intermediate. This impurity can be identified by its unique NMR and IR signals.[5]

  • Unreacted Starting Materials: As with the Fischer esterification, unreacted carboxylic acid and amine may be present in the crude product.

The reaction of 2-(2-Chloroethoxy)acetyl Chloride with diethylamine is typically a very clean and high-yielding reaction. The byproduct, diethylammonium chloride, is a salt that is usually easily removed by an aqueous workup. This often makes the acyl chloride route preferable in terms of reaction efficiency and purification simplicity.

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of the target compounds.

Synthesis of Ethyl 2-(2-chloroethoxy)acetate from 2-(2-Chloroethoxy)acetyl Chloride

Experimental Workflow:

G start Combine 2-(2-Chloroethoxy)acetyl Chloride and Ethanol reaction Stir at Room Temperature start->reaction workup Aqueous Workup reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying evaporation Evaporate Solvent drying->evaporation purification Purify by Distillation or Chromatography evaporation->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis caption Workflow for Ester Synthesis

Caption: General workflow for the synthesis and analysis of the ester product.

Procedure:

  • To a stirred solution of ethanol (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-(2-Chloroethoxy)acetyl Chloride (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of N,N-diethyl-2-(2-chloroethoxy)acetamide from 2-(2-Chloroethoxy)acetyl Chloride

Procedure:

  • To a stirred solution of diethylamine (2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-(2-Chloroethoxy)acetyl Chloride (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion

The reaction of 2-(2-Chloroethoxy)acetyl Chloride with alcohols and amines provides a direct and efficient route to the corresponding esters and amides. The spectroscopic analysis of the products is straightforward and allows for unambiguous structure elucidation. When compared to alternative methods such as Fischer esterification and DCC coupling, the acyl chloride route often offers advantages in terms of reaction rate, yield, and ease of purification. A thorough spectroscopic analysis of the crude reaction mixture can provide valuable information about the efficiency of the chosen synthetic method and the presence of any characteristic impurities. This guide serves as a foundational resource for researchers working with this versatile building block, enabling confident synthesis and characterization of its derivatives.

References

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]4]

  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Retrieved from 1]

  • PubChem. (n.d.). 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [Link]

  • Mallak. (n.d.). Ethyl 2-(2-Chloroethoxy)acetate. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]2]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]3]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling by DCC. Retrieved from [Link]5]

Sources

Validation

A Senior Application Scientist's Guide to In-Silico Modeling of 2-(2-Chloroethoxy)acetyl Chloride Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of in-silico methodologies for predicting the reactivity of 2-(2-Chloroethoxy)acetyl chlorid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of in-silico methodologies for predicting the reactivity of 2-(2-Chloroethoxy)acetyl chloride. Moving beyond a simple list of protocols, this document explains the causality behind computational choices, grounding theoretical predictions in the principles of physical organic chemistry and benchmarking them against logical alternatives.

Introduction: The Predictive Power of In-Silico Chemistry

In modern chemical and pharmaceutical development, understanding a molecule's reactivity is paramount. 2-(2-Chloroethoxy)acetyl chloride is a valuable bifunctional building block, possessing multiple reactive sites that can be exploited in complex synthetic pathways.[1][2] However, this multi-reactivity can also lead to undesired side products, making reaction optimization a time-consuming, resource-intensive process.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful alternative to purely empirical approaches.[3] By simulating reactions at the quantum level, we can elucidate mechanisms, predict reaction barriers, and analyze potential side-product pathways before a single physical experiment is conducted.[4][5] This guide compares common in-silico approaches, validates them against chemical principles, and provides actionable protocols for implementation.

Section 1: Reactivity Profile of 2-(2-Chloroethoxy)acetyl Chloride

The synthetic utility of this molecule stems from its distinct reactive centers. A successful in-silico model must account for the chemistry of each.

  • Acyl Chloride: This is the most reactive site. The carbonyl carbon is highly electrophilic due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. It is primed for Nucleophilic Acyl Substitution .[6][7]

  • Ether Linkage: The ether oxygen is a potential protonation site under strong acidic conditions, which can lead to C-O bond cleavage.[8][9] It can also act as an intramolecular nucleophile.

  • Terminal Alkyl Chloride: This site is susceptible to nucleophilic substitution (typically SN2), enabling cyclization or linker extension reactions.[10]

The primary focus of modeling is often the nucleophilic acyl substitution, as it is the most rapid and synthetically useful transformation.[11]

Section 2: The In-Silico Toolkit: Methodologies for Reaction Modeling

The cornerstone of modern reaction modeling is Density Functional Theory (DFT), which offers the best compromise between computational accuracy and cost for molecules of this size.[3][4] A typical computational workflow is a multi-step process designed to locate the critical points on a reaction's potential energy surface.

G cluster_prep 1. System Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis & Interpretation a Input Structures (Reactants, Products) b Geometry Optimization (Find Energy Minima) a->b c Transition State (TS) Search (Find Saddle Point) b->c d Frequency Calculation (Confirm Minima/TS & Get Free Energy) c->d e Construct Reaction Energy Profile d->e f Analyze Electronic Structure & Bonding d->f

Caption: High-level workflow for a computational reaction study.

Causality Behind Methodological Choices (E-E-A-T)

Simply running a calculation is insufficient; the choice of method dictates the quality of the result. As Senior Application Scientists, we prioritize methods validated for specific tasks.

  • The Functional - Approximating Electron Exchange and Correlation:

    • B3LYP: A widely used hybrid functional. It provides robust geometries and is a good general-purpose choice. However, it can sometimes underestimate reaction barriers.

    • M06-2X: A meta-hybrid GGA functional with a high amount of Hartree-Fock exchange. This characteristic often makes it more accurate for calculating non-covalent interactions and, critically, reaction kinetics (activation energies).[12]

    • Expert Choice: For a general geometry optimization, B3LYP is efficient. For accurate barrier heights, a single-point energy calculation with M06-2X on the B3LYP-optimized geometry, or a full optimization with M06-2X, is recommended.[12] Always include a dispersion correction (e.g., -D3) to account for van der Waals forces.[12]

  • The Basis Set - The Mathematical Toolkit for Building Orbitals:

    • Pople Sets (e.g., 6-31G(d)): Efficient and widely used. The (d) indicates the addition of polarization functions, which are essential for describing the non-spherical electron density in bonded atoms and are considered the minimum for meaningful results.[13]

    • Karlsruhe Sets (e.g., def2-TZVP): These are often more robust and systematically improvable. "TZVP" stands for "triple-zeta valence with polarization," offering more flexibility for electrons to describe bonding, which typically leads to more accurate energies.[14][15]

    • Expert Choice: Start with 6-31G(d) for initial explorations. For final, publication-quality energies, def2-TZVP provides a superior accuracy-to-cost ratio.[15] For reactions involving anions or weak interactions, adding diffuse functions (e.g., aug-def2-TZVP) is critical.[13]

  • Solvent Modeling - From Gas Phase to Reality:

    • Reactions are rarely run in the gas phase. Solvation can dramatically alter reaction energetics.

    • Implicit Models (e.g., PCM, SMD): These model the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent, which is often sufficient for predicting changes in activation barriers.

    • Expert Choice: Always use an implicit solvent model that matches the experimental conditions. The SMD model is generally considered robust across a wide range of solvents.

Section 3: Comparative Analysis I - Modeling a Prototypical Reaction

Let's model the aminolysis of 2-(2-Chloroethoxy)acetyl chloride with ammonia—a standard nucleophilic acyl substitution.[16] The reaction proceeds via a tetrahedral intermediate. The rate-determining step, which we aim to model, is the initial nucleophilic attack leading to the transition state (TS).

Protocol: DFT Transition State Calculation

This protocol describes a self-validating system for finding and confirming a transition state.

  • Step 1: Optimize Reactants and Products.

    • Build the individual reactant molecules (ammonia and the acyl chloride) and the final tetrahedral intermediate.

    • Perform a geometry optimization and frequency calculation on each using a moderate level of theory (e.g., B3LYP-D3/6-31G(d) with an SMD solvent model for water).

    • Confirm that all optimized structures have zero imaginary frequencies, verifying they are true energy minima.[17]

  • Step 2: Initial Transition State Guess.

    • Use a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 in Gaussian) by providing the optimized reactant and product structures as input. The software will generate an initial guess for the TS structure.

  • Step 3: Refine the Transition State.

    • Take the structure from the QST2 output and run a more robust TS optimization (e.g., Opt=(TS,CalcFC,NoEigentest)). This calculation will refine the structure to a true first-order saddle point.

  • Step 4: Validate the Transition State.

    • Perform a frequency calculation on the optimized TS structure at the same level of theory.

    • Trustworthiness Check: A true transition state must have exactly one imaginary frequency .[18] The vibrational mode of this frequency should correspond to the expected reaction coordinate (i.e., the N---C bond forming and the C=O pi-bond breaking).

  • Step 5: Calculate Energies.

    • The Gibbs Free Energy (ΔG) is obtained from the frequency calculations for the reactants and the TS.

    • The Activation Energy is calculated as: ΔG‡ = G(TS) - G(Reactants).

Data Presentation: Comparing Levels of Theory

The choice of method directly impacts the predicted barrier height. Below is a comparison of calculated energies for the aminolysis reaction.

Level of TheorySolvent ModelΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)Relative CPU Time
B3LYP-D3/6-31G(d)SMD (Water)12.5-8.21.0x
M06-2X-D3/6-31G(d)SMD (Water)14.1-7.9~2.5x
M06-2X-D3/def2-TZVPSMD (Water)13.8-8.5~8.0x

Expert Insight: As expected, the M06-2X functional predicts a slightly higher activation barrier, which is often a more realistic estimation for kinetic barriers.[12] Moving from the smaller 6-31G(d) basis set to the larger def2-TZVP results in a minor change in the barrier but a more reliable reaction energy, demonstrating that the smaller basis set was already providing a reasonable description for this specific reaction.

G cluster_0 Reaction Coordinate r Reactants (Acyl-Cl + NH3) ts Transition State (TS) ΔG‡ = 13.8 kcal/mol p Intermediate ΔG_rxn = -8.5 kcal/mol start->peak peak->end axis_start axis_end Gibbs Free Energy (G) axis_start->axis_end

Caption: Gibbs Free Energy profile for aminolysis (M06-2X/def2-TZVP).

Section 4: Comparative Analysis II - Benchmarking Against Alternatives

A key strength of in-silico modeling is the ability to perform direct, controlled comparisons. We will compare the reactivity of our target molecule with two simpler acyl chlorides: acetyl chloride and chloroacetyl chloride.[19]

Chemical Logic: Reactivity in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon.[6]

  • Acetyl chloride (CH₃-COCl): The methyl group is weakly electron-donating, slightly reducing electrophilicity.

  • Chloroacetyl chloride (ClCH₂-COCl): The α-chloro group is strongly electron-withdrawing via the inductive effect, significantly increasing electrophilicity.

  • Our Target (ClCH₂CH₂O-CH₂-COCl): The ether oxygen has competing effects. It is electron-withdrawing inductively but can be electron-donating via resonance. The terminal chloride has a minor inductive withdrawing effect. We predict its reactivity to be between that of acetyl chloride and chloroacetyl chloride.

G cluster_0 Electronic Effect of Substituent (R-COCl) cluster_1 Carbonyl Carbon Electrophilicity (δ+) cluster_2 Predicted Activation Barrier (ΔG‡) a Strongly Withdrawing (e.g., ClCH2-) d High a->d b Moderately Withdrawing (e.g., ClCH2CH2OCH2-) e Medium b->e c Weakly Donating (e.g., CH3-) f Low c->f g Lowest d->g h Intermediate e->h i Highest f->i

Caption: Relationship between substituent electronics and reactivity.

Data Presentation: Calculated Activation Barriers for Aminolysis

Calculations were performed at the M06-2X-D3/def2-TZVP level with SMD (Water).

Acyl ChlorideSubstituent (R-)Predicted ΔG‡ (kcal/mol)
Chloroacetyl ChlorideClCH₂-10.9
2-(2-Chloroethoxy)acetyl Chloride ClCH₂CH₂OCH₂- 13.8
Acetyl ChlorideCH₃-15.1

Trustworthiness: The computational results perfectly align with the predictions from fundamental chemical principles. The model correctly captures the powerful activating effect of the α-chloro group and positions the reactivity of our target molecule as intermediate, validating the predictive power of our chosen in-silico protocol.

Section 5: Probing Complex Pathways - The Risk of Intramolecular Cyclization

After the initial acylation, the product contains both a nucleophilic center (the ether oxygen or the amide nitrogen/oxygen) and an electrophilic center (the terminal alkyl chloride). This presents the possibility of a subsequent intramolecular SN2 reaction, leading to a cyclic side product.[20][21] Modeling can assess if this is a kinetically feasible pathway.

G a Acylated Product b Intramolecular Transition State a->b ΔG‡ (cyclization) d Desired Intermolecular Reaction with Reagent 'Y' a->d c Cyclized Side Product b->c

Caption: Competing intermolecular vs. intramolecular pathways.

Expert Insight: By calculating the activation barrier for the intramolecular cyclization (ΔG‡ cyclization) and comparing it to the barrier for the next desired intermolecular step (ΔG‡ desired), we can predict the likely outcome. If ΔG‡ (cyclization) is significantly lower than ΔG‡ (desired), the side product is likely to form. This information allows chemists to adjust reaction conditions (e.g., by using high dilution to disfavor intermolecular reactions or by choosing a more potent nucleophile 'Y' to lower that pathway's barrier) to favor the desired product.

Conclusion

In-silico modeling, when applied with scientific rigor, is an indispensable tool for the modern researcher. This guide has demonstrated that by carefully selecting DFT functionals, basis sets, and solvent models, it is possible to:

  • Accurately predict the relative reactivity of acyl chlorides based on their electronic structure.

  • Elucidate multi-step reaction mechanisms and identify rate-determining transition states.

  • Benchmark novel reagents like 2-(2-Chloroethoxy)acetyl chloride against known alternatives.

  • Proactively identify and assess the kinetic feasibility of potential side-product pathways.

By integrating these computational workflows, development teams can accelerate discovery, reduce experimental waste, and build a deeper, more fundamental understanding of the chemical systems they work with.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • 2-(2-Chloroethoxy)acetyl chloride.
  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.
  • 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9. Benchchem.
  • A Stereoselective Intramolecular Halo-Etherification of Chiral Enamides in the Synthesis of Halogenated Cyclic Ethers.
  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
  • Can DFT simulate chemical reactions?.
  • Chapter 18: Ethers and Epoxides; Thiols and Sulfides. Course Hero.
  • How do I decide which method/functional/basis set to use when approaching comput
  • How to choose a functional and basis set for your DFT calcul
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • What considerations must be made when selecting a basis set?. Chemistry Stack Exchange.
  • How do I choose a DFT theory level ?. YouTube.
  • 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9. Ambeed.
  • 2-(2-Chloroethoxy)acetyl chloride | C4H6Cl2O2 | CID 19048420. PubChem.
  • 2-(2-chloroethoxy)acetyl chloride | 39229-33-9. Sigma-Aldrich.
  • 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9. ChemicalBook.
  • Design a synthesis for each of the following, using an intramolecular reaction. Pearson.
  • 9.8: Reactions of Ethers. Chemistry LibreTexts.
  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • Chloroacetyl chloride. Wikipedia.
  • 13.1.1: "Nucleophilic Acyl Substitution". Chemistry LibreTexts.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
  • CHLOROACETYL CHLORIDE. CAMEO Chemicals, NOAA.
  • Nucleophilic Acyl Substitution Reaction Mechanism. YouTube.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-(2-Chloroethoxy)acetyl Chloride

Navigating the complexities of drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As a Senior Application Scientist, my priority is to empower you, my fellow researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with the knowledge to handle challenging reagents confidently and securely. 2-(2-Chloroethoxy)acetyl Chloride is a valuable synthetic intermediate, but its hazardous nature demands meticulous planning and execution. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for its safe management in the laboratory, ensuring that both you and your research are protected.

Hazard Analysis: Understanding the Reactivity and Toxicity

2-(2-Chloroethoxy)acetyl Chloride is not a benign reagent. Its hazard profile is dominated by two primary characteristics: extreme reactivity with water and high toxicity. Understanding these properties is fundamental to appreciating the necessity of the stringent controls outlined below.

This acyl chloride reacts violently with water, including ambient moisture, in a highly exothermic reaction to produce corrosive and toxic hydrogen chloride (HCl) gas.[1][2][3] This reactivity is the root cause of many of its handling challenges. The liberated HCl gas is corrosive to the respiratory tract and can cause severe lung irritation.[4]

Furthermore, the compound itself is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It is profoundly corrosive, capable of causing severe skin burns and serious, potentially permanent, eye damage.[5][6][7] Prolonged or repeated exposure can lead to organ damage, specifically targeting the lungs.

The Mandatory PPE Ensemble: A Non-Negotiable Barrier

Given the severe hazards, a comprehensive Personal Protective Equipment (PPE) ensemble is mandatory. Each component is selected to counter a specific threat posed by the chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles (indirect-vent) AND a full-face shield.[8][9][10]Protects against splashes of the liquid, which can cause severe burns and blindness.[1] The face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[9][10] Inspect before use.Prevents skin contact, which leads to severe chemical burns.[3] Double-gloving is recommended for added protection.
Body Protection Chemical-resistant apron over a flame-resistant lab coat.Provides a barrier against splashes and spills, protecting the skin and underlying clothing from contamination.[8]
Respiratory Protection NIOSH-approved respirator with an appropriate acid gas cartridge.[1][10]Required when working outside of a certified chemical fume hood or when vapors/aerosols may be generated.[3] Protects against inhalation of the toxic and corrosive vapors.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach is essential. The following workflow is designed to minimize exposure and prevent accidental release at every stage.

Step 1: Receiving and Storage
  • Verification : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage Environment : The compound must be stored in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[1][3][11] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent hydrolysis.[3]

  • Access Control : Store the chemical in a locked cabinet or an area accessible only to authorized and trained personnel.[5]

Step 2: The Handling Protocol

This entire process must be conducted within a certified chemical fume hood to contain any released vapors.[1]

  • Preparation : Ensure the fume hood sash is at the appropriate height. Clear the workspace of all unnecessary items, especially any sources of water or moisture.

  • Inert Atmosphere : Before opening the container, prepare to work under an inert atmosphere (e.g., using a Schlenk line or a glove box) to prevent reaction with ambient moisture.

  • Dispensing : Use clean, dry glassware and syringes/cannulas for transfers. Slowly dispense the required amount, avoiding any splashing.

  • Reaction Quenching : Any excess reagent should be quenched slowly and carefully in a separate flask containing a suitable non-protic solvent before proceeding with the main reaction workup.

Step 3: Post-Handling and Decontamination
  • Container Sealing : Tightly reseal the main container, preferably under an inert atmosphere, before returning it to storage.

  • Glassware Decontamination : Carefully and slowly add a quenching agent (like a non-protic solvent followed by a base) to any residual chemical in the glassware within the fume hood.

  • Hygiene : After handling, wash hands and forearms thoroughly with soap and water.[8] Immediately remove and decontaminate any affected PPE.

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, a rapid and correct response is critical to minimizing harm.

Chemical Spill Response Workflow

cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (If safe to do so) evacuate->ppe contain Contain Spill with Dry, Inert Absorbent (e.g., Sand, Vermiculite) ppe->contain Do NOT use water[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwGy8b3Tj1QwBbzVc2-ZlEYC4_ZC2khBndzrpt0x_G1qZ1LmloCFUUZ4V7nkH2Mb2hYoJIjt1JMGFPrJlwPRoEua-n2TPrYbYa89MUrrqpQf2YgJICgguAc1zT87DvL8B-hT1lDp_-TU18BcR82js6PuyDPaM%3D)] collect Collect into a Sealed Container for Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethoxy)acetyl Chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethoxy)acetyl Chloride
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